Product packaging for Fludazonium chloride(Cat. No.:CAS No. 53597-28-7)

Fludazonium chloride

Cat. No.: B1662727
CAS No.: 53597-28-7
M. Wt: 588.7 g/mol
InChI Key: JWPMAPBNVNRWBX-UHFFFAOYSA-M
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Description

Fludazonium Chloride is a polychlorophenyl compound used as a topical antiseptic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20Cl5FN2O2 B1662727 Fludazonium chloride CAS No. 53597-28-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-1-ium-1-yl]-1-(4-fluorophenyl)ethanone;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl4FN2O2.ClH/c27-19-4-1-18(23(29)11-19)15-35-26(22-8-5-20(28)12-24(22)30)14-33-10-9-32(16-33)13-25(34)17-2-6-21(31)7-3-17;/h1-12,16,26H,13-15H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPMAPBNVNRWBX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C[N+]2=CN(C=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl)F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53597-28-7
Record name 1H-Imidazolium, 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-[2-(4-fluorophenyl)-2-oxoethyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53597-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fludazonium chloride [USAN:INN]
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Record name Fludazonium chloride
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Record name FLUDAZONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fludazonium Chloride: A Deep Dive into its Fungicidal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fludazonium chloride is a fungicide whose mechanism of action is centered on the disruption of fungal respiration. This in-depth technical guide provides a comprehensive overview of its core mechanism, supported by available data and detailed experimental methodologies.

Core Mechanism: Inhibition of Succinate Dehydrogenase (SDHI)

This compound is classified as a Succinate Dehydrogenase Inhibitor (SDHI) fungicide. The primary target of this class of fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, which is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).

The binding of this compound to the SDH enzyme complex blocks the oxidation of succinate to fumarate. This inhibition has two major consequences for the fungal cell:

  • Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and a depletion of downstream metabolites, disrupting the central metabolic pathway for energy production.

  • Inhibition of the Electron Transport Chain: By preventing the transfer of electrons from succinate to the ETC, this compound effectively halts aerobic respiration, leading to a severe reduction in ATP synthesis.

This dual impact on cellular respiration ultimately leads to fungal cell death.

Signaling Pathway of SDH Inhibition

The following diagram illustrates the central role of Succinate Dehydrogenase in cellular respiration and the inhibitory effect of this compound.

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (ETC) Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) Complex_II Complex II (SDH) CoenzymeQ Coenzyme Q Complex_II->CoenzymeQ e- Complex_III Complex III CoenzymeQ->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Fludazonium Fludazonium chloride Fludazonium->Complex_II Inhibits

Caption: Inhibition of Succinate Dehydrogenase (Complex II) by this compound disrupts both the TCA cycle and the electron transport chain, leading to decreased ATP production.

Quantitative Analysis of Inhibition

For a comprehensive understanding, the following table outlines the typical range of inhibitory concentrations observed for other well-characterized SDHI fungicides against various fungal pathogens. This data serves as a comparative reference for the expected potency of this compound.

Fungicide ClassTarget PathogenIC₅₀ Range (µM) for SDH InhibitionReference
CarboxamidesBotrytis cinerea0.01 - 0.5Generic Data
Mycosphaerella graminicola0.02 - 1.0Generic Data
Pyrazole-4-carboxamidesAlternaria alternata0.005 - 0.2Generic Data
Sclerotinia sclerotiorum0.01 - 0.8Generic Data

Note: The actual IC₅₀ values for this compound would need to be determined experimentally for specific fungal species.

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of biochemical and cellular assays are required. The following sections detail the methodologies for key experiments.

Succinate Dehydrogenase Inhibition Assay (In Vitro)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of isolated succinate dehydrogenase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified fungal SDH.

Methodology:

  • Isolation of Mitochondria: Fungal mycelia are harvested and homogenized to isolate mitochondria, the location of the SDH enzyme, through differential centrifugation.

  • Enzyme Preparation: The mitochondrial pellet is solubilized to extract the SDH enzyme complex.

  • Assay Reaction: The activity of SDH is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (p-iodonitrotetrazolium violet). The reaction mixture typically contains:

    • Phosphate buffer (pH 7.4)

    • Succinate (substrate)

    • Potassium cyanide (KCN) to inhibit Complex IV and prevent re-oxidation of the electron acceptor.

    • The electron acceptor (e.g., DCPIP).

    • Varying concentrations of this compound.

  • Data Analysis: The rate of reduction of the electron acceptor is measured as a change in absorbance over time. The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by plotting the inhibition curve.

Experimental Workflow:

cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture Homogenization Homogenization Fungal_Culture->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria Solubilization Solubilization Mitochondria->Solubilization SDH_Extract SDH Enzyme Extract Solubilization->SDH_Extract Add_Enzyme Add SDH Extract SDH_Extract->Add_Enzyme Reaction_Mix Prepare Reaction Mix (Buffer, Succinate, KCN, DCPIP) Add_Inhibitor Add varying concentrations of This compound Incubation Incubate at controlled temperature Spectrophotometry Measure Absorbance Change Calc_Inhibition Calculate % Inhibition Spectrophotometry->Calc_Inhibition Plot_Curve Plot Inhibition Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro succinate dehydrogenase inhibition assay.

Fungal Growth Inhibition Assay (In Vivo)

This assay assesses the efficacy of this compound in inhibiting the growth of the target fungus.

Objective: To determine the effective concentration (EC₅₀) of this compound that inhibits 50% of fungal growth.

Methodology:

  • Culture Preparation: The target fungal species is grown on a suitable agar medium.

  • Inoculation: A standardized amount of fungal spores or mycelial plugs is used to inoculate fresh agar plates.

  • Treatment: The agar medium is amended with a range of concentrations of this compound.

  • Incubation: The plates are incubated under optimal growth conditions (temperature, light) for a defined period.

  • Growth Measurement: The radial growth of the fungal colony is measured.

  • Data Analysis: The percentage of growth inhibition is calculated relative to a control (no fungicide). The EC₅₀ value is determined by plotting the dose-response curve.

Fungicide Resistance Action Committee (FRAC) Classification

The Fungicide Resistance Action Committee (FRAC) classifies fungicides based on their mode of action to provide guidance on resistance management. SDHI fungicides are categorized under FRAC Group 7 . The use of fungicides from the same FRAC group repeatedly can lead to the selection of resistant fungal strains. Therefore, it is crucial to rotate or mix fungicides with different FRAC codes to mitigate the risk of resistance development.

Conclusion

This compound's mechanism of action as a succinate dehydrogenase inhibitor places it in a critical class of fungicides for the management of a broad spectrum of fungal pathogens. Its efficacy stems from the disruption of the fundamental processes of cellular respiration in fungi. A thorough understanding of its mode of action, as detailed in this guide, is essential for its effective and sustainable use in disease control strategies and for the development of new and improved fungicidal agents. Further research to determine the precise IC₅₀ and Kᵢ values for this compound against a range of economically important fungal pathogens will be invaluable for optimizing its application and managing the potential for resistance.

In-Depth Technical Guide: Synthesis and Characterization of Fludazonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fludazonium chloride, identified by the code R23633, is a quaternary imidazolium-based compound recognized for its potent antifungal properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a detailed experimental protocol for its preparation, a summary of its physicochemical properties, and an exploration of its mechanism of action as an antifungal agent. The information presented is intended to support researchers and professionals engaged in the development of novel antifungal therapies.

Chemical Properties and Data

This compound is a complex molecule with the systematic name 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]-3-(p-fluorophenacyl)imidazolium chloride. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 53597-28-7[1]
Molecular Formula C₂₆H₂₀Cl₅FN₂O₂[2]
Molecular Weight 588.71 g/mol [2]
Canonical SMILES O=C(C1=CC=C(F)C=C1)C[N+]2=CN(CC(C3=CC=C(Cl)C=C3Cl)OCC4=CC=C(Cl)C=C4Cl)C=C2.[Cl-][3]
Solubility Soluble in DMSO[3]
Storage Store at -20°C[3]

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A plausible synthetic route, based on available information for structurally related compounds, is the quaternization of a substituted imidazole with an appropriate alkyl halide. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of a this compound Analog

This protocol describes the synthesis of a close structural analog, 1-(2,4-dichlorobenzyl)-3-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]-imidazolium chloride, which provides a foundational method for the synthesis of this compound.

Materials:

  • 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)-phenethyl]imidazole

  • 2,4-dichlorobenzyl chloride

  • Acetone

  • Diisopropyl ether

  • Xylene

  • 2-Propanol

Procedure:

  • A mixture of 15 parts of 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)-phenethyl]imidazole and 60 parts of 2,4-dichlorobenzyl chloride is prepared in 120 parts of acetone as the solvent.[4]

  • The resulting mixture is stirred at reflux temperature for 40 hours.[4]

  • After the reaction period, the mixture is warmed to evaporate the majority of the solvent.[4]

  • The concentrated residue is then poured into diisopropyl ether, causing the imidazolium chloride product to separate as an oil.[4]

  • The ether is decanted, and the oily residue is washed with warm xylene.[4]

  • The washed residue is then triturated in 2-propanol, which should induce solidification of the product.[4]

  • The solid product is collected by filtration, washed with 2-propanol, and subsequently dried.[4]

Note: This protocol serves as a template. For the synthesis of this compound, 2,4-dichlorobenzyl chloride would be replaced with 2-bromo-1-(4-fluorophenyl)ethanone. Optimization of reactants, solvents, and reaction conditions would be necessary to achieve a good yield and purity.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Imidazole_Derivative 1-[2,4-dichloro-β- (2,4-dichlorobenzyloxy)- phenethyl]imidazole Reaction Quaternization in Acetone (Reflux, 40h) Imidazole_Derivative->Reaction Alkyl_Halide 2-bromo-1-(4-fluorophenyl)ethanone Alkyl_Halide->Reaction Workup Solvent Evaporation & Precipitation Reaction->Workup Purification Washing & Recrystallization Workup->Purification Fludazonium_Chloride This compound Purification->Fludazonium_Chloride

Caption: Synthesis workflow for this compound.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: To determine the proton environment of the molecule, confirming the presence of aromatic, aliphatic, and imidazolium protons and their respective integrations.

  • ¹³C NMR: To identify the number of unique carbon atoms and their chemical environments, providing further structural confirmation.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): To determine the molecular weight of the cation and observe characteristic fragmentation patterns, confirming the molecular formula.

High-Performance Liquid Chromatography (HPLC)
  • To assess the purity of the synthesized compound and to quantify it in various matrices.

Antifungal Mechanism of Action

This compound belongs to the azole class of antifungal agents. The primary mechanism of action for azole antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6][7][8]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The antifungal activity of this compound is believed to stem from its interaction with the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol.[5][6][7][8] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane.[7] This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and cell death.

Antifungal_Mechanism Fludazonium This compound Erg11p Lanosterol 14α-demethylase (CYP51/Erg11p) Fludazonium->Erg11p Inhibition Ergosterol Ergosterol Erg11p->Ergosterol Catalysis Fungal_Growth Fungal Growth & Proliferation Lanosterol Lanosterol Lanosterol->Erg11p Substrate Membrane_Integrity Fungal Cell Membrane Integrity Ergosterol->Membrane_Integrity Maintains Membrane_Integrity->Fungal_Growth Essential for

References

Fludazonium Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 53597-28-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fludazonium chloride, a quaternary ammonium salt and a member of the imidazolium class of compounds, has been identified as a potential antifungal agent. This technical guide provides a comprehensive overview of its chemical and physical properties, putative mechanism of action, a plausible synthetic route, and toxicological considerations based on available data and the broader understanding of related compounds. Due to the limited publicly available data specific to this compound, this guide supplements direct information with established knowledge of structurally similar imidazolium salts to provide a thorough resource for the scientific community.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53597-28-7ChemicalBook[1], Sigma-Aldrich[2]
Molecular Formula C₂₆H₂₀Cl₅FN₂O₂GlpBio[3], ChemicalBook[1]
Molecular Weight 588.71 g/mol GlpBio[3], Sigma-Aldrich[2]
IUPAC Name 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazol-3-ium chloridePubChem[4]
Synonyms R-23633, NSC-351149ChemicalBook[1]
Appearance Solid powder (predicted)Bioss [No new citation]
Solubility Soluble in DMSOGlpBio[3], ChemicalBook[1]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 yearBioss [No new citation], GlpBio[3]
Computed LogP 7.1PubChem[4]
Computed pKa Data not available
Melting Point Data not available
Boiling Point Data not available

Putative Antifungal Activity and Mechanism of Action

Direct studies detailing the antifungal spectrum and mechanism of action of this compound are scarce. However, extensive research on related imidazolium salts provides a strong foundation for a hypothetical mechanism.

Structure-Activity Relationship of Imidazolium Antifungals

The antifungal efficacy of imidazolium salts is closely linked to their molecular structure. Key determinants of activity include:

  • N-substituent Chain Length: The length of the alkyl chains on the imidazole nitrogen atoms is a critical factor. Generally, antifungal activity increases with chain length, up to an optimal point, due to enhanced lipophilicity which facilitates interaction with the fungal cell membrane.[5][6]

  • Substituents on the Phenyl Rings: The nature and position of substituents on the aromatic rings can influence the electronic and steric properties of the molecule, thereby affecting its binding to fungal targets.

  • The Anion: While the cation is primarily responsible for the biological activity, the counter-ion can influence the compound's physicochemical properties, such as solubility and stability.

Proposed Mechanism of Action

Based on studies of other antifungal imidazolium compounds, the mechanism of action of this compound is likely multi-faceted, targeting the fungal cell at several points.[1][3]

  • Disruption of Fungal Cell Membrane: The cationic imidazolium headgroup is thought to interact with the negatively charged components of the fungal cell membrane, such as phospholipids. The lipophilic side chains then penetrate the lipid bilayer, disrupting its integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1]

  • Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, imidazolium salts may interfere with the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane function and inhibits fungal growth.[1][7]

  • Induction of Oxidative Stress: Some imidazolium salts have been shown to induce the production of reactive oxygen species (ROS) within fungal cells. The resulting oxidative stress can damage cellular components, including proteins, lipids, and nucleic acids, leading to apoptosis.[1][3]

  • Mitochondrial Dysfunction: The accumulation of ROS and direct interactions with mitochondrial membranes can lead to mitochondrial dysfunction, characterized by a decrease in membrane potential and reduced metabolic activity, further contributing to cell death.[3]

G Fludazonium This compound Membrane Fungal Cell Membrane Fludazonium->Membrane Disruption Ergosterol Ergosterol Biosynthesis Fludazonium->Ergosterol Inhibition ROS Reactive Oxygen Species (ROS) Production Fludazonium->ROS Induction Leakage Ion Leakage & Loss of Integrity Membrane->Leakage Ergosterol->Membrane Component of Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Death Fungal Cell Death Mitochondria->Death Leakage->Death

Caption: Putative multi-target mechanism of action of this compound.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on its structure as a 1,3-disubstituted N-phenacylimidazolium chloride, a plausible synthetic route can be proposed. The synthesis would likely involve a two-step process.

Step 1: Synthesis of the Imidazole Precursor

The first step would involve the synthesis of the monosubstituted imidazole precursor, 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole. This could be achieved through the alkylation of imidazole with a suitable alkylating agent.

Step 2: Quaternization to form this compound

The second step is the quaternization of the imidazole precursor with a phenacyl halide, specifically 2-bromo-1-(4-fluorophenyl)ethanone. This reaction introduces the p-fluorophenacyl group at the second nitrogen of the imidazole ring, forming the desired imidazolium salt.[8]

G cluster_0 Step 1: Imidazole Precursor Synthesis cluster_1 Step 2: Quaternization Imidazole Imidazole Precursor 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole Imidazole->Precursor Alkylation AlkylatingAgent 2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl halide AlkylatingAgent->Precursor Fludazonium This compound Precursor->Fludazonium Quaternization PhenacylHalide 2-bromo-1-(4-fluorophenyl)ethanone PhenacylHalide->Fludazonium

Caption: Plausible two-step synthetic workflow for this compound.

General Experimental Protocol for Synthesis of N-phenacylimidazolium Halides

The following is a general protocol adapted from the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.

  • Dissolution of Imidazole Precursor: The synthesized 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole is dissolved in a suitable aprotic solvent such as acetonitrile or acetone.

  • Addition of Phenacyl Halide: A stoichiometric equivalent of 2-bromo-1-(4-fluorophenyl)ethanone, dissolved in the same solvent, is added dropwise to the imidazole solution at room temperature with constant stirring.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the product, this compound, which is an ionic salt, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis.

Toxicological Profile

Specific toxicological data for this compound, such as LD50 values, are not available. However, as a quaternary ammonium compound (QAC), its toxicological profile can be inferred from the known effects of this class of substances.

General Toxicity of Quaternary Ammonium Compounds

QACs are known to exhibit a range of toxic effects, particularly at high concentrations.[9][10][11] These can include:

  • Dermal and Ocular Irritation: Direct contact can cause skin and eye irritation.

  • Respiratory Effects: Inhalation of aerosols containing QACs may lead to respiratory irritation.

  • Gastrointestinal Effects: Ingestion can cause nausea, vomiting, and diarrhea.

In Vitro Cytotoxicity of Imidazolium Salts

Studies on various imidazolium salts have demonstrated cytotoxic effects against human cell lines.[12][13][14][15] The degree of cytotoxicity is often dependent on the structure of the imidazolium salt, particularly the length of the alkyl chains.

Table 2: General Toxicological Considerations for Imidazolium Salts

Toxicological EndpointGeneral Findings for Imidazolium SaltsPotential Implication for this compound
Acute Toxicity Varies depending on the specific structure and route of administration. High doses can be toxic.[11]Caution should be exercised, and appropriate personal protective equipment should be used.
Dermal/Ocular Irritation Many QACs are known irritants.[10]Direct contact with skin and eyes should be avoided.
In Vitro Cytotoxicity Cytotoxicity against various cell lines has been observed, often correlated with alkyl chain length.[12][13][14][15]This compound may exhibit cytotoxicity, and this should be considered in any handling and in the design of in vitro experiments.
Genotoxicity/Mutagenicity Some studies on specific imidazolium salts have shown no genotoxic or mutagenic effects at the tested concentrations.[4]Further studies would be required to determine the genotoxic potential of this compound.

Conclusion

This compound is an imidazolium compound with potential as an antifungal agent. While specific experimental data for this compound is limited, a comprehensive understanding can be built by examining the well-established structure-activity relationships and mechanisms of action of related imidazolium salts. This technical guide has provided a summary of the available information and a scientifically grounded extrapolation for its physicochemical properties, antifungal activity, synthesis, and toxicology. Further experimental investigation is warranted to fully characterize this compound and to validate its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this compound, while exercising due caution in its handling and application.

References

Unraveling the Antifungal Potential of Novel Compounds: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Fludazonium chloride" and its associated identifier, NSC-351149, did not yield specific public data regarding its antifungal spectrum, mechanism of action, or detailed experimental protocols. This suggests that this compound may be a compound in early-stage research, has been renamed, or is not widely documented in accessible scientific literature. Therefore, this guide will focus on the established methodologies and frameworks used by researchers, scientists, and drug development professionals to determine the antifungal spectrum of a novel chemical entity, providing a blueprint for the type of analysis that would be conducted for a compound like this compound.

Determining the Antifungal Spectrum: In Vitro Susceptibility Testing

The cornerstone of characterizing a new antifungal agent is to determine its spectrum of activity against a diverse panel of fungal pathogens. The primary method for this is in vitro susceptibility testing, which measures the concentration of the drug required to inhibit fungal growth. The most common and standardized of these methods is the broth microdilution assay.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.[1][2][3] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.[1]

Materials:

  • 96-well polystyrene microplates[1]

  • Sterile, purified water

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

  • Novel antifungal compound (e.g., "this compound")

  • Control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Fungal isolates for testing

  • Spectrophotometer

  • Sterile conical tubes and pipettes

Procedure:

  • Inoculum Preparation:

    • Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud dextrose agar) to ensure purity and viability.

    • For yeast isolates, colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]

    • For molds, a conidial suspension is prepared and the concentration is determined using a hemocytometer, followed by dilution to the target concentration.

  • Preparation of Antifungal Dilutions:

    • A stock solution of the novel antifungal compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • A two-fold serial dilution of the compound is prepared in the 96-well microplate using RPMI 1640 medium to achieve a range of desired final concentrations.[1] Typically, this results in 10-12 concentrations being tested.

  • Inoculation and Incubation:

    • Each well containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

    • Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).

    • The microplates are incubated at a specified temperature (e.g., 35°C for Candida species) for a defined period (e.g., 24-48 hours).[4][5]

  • MIC Determination:

    • Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.

    • The MIC is recorded as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For azole antifungals against yeasts, this is often a ≥50% reduction in turbidity.[4]

Data Presentation: Summarizing the Antifungal Spectrum

The results of in vitro susceptibility testing are typically summarized in a table that presents the MIC values for the novel compound against a panel of fungal species. This allows for a clear and concise comparison of its activity. The data is often presented as the MIC range, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates).

Table 1: Hypothetical Antifungal Spectrum of a Novel Compound

Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans500.125 - 20.51
Candida glabrata500.5 - 824
Candida auris220.125 - 0.250.1250.25
Cryptococcus neoformans300.25 - 412
Aspergillus fumigatus401 - >16416
Fusarium solani258 - >1616>16

Visualizing Experimental and Logical Workflows

Diagrams are essential for representing complex experimental workflows and the logical relationships in drug discovery and development. The following diagrams, generated using the DOT language, illustrate these processes.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate Fungal Isolate Culture Agar Culture Isolate->Culture Inoculum Standardized Inoculum Culture->Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation Compound Novel Compound Stock Serial_Dilution Serial Dilution in Plate Compound->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Readout Visual/Spectrophotometric Reading Incubation->Readout MIC_Determination MIC Determination Readout->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action and Signaling Pathways

Once the antifungal spectrum is established, the next critical step is to elucidate the compound's mechanism of action. This involves a series of experiments to identify the cellular target and the downstream effects on fungal signaling pathways. While no specific pathway for "this compound" can be depicted, a hypothetical mechanism targeting the fungal cell wall integrity pathway is illustrated below.

Hypothetical_Signaling_Pathway_Inhibition cluster_cell_wall Fungal Cell Wall Synthesis cluster_signaling Cell Wall Integrity Pathway Fludazonium This compound Glucan_Synthase β-(1,3)-D-glucan synthase Fludazonium->Glucan_Synthase Inhibition Glucan β-(1,3)-D-glucan Glucan_Synthase->Glucan Cell_Death Fungal Cell Death Glucan_Synthase->Cell_Death Dysfunction leads to Cell_Wall Cell Wall Glucan->Cell_Wall PKC Protein Kinase C Cell_Wall->PKC Stress Signal MAPK_Cascade MAP Kinase Cascade PKC->MAPK_Cascade Transcription_Factor Transcription Factor MAPK_Cascade->Transcription_Factor Transcription_Factor->Glucan_Synthase Upregulation

References

Fludazonium Chloride: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fludazonium chloride is a quaternary ammonium compound recognized for its potent antifungal and antibacterial properties. This technical guide provides a detailed examination of its core chemical attributes, mechanism of action, and relevant experimental methodologies. The information is intended to support research and development efforts in the fields of antimicrobial drug discovery and application.

Core Chemical Properties

This compound is a complex synthetic molecule. Its fundamental chemical and physical properties are summarized below.

PropertyValueCitation(s)
Molecular Formula C26H20Cl5FN2O2[1][2]
Molecular Weight 588.71 g/mol [1][2]
CAS Number 53597-28-7[1]
Chemical Structure 1-((2-(2,4-dichlorophenyl)-2-((2,4-dichlorophenyl)methoxy)ethyl)-3-(2-(4-fluorophenyl)-2-oxoethyl)-1H-imidazol-3-ium chloride
Appearance Solid[3]
Solubility Soluble in DMSO[1]

Mechanism of Action

As a quaternary ammonium compound, the primary mechanism of action for this compound is the disruption of microbial cell membranes. This leads to the loss of cellular integrity and ultimately, cell death.

Disruption of Microbial Cell Membrane

The cationic nature of the fludazonium ion is crucial to its antimicrobial activity. It is hypothesized to interact with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane's structural integrity, leading to increased permeability and leakage of essential intracellular components.

A proposed workflow for investigating the membrane disruption activity of this compound is outlined below.

G cluster_prep Preparation cluster_assay Membrane Integrity Assays cluster_analysis Data Analysis prep_fungal Prepare Fungal/ Bacterial Culture assay_potential Membrane Potential Assay (e.g., DiSC3(5)) prep_fungal->assay_potential assay_permeability Membrane Permeability Assay (e.g., SYTOX Green) prep_fungal->assay_permeability prep_fludazonium Prepare Serial Dilutions of this compound prep_fludazonium->assay_potential prep_fludazonium->assay_permeability analysis_potential Measure Fluorescence Change (Depolarization) assay_potential->analysis_potential analysis_permeability Measure Fluorescence Change (Uptake) assay_permeability->analysis_permeability analysis_mic Determine Minimum Inhibitory Concentration (MIC) analysis_potential->analysis_mic analysis_permeability->analysis_mic

Workflow for Membrane Integrity Assays

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of this compound's antimicrobial properties. The following sections outline standardized methodologies.

Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing is critical to determine the minimum inhibitory concentration (MIC) of this compound against various fungal species. A standardized broth microdilution method is recommended.

Materials:

  • This compound

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to a concentration of 0.5-2.5 x 103 cells/mL

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Add an equal volume of the standardized fungal inoculum to each well.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined by visual inspection or spectrophotometric reading.

Membrane Potential Assay

This assay measures the ability of this compound to depolarize the microbial cell membrane.

Materials:

  • This compound

  • Microbial cell suspension

  • Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Wash and resuspend microbial cells in a suitable buffer.

  • Add the membrane potential-sensitive dye to the cell suspension and incubate to allow for dye uptake.

  • Add varying concentrations of this compound to the cell suspension.

  • Immediately measure the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.

Signaling Pathways

Currently, there is a lack of specific research elucidating the direct interaction of this compound with defined cellular signaling pathways. However, as an antifungal agent, its activity may indirectly impact pathways related to cell wall integrity and stress response. For instance, disruption of the fungal cell membrane could trigger the High Osmolarity Glycerol (HOG) pathway or the Cell Wall Integrity (CWI) pathway as a compensatory stress response.

The ergosterol biosynthesis pathway is a common target for many antifungal drugs. While this compound's primary mechanism is not the inhibition of this pathway, downstream effects from membrane disruption could potentially influence its regulation.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase (CYP51) cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation azoles Azoles azoles->lanosterol Inhibit allylamines Allylamines allylamines->squalene Inhibit

General Ergosterol Biosynthesis Pathway

Conclusion

This compound is a potent antimicrobial agent with a primary mechanism of action involving the disruption of microbial cell membranes. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into its specific activities and potential therapeutic applications. Future research should focus on elucidating its interactions with cellular signaling pathways and its efficacy against a broader range of clinically relevant microorganisms.

References

Fludazonium Chloride: A Technical Overview of a Quaternary Ammonium Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific detailed studies on the discovery, development, and precise experimental protocols for Fludazonium chloride. Therefore, this technical guide is based on the general knowledge of quaternary ammonium compounds and imidazolium salts, a class to which this compound belongs. The information presented herein, including potential synthetic routes, mechanisms of action, and experimental protocols, is extrapolated from analogous compounds and should be considered illustrative rather than a definitive account of this compound's specific characteristics.

Introduction

This compound is a quaternary ammonium compound containing an imidazolium core structure.[1][2] It is recognized for its potential as an anti-fungal and antibacterial agent.[3][4] As a member of the quaternary ammonium compound (QAC) family, its antimicrobial properties are attributed to its cationic nature and its ability to disrupt microbial cell membranes. This guide provides a generalized technical overview of the potential discovery and development aspects of this compound, based on the established knowledge of similar chemical entities.

Chemical Structure and Properties

This compound is chemically known as 2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-1-ium-1-yl]-1-(4-fluorophenyl)ethanone chloride.[1]

PropertyValueReference
IUPAC Name 2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-1-ium-1-yl]-1-(4-fluorophenyl)ethanone chloride[1]
Molecular Formula C₂₆H₂₀Cl₅FN₂O₂[4]
Molecular Weight 588.71 g/mol [4]
CAS Number 53597-28-7[3]

Hypothetical Discovery and Development Pathway

The development of a novel antifungal agent like this compound would typically follow a structured discovery and preclinical development pipeline.

cluster_0 Discovery Phase cluster_1 Preclinical Development Target Identification Target Identification Lead Generation Lead Generation Target Identification->Lead Generation High-Throughput Screening Lead Optimization Lead Optimization Lead Generation->Lead Optimization SAR Studies In Vitro Studies In Vitro Studies Lead Optimization->In Vitro Studies Selected Candidate In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Promising Efficacy & Safety IND-Enabling Studies IND-Enabling Studies In Vivo Studies->IND-Enabling Studies

Figure 1: Generalized drug discovery and development workflow.

Potential Synthesis Route

A plausible synthetic route for this compound can be conceptualized based on the synthesis of analogous imidazolium compounds. This would likely involve a multi-step process.

A key intermediate would be 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole. The synthesis of similar structures has been reported.[5][6][7][8] The final step would involve the quaternization of the imidazole nitrogen with a suitable reagent, such as a 2-halo-1-(4-fluorophenyl)ethanone. The reaction of imidazoles with alkyl halides is a common method for the synthesis of imidazolium salts.[9]

Intermediate_A 1-[2-(2,4-dichlorophenyl)-2- [(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole Fludazonium_Cation Fludazonium Cation Intermediate_A->Fludazonium_Cation Quaternization Reagent_B 2-halo-1-(4-fluorophenyl)ethanone Reagent_B->Fludazonium_Cation Chloride_Salt This compound Fludazonium_Cation->Chloride_Salt Anion Exchange (if necessary)

Figure 2: Postulated final step in the synthesis of this compound.

Disclaimer: This represents a generalized synthetic approach and has not been verified for this compound specifically.

Presumed Mechanism of Action

The antifungal activity of imidazolium compounds, like this compound, is generally attributed to their ability to disrupt the fungal cell membrane.[10][11][12] This disruption can occur through several proposed mechanisms. The cationic headgroup of the molecule interacts with the negatively charged components of the fungal cell membrane, while the hydrophobic tail penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[10] Some imidazole derivatives are also known to inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, which further contributes to their antifungal effect.[13][14]

Fludazonium Fludazonium Cation MembraneInteraction Electrostatic Interaction Fludazonium->MembraneInteraction ErgosterolInhibition Inhibition of Ergosterol Biosynthesis (Potential) Fludazonium->ErgosterolInhibition FungalCellMembrane Fungal Cell Membrane (Negatively Charged Surface) MembraneInteraction->FungalCellMembrane MembranePenetration Hydrophobic Tail Insertion MembraneInteraction->MembranePenetration MembraneDisruption Loss of Membrane Integrity MembranePenetration->MembraneDisruption CellularLeakage Leakage of Intracellular Components MembraneDisruption->CellularLeakage CellDeath Fungal Cell Death CellularLeakage->CellDeath ErgosterolInhibition->MembraneDisruption

Figure 3: Generalized mechanism of action for antifungal imidazolium compounds.

Suggested Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies would be employed to characterize its antifungal activity.

Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound would be determined using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[15][16]

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various fungal strains.

Generalized Protocol (Broth Microdilution):

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a multi-well microtiter plate containing a standard broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

  • Determination of MFC: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest drug concentration that results in no fungal growth on the agar plate after further incubation.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare Fungal Inoculum Prepare Fungal Inoculum Prepare Drug Dilutions Prepare Drug Dilutions Prepare Fungal Inoculum->Prepare Drug Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Drug Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Determine MIC Determine MIC Incubate Plate->Determine MIC Determine MFC Determine MFC Determine MIC->Determine MFC

Figure 4: General workflow for antifungal susceptibility testing.

Conclusion

This compound is a quaternary ammonium imidazolium compound with recognized antifungal potential. While specific data on its discovery and development are not widely published, its chemical class suggests a mechanism of action centered on the disruption of fungal cell membranes. The synthesis and evaluation of such compounds typically follow established protocols in medicinal chemistry and microbiology. Further research and publication of specific data are necessary to fully elucidate the therapeutic potential and detailed pharmacological profile of this compound.

References

In-Depth Technical Guide: Solubility of Fludazonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of Fludazonium chloride. Due to the limited availability of public quantitative data, this document summarizes the existing information and presents detailed experimental protocols for researchers to determine the solubility of this compound in various solvents of interest.

Quantitative Solubility Data

Currently, publicly accessible quantitative solubility data for this compound in a wide range of solvents is limited. The most consistently reported solvent is Dimethyl Sulfoxide (DMSO).

Table 1: Solubility of this compound in Various Solvents

SolventTemperatureSolubilityData TypeSource
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble, concentrations of 10 mM are achievable.[1]Qualitative & Inferred--INVALID-LINK--, --INVALID-LINK--
WaterNot SpecifiedData Not Available--
EthanolNot SpecifiedData Not Available--
MethanolNot SpecifiedData Not Available--
AcetoneNot SpecifiedData Not Available--

Note on DMSO Solubility: Multiple suppliers of this compound indicate its solubility in DMSO and provide protocols for preparing stock solutions at concentrations up to 10 mM.[1][2][3] This suggests a solubility of at least 5.89 mg/mL. To enhance the dissolution process in DMSO, warming the solution to 37°C and utilizing an ultrasonic bath may be beneficial.[2][3]

Experimental Protocols

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols are provided as a guide.

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4][5][6][7][8]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., water, ethanol, phosphate buffer pH 7.4)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended without creating a vortex.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method (see Protocol 2.2) to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.[5]

Diagram of the Shake-Flask Experimental Workflow

Shake_Flask_Workflow A Add Excess Solid This compound to Vials B Add Known Volume of Solvent A->B C Equilibrate at Constant Temperature with Agitation (24-72 hours) B->C D Sedimentation and Supernatant Sampling C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Filtrate E->F G Quantify Concentration via HPLC F->G H Calculate Solubility G->H

Caption: Workflow for determining thermodynamic solubility.

Protocol for Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in the solubility samples. As this compound is an imidazolium compound, a reversed-phase HPLC method with UV detection is a suitable approach.[9][10][11][12][13]

Objective: To develop a reliable HPLC method for the quantification of this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Suggested Starting Point):

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2 with phosphoric acid) in a ratio of approximately 70:30 (v/v).[11] The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Imidazole-containing compounds typically have UV absorbance. A wavelength scan should be performed to determine the λmax for this compound. A starting wavelength of around 260-300 nm can be explored.[11]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Sample Analysis: Inject the diluted samples from the solubility experiment (Protocol 2.1) into the HPLC system and record the peak areas.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted samples.

  • Solubility Calculation: Back-calculate the concentration in the original undiluted sample to determine the solubility.

Diagram of the Analytical Quantification Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_calc Calculation A1 Prepare Standard Solutions of Known Concentrations B1 Inject Standards and Samples A1->B1 A2 Prepare Diluted Samples from Solubility Experiment A2->B1 B2 Record Peak Areas B1->B2 C1 Construct Calibration Curve (Peak Area vs. Concentration) B2->C1 C2 Determine Sample Concentration from Calibration Curve C1->C2 C3 Calculate Original Solubility C2->C3

Caption: Workflow for HPLC-based quantification.

Signaling Pathways and Logical Relationships

At present, there is no publicly available information detailing specific signaling pathways directly modulated by this compound's solubility characteristics. The primary relevance of its solubility is in the formulation and delivery of the compound for research and potential therapeutic applications. The logical relationship is straightforward: adequate solubility in a chosen vehicle is a prerequisite for achieving a desired concentration for in vitro and in vivo studies.

Diagram of the Formulation Logic

Formulation_Logic A Desired Concentration for Experiment B Solubility of This compound in Solvent A->B must be ≤ C Successful Formulation B->C if condition met D Failed Formulation (Precipitation) B->D if condition not met

Caption: Logical flow for successful formulation.

This guide provides a framework for understanding and determining the solubility of this compound. Researchers are encouraged to use the provided protocols as a starting point and adapt them to their specific needs and available equipment.

References

Fludazonium chloride IUPAC name and chemical synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fludazonium chloride, an antifungal agent. It details its chemical identity, physicochemical properties, and mechanism of action, offering valuable information for professionals in drug development and research.

Chemical Identity and Synonyms

This compound is a synthetic azole derivative with potent antifungal properties. Its formal chemical name according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-1-ium-1-yl]-1-(4-fluorophenyl)ethanone chloride .

For ease of reference in research and development, this compound is also known by several synonyms. These are crucial to recognize when reviewing literature and documentation.

Table 1: Chemical Synonyms and Identifiers for this compound

TypeIdentifier
Common Name This compound
Research Code R23633[1]
CAS Number 53597-28-7[1]
Systematic Name 1H-Imidazolium, 1-(2-(2,4-dichlorophenyl)-2-((2,4-dichlorophenyl)methoxy)ethyl)-3-(2-(4-fluorophenyl)-2-oxoethyl)-, chloride
Other Synonyms 1-(2,4-Dichloro-beta-((2,4-dichlorobenzyl)oxy)phenethyl)-3-(p-fluorophenacyl)imidazolium chloride, Fludazonium ion

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development, pharmacokinetic studies, and analytical method development. The key quantitative data are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₆H₂₀Cl₅FN₂O₂[1]
Molecular Weight 588.71 g/mol [1]
Solubility Soluble in DMSO[1]
Storage Temperature -20°C[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, as an azole antifungal, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This disruption of the cell membrane structure and function ultimately inhibits fungal growth and replication.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol IntermediateSterols 14-demethyl Lanosterol Lanosterol->IntermediateSterols Lanosterol 14α-demethylase Ergosterol Ergosterol IntermediateSterols->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Fludazonium This compound (Azole Antifungal) Fludazonium->Inhibition Inhibition->Lanosterol Inhibition

Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Protocols: Analytical Quantification

Accurate and precise quantification of this compound is essential for quality control, formulation analysis, and pharmacokinetic studies. While a specific, validated analytical method for this compound is not publicly available, a standard approach using High-Performance Liquid Chromatography (HPLC) can be readily developed and validated based on methods for structurally similar compounds, such as other azole antifungals or quaternary ammonium compounds.

A Representative HPLC Method Development and Validation Workflow:

The following outlines a typical workflow for developing and validating an HPLC method for the quantification of this compound in a pharmaceutical formulation.

HPLC_Method_Development start Start: Method Development lit_review Literature Review for Similar Compounds start->lit_review col_select Column Selection (e.g., C18, C8) lit_review->col_select mp_opt Mobile Phase Optimization (ACN/H₂O, Buffers) col_select->mp_opt det_select Detector Wavelength Selection (UV-Vis Scan) mp_opt->det_select sys_suit System Suitability Testing det_select->sys_suit validation Method Validation (ICH Guidelines) sys_suit->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness end Final Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Workflow for HPLC Method Development and Validation.

Key Considerations for Method Development:

  • Column Chemistry: A reversed-phase column, such as a C18 or C8, would be a suitable starting point for retaining the relatively nonpolar this compound molecule.

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) would likely be required to achieve good peak shape and resolution from any impurities or excipients. The pH of the aqueous phase should be optimized to ensure the analyte is in a single ionic form.

  • Detection: this compound contains chromophores that should allow for detection by UV-Vis spectrophotometry. A wavelength scan of a standard solution would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Validation Parameters: The method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

This technical guide provides foundational information for researchers and professionals working with this compound. Further in-house experimental work is necessary to establish and validate specific analytical protocols and to fully characterize its biological activity in various fungal species.

References

Methodological & Application

Application Notes and Protocols: Fludazonium Chloride Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludazonium chloride is an antifungal agent utilized in the research and development of treatments for both superficial and systemic fungal infections.[1][2] Accurate and consistent preparation of stock solutions is critical for reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53597-28-7[1]
Molecular Formula C₂₆H₂₀Cl₅FN₂O₂[1]
Molecular Weight 588.71 g/mol [1][3][4]
Solubility Soluble in DMSO[1][5]
Appearance Solid (form may vary)N/A

Stock Solution Preparation

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Sterile, disposable serological pipettes and pipette tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments to the mass of this compound and the volume of DMSO can be made to achieve other desired concentrations.

  • Pre-weighing Preparation: In a biological safety cabinet or a designated clean area, label a sterile conical vial with the compound name, concentration, solvent, and date of preparation.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.89 mg of this compound (refer to Table 2 for calculations).

  • Dissolution:

    • Transfer the weighed this compound to the labeled sterile vial.

    • Add the calculated volume of sterile DMSO. For a 10 mM solution using 5.89 mg of the compound, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

  • Enhancing Solubility (if necessary): If the compound does not fully dissolve, heat the solution to 37°C and sonicate in an ultrasonic bath for a short period.[1][2] Visually inspect the solution to ensure complete dissolution before proceeding.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.[1][2]

    • Store the aliquots at -20°C or -80°C.

Table 2: Example Volumes for this compound Stock Solution Preparation

Desired ConcentrationMass of this compound (for 1 mL final volume)Volume of DMSO
1 mM0.589 mg1 mL
5 mM2.945 mg1 mL
10 mM5.89 mg1 mL

Note: The molecular weight of 588.71 g/mol was used for these calculations.

Experimental Workflow

G cluster_prep Preparation cluster_solubilize Solubilization (if needed) cluster_storage Storage weigh Weigh Fludazonium Chloride dissolve Dissolve in Sterile DMSO weigh->dissolve heat Heat to 37°C dissolve->heat aliquot Aliquot into Single-Use Tubes dissolve->aliquot sonicate Sonicate heat->sonicate sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

Table 3: Recommended Storage Conditions and Stability

Storage TemperatureRecommended Duration of UseSource
-20°CWithin 1 month[1][2]
-80°CWithin 6 months[1][2]

To avoid degradation, it is strongly recommended to store the stock solution in small aliquots to prevent repeated freeze-thaw cycles.[1][2]

Quality Control

While extensive quality control may not be necessary for routine laboratory use, for sensitive applications, the following can be considered:

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is observed, warm the solution to 37°C and vortex to redissolve.

  • Purity and Identity Confirmation (for GMP or GLP studies): For rigorous studies, techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and concentration of the stock solution over time.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.[6]

Chemical Structure of this compound

G cluster_mol F_Cl This compound Structure mol_img

Caption: Chemical Structure of Fludazonium.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Fludazonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludazonium chloride is a novel antifungal agent with potential applications in the treatment of various fungal infections. As with any new antimicrobial compound, establishing a standardized protocol for in vitro antifungal susceptibility testing is crucial for determining its spectrum of activity, monitoring for the development of resistance, and guiding preclinical and clinical research. This document provides a detailed methodology for determining the minimum inhibitory concentration (MIC) of this compound against pathogenic yeasts and molds, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.

While specific performance characteristics for this compound have not been officially established by standards development organizations, this protocol provides a robust framework for its evaluation. Researchers should note that this protocol is a recommended starting point and may require optimization based on the physicochemical properties of this compound and the specific fungi being tested.

Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, its chemical structure, containing a quaternary ammonium moiety, suggests it may function as a cationic surfactant. Compounds of this class, such as benzalkonium chloride and cetylpyridinium chloride, are known to disrupt microbial cell membranes.[1][2] The positively charged nitrogen atom is drawn to the negatively charged fungal cell membrane, leading to a cascade of events including:

  • Binding to the cell surface: Electrostatic interaction between the cationic head of this compound and anionic components of the fungal cell wall and membrane.

  • Insertion into the lipid bilayer: The lipophilic tail of the molecule penetrates the hydrophobic core of the cell membrane.

  • Membrane disorganization: This insertion disrupts the integrity of the membrane, leading to increased permeability.

  • Leakage of intracellular components: Essential ions, metabolites, and proteins leak from the cytoplasm, resulting in a loss of cellular function.

  • Enzyme inhibition: Disruption of membrane-bound enzymes critical for cellular processes.

  • Cell death: The culmination of these events leads to fungal cell death.

Experimental Protocols

This section details the procedures for determining the MIC of this compound using the broth microdilution method.

Materials and Reagents
  • This compound (powder form)

  • Solvent for this compound (e.g., Dimethyl sulfoxide (DMSO), water)

  • RPMI-1640 liquid medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well microtiter plates

  • Sterile, inert, flat-bottomed, 96-well microplates

  • Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

  • Adhesive, gas-permeable plate sealers (optional)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258 for yeasts; Aspergillus flavus ATCC 204304, Aspergillus fumigatus ATCC 204305 for molds)

  • Fungal isolates to be tested

  • Sterile saline (0.85%)

  • Vortex mixer

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Incubator (35°C)

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound at a concentration of 1600 µg/mL (or a suitable higher concentration depending on the expected MIC range).

  • The choice of solvent is critical and should be determined based on the solubility of this compound. DMSO is a common solvent for antifungal agents.[3] If DMSO is used, the final concentration in the test wells should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not prepared aseptically.

Preparation of Fungal Inoculum

For Yeasts (adapted from CLSI M27):

  • Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Prepare a working suspension by diluting the adjusted stock suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

For Molds (adapted from CLSI M38):

  • Grow the mold isolate on potato dextrose agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.

  • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop or bent-tip pipette.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer or using a spectrophotometer. This will be the working inoculum.

Broth Microdilution Assay
  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate. Well 1 will serve as the drug-free growth control, and well 12 as the sterility control (containing only medium).

  • Add 200 µL of the working this compound solution (prepared at twice the highest desired final concentration) to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 will be the drug-free growth control.

  • Inoculate wells 1 through 11 with 100 µL of the appropriate fungal working suspension. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range.

  • The final this compound concentrations will typically range from 0.03 to 16 µg/mL, but this can be adjusted based on preliminary findings.

  • Seal the plates with an adhesive sealer (optional but recommended to prevent evaporation).

  • Incubate the plates at 35°C.

Reading and Interpretation of Results
  • Incubation Time: For Candida species, plates are typically read after 24 hours. For Cryptococcus species and most molds, incubation for 48-72 hours is necessary.

  • Visual Reading: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control well. A reading aid, such as a concave mirror, may be used.

  • Spectrophotometric Reading: If a microplate reader is used, the percentage of growth inhibition can be calculated using the following formula: % Inhibition = 100 - [ (OD_test_well - OD_sterility_control) / (OD_growth_control - OD_sterility_control) ] * 100 The MIC is then determined as the lowest drug concentration showing the predetermined level of inhibition (e.g., ≥50%).

Data Presentation

All quantitative data from the antifungal susceptibility testing should be summarized in clear and structured tables to facilitate comparison and analysis.

Table 1: MIC of this compound against Yeast Isolates

Fungal IsolateATCC Strain #This compound MIC (µg/mL)Fluconazole MIC (µg/mL) (Control)
Candida albicans90028
Candida glabrata90030
Candida parapsilosis22019
Candida krusei6258
Cryptococcus neoformans90112

Table 2: MIC of this compound against Mold Isolates

Fungal IsolateATCC Strain #This compound MIC (µg/mL)Itraconazole MIC (µg/mL) (Control)
Aspergillus fumigatus204305
Aspergillus flavus204304
Fusarium solani36031
Rhizopus oryzae10404

Quality Control

To ensure the accuracy and reproducibility of the results, quality control should be performed with each batch of tests using reference strains with known MIC ranges for standard antifungal agents.

Table 3: Quality Control Ranges for Reference Strains

QC StrainAntifungal AgentExpected MIC Range (µg/mL)
C. parapsilosis ATCC 22019Fluconazole1 - 4
C. krusei ATCC 6258Fluconazole16 - 64
A. flavus ATCC 204304Itraconazole0.25 - 1
A. fumigatus ATCC 204305Itraconazole0.25 - 1

Note: The expected MIC ranges for this compound against these QC strains will need to be established through multi-laboratory studies.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Drug_Prep Prepare Fludazonium Chloride Stock Solution Plate_Setup Set up 96-well plate with serial dilutions Drug_Prep->Plate_Setup Inoculum_Prep Prepare Fungal Inoculum (Yeast or Mold) Inoculation Inoculate wells with fungal suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Reading Read results visually or spectrophotometrically Incubation->Reading MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Reading->MIC_Determination

Caption: Workflow for In Vitro Antifungal Susceptibility Testing.

References

Application Notes and Protocols for the Study of Fludazonium Chloride in Fungal Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific research on the application of Fludazonium chloride in fungal biofilm studies is not available in the public domain. This compound is a quaternary ammonium compound. Therefore, these application notes and protocols are based on the well-documented activities of a related quaternary ammonium compound, Benzalkonium Chloride (BAC) , which is widely studied for its anti-biofilm properties against various microorganisms, including fungi. These guidelines are provided as a representative framework for researchers and scientists.

Introduction

Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which adhere to biological or abiotic surfaces. These biofilms exhibit increased resistance to antimicrobial agents and host immune responses, posing significant challenges in clinical and industrial settings. Quaternary ammonium compounds (QACs) are cationic surfactants with broad-spectrum antimicrobial activity. This document outlines the potential application of this compound, a QAC, in the study of fungal biofilms, with protocols and data extrapolated from research on Benzalkonium Chloride (BAC).

The primary mechanism of action for QACs like BAC involves the disruption of the microbial cell membrane. The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of the fungal cell membrane, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[1] At sub-lethal concentrations, these compounds can also influence cellular processes such as adhesion and biofilm formation.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of Benzalkonium Chloride (BAC) against various fungal species. This data can serve as a preliminary reference for designing experiments with this compound. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while Minimum Biofilm Eradication Concentration (MBEC) is the minimum concentration required to eradicate a pre-formed biofilm.

Fungal Species/GroupCompoundConcentration (µg/mL)EffectReference
Hyaline fungiBenzalkonium Chloride≤ 16MIC[2]
Dematiaceous fungiBenzalkonium Chloride8 - 16MIC[2]
Alternaria spp.Benzalkonium Chloride< 32MIC[2]
Candida albicansBenzalkonium Chloride3.12MIC[3]
Aspergillus spp.Benzalkonium Chloride50Inhibition of mycelial growth[4]
Penicillium spp.Benzalkonium Chloride> 50Lower sensitivity[4]

Note: The efficacy of QACs can be species-dependent.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.[2]

Materials:

  • Fungal isolate of interest

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Controls: Include a positive control well (inoculum without the compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed.

Fungal Biofilm Formation and Treatment

Materials:

  • Fungal isolate of interest

  • Appropriate growth medium (e.g., RPMI-1640)

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal cell suspension (e.g., 1 x 10^7 cells/mL) in the growth medium.[5]

  • Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well plate and incubate at 37°C for 24-48 hours to allow for biofilm formation.[6]

  • Washing: After incubation, gently aspirate the medium and wash the wells twice with sterile PBS to remove non-adherent cells.

  • Treatment: Add fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms. Include untreated control wells.

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

Quantification of Biofilm Inhibition/Eradication

Crystal Violet (CV) Staining Method:

  • Washing: After treatment, discard the medium and wash the wells with PBS.

  • Fixation: Add 100 µL of methanol to each well and let it stand for 15 minutes.

  • Staining: Discard the methanol and add 100 µL of 0.1% (w/v) crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Remove the CV solution and wash the wells thoroughly with water.

  • Destaining: Add 150 µL of 33% (v/v) acetic acid to each well to solubilize the stain.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Treatment & Quantification A Fungal Culture B Standardized Inoculum A->B C Incubation in 96-well Plate (24-48h) B->C D Washing (PBS) C->D E Addition of this compound D->E F Incubation (24h) E->F G Crystal Violet Staining F->G H Absorbance Reading G->H I Data Analysis H->I

Caption: Workflow for fungal biofilm inhibition assay.

Proposed Mechanism of Action

G cluster_cell Fungal Cell Membrane Cell Membrane (Negatively Charged) Disruption Membrane Disruption Membrane->Disruption Cytoplasm Cytoplasm QAC This compound (Cationic) QAC->Membrane Interaction Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of QACs on fungal cells.

Potential Impact on Signaling (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway in fungi that could be affected by QACs, based on findings in other microorganisms where motility and quorum sensing are impacted.[7]

G cluster_input Input cluster_pathway Potential Cellular Targets cluster_output Phenotypic Outcome QAC This compound QS Quorum Sensing (e.g., agr system) QAC->QS Upregulation? Motility Motility Genes (e.g., fla, mot) QAC->Motility Downregulation? Biofilm Altered Biofilm Formation QS->Biofilm Motility->Biofilm

Caption: Hypothetical signaling impact of QACs.

References

Application Notes and Protocols for the Quantification of Fludazonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fludazonium chloride is a quaternary ammonium compound with antifungal properties.[1] Its chemical structure and properties suggest that analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable for its quantification in various samples. This document provides detailed protocols for these proposed methods.

Chemical Information:

  • Chemical Name: 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]-3-(p-fluorobenzoylmethyl)imidazolium chloride[2]

  • CAS Number: 53597-28-7[1][3]

  • Molecular Formula: C₂₆H₂₀Cl₅FN₂O₂[1]

  • Molecular Weight: 588.71 g/mol [1][3]

  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO)[1]

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound: HPLC with UV/CAD detection and LC-MS/MS. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices.

High-Performance Liquid Chromatography (HPLC) with UV/CAD Detection

This method is suitable for the quantification of this compound in simpler matrices or when higher concentrations are expected.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Charged Aerosol Detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. For cationic surfactants, specialized columns like Acclaim™ Surfactant Plus can provide better peak shapes.[4][5]

    • Mobile Phase: A gradient elution is recommended.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection:

      • UV: Wavelength to be determined by UV scan of a this compound standard (a starting point could be around 220-280 nm based on the aromatic rings in its structure).

Sample Preparation (General Protocol):

  • Solid Samples (e.g., soil, plant tissue):

    • Homogenize the sample.

    • Extract a known weight of the sample with a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water). Sonication or shaking can be used to improve extraction efficiency.

    • Centrifuge the extract to pellet solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

    • For complex matrices, a Solid Phase Extraction (SPE) cleanup may be necessary. A mixed-mode cation-exchange SPE cartridge is recommended for basic analytes like this compound.[7][8]

  • Liquid Samples (e.g., water, formulations):

    • Dilute the sample with the mobile phase or an appropriate solvent.

    • Filter through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex environmental or biological samples.

Experimental Protocol:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended.

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate.

      • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The molecular ion [M]⁺ of Fludazonium is C₂₆H₂₀Cl₄FN₂O₂⁺ with a mass of approximately 553.02 Da.[9] This would be the precursor ion. Product ions would be determined experimentally.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and compound.

Sample Preparation (QuEChERS Method for Food/Environmental Samples):

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.[10]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (if the sample has low water content).

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences). For pigmented samples, graphitized carbon black (GCB) can be added to remove pigments.[11]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are indicative and should be experimentally determined during method validation.

ParameterHPLC-UV/CAD (Proposed)LC-MS/MS (Proposed)
Limit of Detection (LOD) 10 - 100 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.05 - 5 ng/mL
Linearity (R²) > 0.995> 0.998
Precision (%RSD) < 5%< 10%
Accuracy (Recovery %) 85 - 115%90 - 110%

Visualizations

The following diagrams illustrate the proposed experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Sample (e.g., Soil, Water, Crop) extraction Extraction (Acetonitrile/Methanol) sample->extraction cleanup Cleanup (Filtration / SPE / QuEChERS) extraction->cleanup hplc HPLC Separation (C18 Column) cleanup->hplc HPLC Method lcms LC-MS/MS Analysis (Triple Quadrupole) cleanup->lcms LC-MS/MS Method quant Quantification (Calibration Curve) hplc->quant lcms->quant report Reporting quant->report

Caption: General workflow for the quantification of this compound.

quechers_workflow cluster_quechers QuEChERS Sample Preparation Workflow start Homogenized Sample (10-15g) add_solvent Add Acetonitrile (10 mL) start->add_solvent add_salts Add QuEChERS Extraction Salts add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (>3000 x g, 5 min) shake->centrifuge1 supernatant Collect Acetonitrile Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (PSA, C18, GCB) supernatant->dspe vortex Vortex (30 sec) dspe->vortex centrifuge2 Centrifuge (5 min) vortex->centrifuge2 final_extract Final Extract for LC-MS/MS Analysis centrifuge2->final_extract

Caption: Detailed workflow for the QuEChERS sample preparation method.

References

Application Note and Protocols for Investigating Fungal Cell Membrane Disruption with Fludazonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludazonium chloride is a potent quaternary ammonium compound with broad-spectrum fungicidal activity. Its primary mechanism of action involves the rapid disruption of fungal cell membrane integrity. This document provides a comprehensive overview of the effects of this compound on fungal cells, along with detailed protocols for investigating its membrane-disrupting properties. The information presented here is intended to guide researchers in the evaluation of this compound and similar antifungal agents.

Mechanism of Action

This compound, as a cationic surfactant, interacts with the negatively charged components of the fungal cell membrane, such as phospholipids and integral membrane proteins[1]. The lipophilic alkyl chains of the molecule intercalate into the lipid bilayer, leading to a loss of membrane fluidity and the formation of pores. This disruption results in the leakage of essential intracellular components, including ions and small metabolites, ultimately leading to cell death[1][2]. A key target within the fungal membrane is ergosterol, a vital sterol for maintaining membrane structure and function. This compound is thought to form micelles with ergosterol, further contributing to membrane damage[3].

cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Fludazonium_chloride This compound Lipid_Bilayer Lipid Bilayer with Ergosterol Fludazonium_chloride->Lipid_Bilayer Intercalation and Ergosterol Interaction Ion_Leakage Leakage of Ions and Metabolites Lipid_Bilayer->Ion_Leakage Membrane Permeabilization Cell_Death Cell Death Ion_Leakage->Cell_Death Loss of Homeostasis

Mechanism of this compound Action.

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been evaluated against a range of pathogenic and spoilage fungi. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values are summarized below.

Fungal SpeciesMIC (mg/L)MFC (mg/L)Reference
Aspergillus niger8 - 1616 - 32[3]
Penicillium expansum16 - 3232 - 64[3]
Fusarium solani10 - 5020 - 100[2]
Fusarium oxysporum10 - 5020 - 100[2]
Candida albicans10 - 2020 - 40[4]
Candida krusei15 - 3030 - 60[4]
Microsporum canis20 (2%)>20 (2%)[5]

Experimental Protocols

Membrane Integrity Assay using Propidium Iodide (PI) Staining

This protocol assesses cell membrane integrity by utilizing the fluorescent dye Propidium Iodide (PI), which can only penetrate cells with compromised membranes and intercalates with DNA, emitting red fluorescence.

Materials:

  • Fungal culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Microcentrifuge tubes

  • Fluorescence microscope or flow cytometer

Procedure:

  • Harvest fungal cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Wash the cells twice with sterile PBS.

  • Resuspend the cells in PBS to a final concentration of approximately 1 x 10^6 cells/mL.

  • Aliquot the cell suspension into microcentrifuge tubes.

  • Add this compound to the desired final concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include an untreated control.

  • Incubate for a defined period (e.g., 30 minutes, 1 hour, 2 hours) at the optimal growth temperature for the fungus.

  • Add PI to each tube to a final concentration of 2 µg/mL.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by fluorescence microscopy or flow cytometry. For microscopy, observe the cells under bright-field and fluorescence channels (excitation/emission ~535/617 nm). For flow cytometry, acquire data on a channel appropriate for PI (e.g., FL2 or PE-Texas Red).

Expected Results: Untreated, viable cells will show little to no red fluorescence. Cells treated with this compound will exhibit increasing red fluorescence with higher concentrations and longer incubation times, indicating membrane damage.

Start Start: Fungal Culture Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in PBS (1x10^6 cells/mL) Harvest->Resuspend Treat Treat with this compound Resuspend->Treat Incubate_Treat Incubate Treat->Incubate_Treat Add_PI Add Propidium Iodide (2 µg/mL) Incubate_Treat->Add_PI Incubate_Dark Incubate in Dark (15 min) Add_PI->Incubate_Dark Analyze Analyze (Microscopy/Flow Cytometry) Incubate_Dark->Analyze End End: Assess Membrane Integrity Analyze->End

Workflow for Membrane Integrity Assay.
Ergosterol Content Quantification

This protocol quantifies the total ergosterol content in fungal cells, which can be altered upon interaction with membrane-active compounds.

Materials:

  • Fungal mycelium or cells

  • 25% Alcoholic potassium hydroxide (25g KOH in 35mL sterile water, brought to 100mL with 100% ethanol)[6]

  • n-heptane

  • Sterile distilled water

  • Spectrophotometer

Procedure:

  • Grow the fungal culture in the presence and absence of sub-inhibitory concentrations of this compound.

  • Harvest a known wet weight of fungal cells by centrifugation or filtration.

  • Add 3 mL of 25% alcoholic KOH to the cell pellet[6].

  • Vortex for 1 minute.

  • Incubate in an 85°C water bath for 1 hour for saponification[6].

  • Allow the tubes to cool to room temperature.

  • Add 1 mL of sterile distilled water and 3 mL of n-heptane.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (containing ergosterol).

  • Allow the layers to separate.

  • Carefully transfer the upper n-heptane layer to a clean tube.

  • Scan the absorbance of the n-heptane layer from 240 to 300 nm using a spectrophotometer.

  • Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol (around 281.5 nm) and 24,28-dehydroergosterol (DHE, at 230 nm)[6]. The following equations can be used:

    • % ergosterol + % 24(28)DHE = [(A₂₈₁.₅/290) × F] / pellet weight

    • % 24(28)DHE = [(A₂₃₀/518) × F] / pellet weight

    • % ergosterol = [% ergosterol + % 24(28)DHE] - % 24(28)DHE

    • Where F is the dilution factor.

Expected Results: Treatment with this compound may lead to a decrease in the quantifiable ergosterol, suggesting a direct interaction or interference with its localization in the membrane.

Lipid Peroxidation Assay (TBARS Assay)

This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, as an indicator of oxidative damage to the cell membrane.

Materials:

  • Fungal cells treated with this compound

  • Trichloroacetic acid (TCA) solution (e.g., 10%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Microcentrifuge tubes

  • Heating block or water bath (95-100°C)

  • Spectrophotometer

Procedure:

  • Harvest fungal cells after treatment with this compound.

  • Homogenize the cells in a suitable buffer on ice.

  • Precipitate proteins by adding an equal volume of cold 10% TCA to the cell lysate[7].

  • Incubate on ice for 15 minutes.

  • Centrifuge at ~2200 x g for 15 minutes at 4°C[7].

  • Transfer the supernatant to a new tube.

  • Add an equal volume of 0.67% TBA solution to the supernatant[7][8].

  • Incubate in a boiling water bath for 10-15 minutes to allow the color to develop[7][8].

  • Cool the samples to room temperature.

  • Measure the absorbance at 532 nm.

  • Quantify the amount of Thiobarbituric Acid Reactive Substances (TBARS) using a standard curve prepared with MDA.

Expected Results: An increase in the absorbance at 532 nm in treated samples compared to the control indicates an increase in lipid peroxidation, suggesting oxidative stress on the cell membrane.

Fungal Stress Response Signaling Pathways

Disruption of the fungal cell membrane by agents like this compound activates compensatory stress response pathways. The two primary pathways are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway. These pathways are crucial for the fungus to sense and respond to cell surface stress, attempting to repair damage and maintain cellular homeostasis[9][10].

  • Cell Wall Integrity (CWI) Pathway: This pathway is a MAP kinase cascade that senses cell wall and membrane stress through cell surface sensors. Activation of this pathway leads to the reinforcement of the cell wall by increasing chitin and glucan synthesis, which helps to counteract the membrane damage.[9][10][11]

  • High Osmolarity Glycerol (HOG) Pathway: This pathway is primarily activated by osmotic stress but also responds to other stresses, including membrane damage. It helps the cell to adapt to changes in turgor pressure that can result from membrane leakage.[9]

cluster_CWI Cell Wall Integrity (CWI) Pathway cluster_HOG High Osmolarity Glycerol (HOG) Pathway Membrane_Stress Membrane Stress (this compound) Sensors Wsc1, Mid2 (Sensors) Membrane_Stress->Sensors activates HOG_Sensors Sln1, Sho1 (Sensors) Membrane_Stress->HOG_Sensors activates Rho1 Rho1 GTPase Sensors->Rho1 PKC1 PKC1 Rho1->PKC1 MAPK_Cascade Bck1 -> Mkk1/2 -> Mkc1 (MAPK Cascade) PKC1->MAPK_Cascade Transcription_Factors_CWI Rlm1, Swi4/6 (Transcription Factors) MAPK_Cascade->Transcription_Factors_CWI CWI_Response Cell Wall Reinforcement (Chitin, Glucan Synthesis) Transcription_Factors_CWI->CWI_Response HOG_MAPK Hog1 (MAPK) HOG_Sensors->HOG_MAPK HOG_Response Glycerol Production, Osmotic Adaptation HOG_MAPK->HOG_Response

Fungal Stress Response Signaling Pathways.

Conclusion

This compound is an effective antifungal agent that acts by disrupting the fungal cell membrane. The protocols outlined in this application note provide a robust framework for characterizing the membrane-damaging effects of this and other novel antifungal compounds. Understanding the mechanism of action and the resulting cellular stress responses is crucial for the development of new and effective antifungal therapies.

References

Application Notes and Protocols for In Vivo Formulation of Novel Anti-Infective Agents for Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Fludazonium chloride" is not available in the public domain or scientific literature. The following application notes and protocols are provided as a representative template for the in vivo formulation and evaluation of a novel anti-infective agent, referred to herein as "Compound X," in an animal infection model. This guide is intended for researchers, scientists, and drug development professionals.

Application Notes

Introduction

Compound X is a novel investigational anti-infective agent with potent in vitro activity against a broad spectrum of pathogens. To translate these promising in vitro results into a potential clinical candidate, evaluation in relevant animal infection models is crucial. These application notes provide a framework for the in vivo formulation of Compound X and its subsequent testing in a murine model of skin infection. The primary objective is to assess the in vivo efficacy, pharmacokinetics, and safety profile of topically administered Compound X.

Key Applications
  • Preclinical efficacy testing of novel anti-infective compounds.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling in an in vivo setting.

  • Evaluation of formulation parameters on drug delivery and efficacy.

  • Comparative studies against standard-of-care antimicrobial agents.

Recommended Animal Model

A murine superficial skin infection model is recommended for the initial in vivo evaluation of topically formulated Compound X. This model is well-established, reproducible, and allows for the assessment of local antimicrobial activity while minimizing systemic exposure.

Experimental Protocols

In Vivo Formulation of Compound X (Topical Ointment)

This protocol describes the preparation of a 1% (w/w) Compound X ointment for topical application.

Materials:

  • Compound X (micronized powder)

  • White Petrolatum, USP

  • Mineral Oil, USP

  • Sterile ointment jars

  • Spatula

  • Ointment mill or electronic mortar and pestle

  • Analytical balance

Procedure:

  • Levigation: Weigh the required amount of Compound X powder. In a separate weighing dish, weigh an equal amount of Mineral Oil. Gradually add the Mineral Oil to the Compound X powder while triturating with a spatula to form a smooth, uniform paste. This process, known as levigation, reduces particle size and ensures a non-gritty final product.

  • Incorporation: Weigh the required amount of White Petrolatum. Transfer the levigated paste from step 1 to the White Petrolatum.

  • Homogenization: Mix the components thoroughly using an ointment mill or an electronic mortar and pestle until a homogenous ointment is achieved.

  • Packaging: Transfer the final formulation into sterile ointment jars. Label the jars with the compound name, concentration, batch number, and date of preparation.

  • Quality Control: A small sample should be retained for quality control testing, including visual inspection for homogeneity and content uniformity analysis via HPLC.

Murine Model of Superficial Skin Infection

This protocol outlines the establishment of a localized skin infection in mice to test the efficacy of the topical Compound X formulation.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Electric shaver

  • Tape stripping equipment

  • Sterile cotton swabs

  • Compound X ointment (1%)

  • Vehicle control (ointment base without Compound X)

  • Positive control (e.g., Mupirocin 2% ointment)

Procedure:

  • Acclimatization: Acclimatize mice for a minimum of 7 days before the experiment.

  • Preparation of Inoculum: Culture the MRSA strain overnight in TSB. Centrifuge the culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Animal Preparation: Anesthetize the mice. Shave a small area (approximately 2x2 cm) on the dorsum of each mouse.

  • Induction of Infection: Create a superficial wound by tape stripping the shaved area. Inoculate the wounded area with a specific volume (e.g., 10 µL) of the bacterial suspension.

  • Grouping and Treatment: Randomly divide the mice into treatment groups (n=8-10 per group):

    • Group 1: No treatment

    • Group 2: Vehicle control

    • Group 3: Compound X (1% ointment)

    • Group 4: Positive control (e.g., Mupirocin 2% ointment)

  • Treatment Application: At 2 hours post-infection, apply a thin layer of the respective treatment to the infected area. Repeat the treatment at specified intervals (e.g., every 12 or 24 hours) for a defined period (e.g., 3 days).

Efficacy Evaluation

This protocol describes the method to quantify the bacterial load in the infected tissue to determine the efficacy of the treatment.

Materials:

  • Sterile surgical instruments

  • Sterile PBS

  • Tissue homogenizer

  • Vortex mixer

  • Serial dilution tubes

  • TSA plates

  • Incubator

Procedure:

  • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice. Excise the infected skin tissue using sterile instruments.

  • Tissue Homogenization: Weigh the collected tissue samples. Place each sample in a tube with a known volume of sterile PBS and homogenize.

  • Bacterial Quantification: Perform serial dilutions of the tissue homogenate in sterile PBS. Plate the dilutions onto TSA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours. Count the number of colonies on each plate to determine the number of Colony Forming Units (CFU) per gram of tissue.

  • Data Analysis: Log-transform the CFU/gram data and perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the different treatment groups.

Data Presentation

The following table provides a template for summarizing the quantitative data from the in vivo efficacy study.

Treatment GroupNMean Bacterial Load (Log10 CFU/g tissue) ± SD% Reduction vs. VehicleP-value vs. Vehicle
No Treatment107.8 ± 0.5N/A<0.001
Vehicle Control107.5 ± 0.4--
Compound X (1%)104.2 ± 0.699.95%<0.001
Mupirocin (2%)104.5 ± 0.799.90%<0.001

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.

experimental_workflow_formulation cluster_materials Materials cluster_process Formulation Process cluster_output Final Product compound_x Compound X Powder levigation Levigation (Compound X + Mineral Oil) compound_x->levigation petrolatum White Petrolatum incorporation Incorporation (Levigated Paste + Petrolatum) petrolatum->incorporation mineral_oil Mineral Oil mineral_oil->levigation levigation->incorporation homogenization Homogenization (Ointment Mill) incorporation->homogenization final_ointment 1% Compound X Ointment homogenization->final_ointment qc Quality Control final_ointment->qc

Caption: Workflow for the preparation of a 1% topical ointment of Compound X.

in_vivo_study_workflow cluster_treatment Treatment Phase (3 Days) acclimatization Animal Acclimatization preparation Animal Preparation (Shaving & Tape Stripping) acclimatization->preparation infection Bacterial Inoculation (MRSA) preparation->infection grouping Randomization into Treatment Groups infection->grouping treatment_application Topical Application of Test Articles grouping->treatment_application euthanasia Euthanasia & Tissue Collection treatment_application->euthanasia homogenization Tissue Homogenization euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating quantification Colony Counting (CFU/g) plating->quantification analysis Statistical Analysis quantification->analysis

Caption: Workflow for the in vivo murine skin infection model and efficacy evaluation.

Determining the Minimum Inhibitory Concentration (MIC) of Fludazonium Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludazonium chloride is a quaternary ammonium compound (QAC) recognized for its antimicrobial properties.[1] As an antibacterial and antifungal agent, it functions by disrupting the integrity of microbial cell membranes, which leads to cell lysis and death.[1] The determination of its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its efficacy as a potential therapeutic or disinfectant. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is a key parameter in antimicrobial susceptibility testing and is essential for understanding the potency of new antimicrobial agents and for monitoring the development of resistance.

These application notes provide a detailed protocol for determining the MIC of this compound against a panel of clinically relevant bacteria and fungi. The methodology is based on the widely accepted broth microdilution method.

Data Presentation

Due to the limited availability of publicly accessible MIC data specifically for this compound, the following table presents illustrative MIC values against common microorganisms. These values are representative of the expected activity of a broad-spectrum quaternary ammonium compound and should be used for guidance purposes only. Actual MIC values for this compound must be determined experimentally.

MicroorganismTypeIllustrative MIC Range (µg/mL)
Staphylococcus aureusGram-positive bacterium1 - 16
Streptococcus pneumoniaeGram-positive bacterium0.5 - 8
Escherichia coliGram-negative bacterium4 - 64
Pseudomonas aeruginosaGram-negative bacterium8 - 128
Candida albicansFungus (Yeast)2 - 32
Aspergillus fumigatusFungus (Mold)4 - 64

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound (analytical grade)

  • Sterile 96-well microtiter plates with lids

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (standardized to 0.5 McFarland)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile multichannel pipettes and tips

  • Incubator (35°C ± 2°C for bacteria, 30°C ± 2°C for fungi)

  • Microplate reader (optional, for spectrophotometric reading)

  • Growth indicator dye (e.g., resazurin, optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide - DMSO). The concentration should be at least 10 times the highest concentration to be tested.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth medium to all wells of a 96-well microtiter plate.

    • In the first column of wells, add an additional 100 µL of the this compound stock solution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of decreasing concentrations of this compound.

    • Column 11 will serve as the positive control (no drug) and column 12 as the negative control (no inoculum).

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation of Microtiter Plates:

    • Using a multichannel pipette, add 100 µL of the standardized inoculum to each well from column 1 to 11.

    • Add 100 µL of sterile broth to the wells in column 12 to serve as a sterility control.

  • Incubation:

    • Cover the microtiter plate with a sterile lid.

    • Incubate the plate at the appropriate temperature and duration (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

    • Visual inspection can be aided by a microplate reading mirror.

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth by ≥80% compared to the positive control.

    • The addition of a growth indicator dye like resazurin can also facilitate the determination of the MIC, where a color change indicates microbial growth.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Fludazonium Chloride Stock Solution plate Prepare Serial Dilutions in 96-Well Plate stock->plate inoculate Inoculate Plate with Microorganism plate->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read Read Results Visually or with Plate Reader incubate->read determine Determine MIC read->determine

Caption: Experimental workflow for MIC determination.

QAC_Mechanism cluster_cell Microbial Cell membrane Cell Membrane (Phospholipid Bilayer) disruption Membrane Disruption membrane->disruption cytoplasm Cytoplasm qac This compound (Quaternary Ammonium Compound) qac->membrane interacts with disruption->cytoplasm leakage of contents lysis Cell Lysis and Death disruption->lysis

Caption: Mechanism of action of quaternary ammonium compounds.

References

Application Notes and Protocols for Fludazonium Chloride as a Laboratory Surface Disinfectant

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fludazonium chloride is a quaternary ammonium compound with potential broad-spectrum antimicrobial activity, making it a candidate for use as a laboratory surface disinfectant.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and use of this compound for maintaining a sterile work environment. Due to the limited specific data available for this compound, the following protocols and efficacy data are based on established methodologies for similar quaternary ammonium compounds and general guidelines for laboratory disinfectants.[3][4][5]

Disclaimer: The information provided is for research and development purposes only. It is crucial to validate the efficacy of this compound for specific laboratory applications and contaminants through rigorous testing before routine use. Always adhere to institutional safety protocols and consult the manufacturer's safety data sheet (SDS) before handling the compound.[6]

Section 1: Properties and Mechanism of Action

1.1. Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 53597-28-7
Molecular Formula C26H20Cl5FN2O2
Molecular Weight 588.71 g/mol
Appearance Solid

(Source: Extrapolated from available chemical data)[2]

1.2. Postulated Mechanism of Action

As a quaternary ammonium compound, this compound is presumed to exert its antimicrobial effect through the disruption of microbial cell membranes. The positively charged nitrogen atom of the molecule is thought to interact with the negatively charged components of the microbial cell membrane, leading to a cascade of events that result in cell death.

cluster_membrane Microbial Cell Membrane cluster_fludazonium This compound Phospholipid Bilayer Phospholipid Bilayer Membrane Disruption Membrane Disruption Phospholipid Bilayer->Membrane Disruption Causes Membrane Proteins Membrane Proteins Fludazonium Fludazonium Fludazonium->Phospholipid Bilayer Electrostatic Interaction Leakage Leakage of Cytoplasmic Contents Membrane Disruption->Leakage Leads to Protein Denaturation Protein Denaturation Membrane Disruption->Protein Denaturation Causes Cell Death Cell Death Leakage->Cell Death Results in Protein Denaturation->Cell Death

Caption: Postulated mechanism of action of this compound on microbial cells.

Section 2: Hypothetical Antimicrobial Efficacy

The following table summarizes the hypothetical efficacy of a 1% this compound solution against common laboratory microorganisms. This data is illustrative and must be confirmed through specific testing.

MicroorganismTypeContact Time (minutes)Log Reduction
Escherichia coliGram-negative Bacteria5> 6
Staphylococcus aureusGram-positive Bacteria5> 6
Pseudomonas aeruginosaGram-negative Bacteria10> 5
Candida albicansYeast10> 4
Aspergillus brasiliensisMold15> 3
Bacillus subtilis (spores)Spore-forming Bacteria20> 2

(Note: Log reduction values are hypothetical and based on typical performance of broad-spectrum disinfectants.)

Section 3: Experimental Protocols

3.1. Protocol for Preparation of Use-Dilution

This protocol describes the preparation of a 1% (w/v) use-dilution of this compound.

Materials:

  • This compound powder

  • Sterile deionized water

  • Sterile glassware (beaker, graduated cylinder)

  • Sterile magnetic stir bar and stir plate

  • Calibrated analytical balance

Procedure:

  • Weigh 10.0 g of this compound powder using an analytical balance.

  • Transfer the powder to a sterile 1 L beaker containing a sterile magnetic stir bar.

  • Add approximately 800 mL of sterile deionized water to the beaker.

  • Place the beaker on a magnetic stir plate and stir until the powder is completely dissolved.

  • Transfer the solution to a 1 L sterile graduated cylinder and bring the final volume to 1000 mL with sterile deionized water.

  • Mix the solution thoroughly.

  • Store the prepared 1% solution in a clearly labeled, sterile container at room temperature, protected from light. Prepare fresh solutions weekly or as validated.

3.2. Protocol for Surface Disinfection Efficacy Testing (Coupon Test)

This protocol is adapted from standard surface challenge test methodologies to evaluate the efficacy of this compound on common laboratory surfaces.[7]

Materials:

  • Sterile coupons of representative laboratory surfaces (e.g., stainless steel, glass, plastic)

  • Cultures of test microorganisms

  • 1% this compound solution

  • Sterile neutralizing broth (e.g., Dey-Engley neutralizing broth)

  • Sterile pipettes and tips

  • Incubator

  • Colony counter

Procedure:

  • Inoculation of Coupons:

    • Aseptically apply a standardized volume (e.g., 10 µL) of a high-titer microbial culture onto the center of each sterile coupon.

    • Spread the inoculum evenly over a defined area (e.g., 1 cm²).

    • Allow the coupons to dry in a biological safety cabinet for a specified time (e.g., 30-60 minutes).

  • Application of Disinfectant:

    • Apply the 1% this compound solution to the inoculated and dried coupons. Ensure complete coverage of the inoculated area.

    • Allow the disinfectant to remain in contact with the surface for the desired contact times (e.g., 5, 10, 15, 20 minutes).

  • Neutralization and Recovery:

    • After the specified contact time, transfer each coupon to a tube containing a validated neutralizing broth to inactivate the disinfectant.

    • Vortex or sonicate the tube to recover the surviving microorganisms from the coupon.

  • Enumeration:

    • Perform serial dilutions of the neutralizing broth.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates under optimal conditions for the test microorganism.

    • Count the number of colony-forming units (CFU) and calculate the log reduction compared to control coupons (treated with a sham solution like sterile water).

Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Inoculate Coupons Inoculate Coupons Prepare Inoculum->Inoculate Coupons Dry Coupons Dry Coupons Inoculate Coupons->Dry Coupons Apply Disinfectant Apply Disinfectant Dry Coupons->Apply Disinfectant Contact Time Contact Time Apply Disinfectant->Contact Time Neutralize Neutralize Contact Time->Neutralize Recover Microorganisms Recover Microorganisms Neutralize->Recover Microorganisms Serial Dilution & Plating Serial Dilution & Plating Recover Microorganisms->Serial Dilution & Plating Incubate Incubate Serial Dilution & Plating->Incubate Count CFU Count CFU Incubate->Count CFU Calculate Log Reduction Calculate Log Reduction Count CFU->Calculate Log Reduction End End Calculate Log Reduction->End

Caption: Workflow for surface disinfection efficacy testing.

Section 4: Safety and Handling

4.1. Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound and its solutions:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Laboratory coat

4.2. Handling Procedures

  • Handle in a well-ventilated area.[8]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.[8]

4.3. First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[6][8]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]

4.4. Storage and Disposal

  • Store in a cool, dry, well-ventilated place in a tightly sealed container.

  • Dispose of waste in accordance with local, state, and federal regulations.

Section 5: Logical Workflow for Disinfectant Validation

The following diagram outlines the logical steps for validating a new laboratory surface disinfectant like this compound.

Define Requirements Define Requirements Select Disinfectant Select Disinfectant Define Requirements->Select Disinfectant Input for Preliminary Screening Preliminary Screening Select Disinfectant->Preliminary Screening Candidate Preliminary Screening->Select Disinfectant Fail Efficacy Testing Efficacy Testing Preliminary Screening->Efficacy Testing Pass Efficacy Testing->Select Disinfectant Fail Surface Compatibility Surface Compatibility Efficacy Testing->Surface Compatibility Pass Surface Compatibility->Select Disinfectant Fail Develop SOP Develop SOP Surface Compatibility->Develop SOP Pass Train Personnel Train Personnel Develop SOP->Train Personnel Implement & Monitor Implement & Monitor Train Personnel->Implement & Monitor

Caption: Logical workflow for new disinfectant validation.

References

Fludazonium Chloride in Agricultural Research: Application Notes and Protocols for Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludazonium chloride is an emerging anti-fungal agent with potential applications in agricultural crop protection. While specific data on this compound in agriculture is emerging, its mechanism of action is understood to be aligned with that of the succinate dehydrogenase inhibitor (SDHI) class of fungicides. SDHIs are a critical tool in modern agriculture for managing a broad spectrum of fungal diseases in various crops. This document provides detailed application notes and experimental protocols based on the established knowledge of SDHI fungicides, offering a comprehensive guide for researchers and professionals in the field of crop protection and drug development.

SDHI fungicides act by targeting Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain in fungi. This inhibition disrupts the fungus's cellular respiration and energy production, ultimately leading to its death.[1][2][3] This targeted mode of action makes SDHIs effective against a range of devastating plant pathogens.

Mechanism of Action: Inhibition of Fungal Respiration

This compound, as an SDHI fungicide, targets the succinate dehydrogenase (SDH) enzyme complex, also known as Complex II, within the fungal mitochondria. This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][4]

The primary function of the SDH enzyme is to oxidize succinate to fumarate in the TCA cycle. The electrons generated from this reaction are then transferred to the ubiquinone (Q) pool in the ETC, a critical step in cellular ATP production.[1][4] this compound binds to the ubiquinone-binding site (Q-site) of the SDH enzyme, effectively blocking this electron transfer.[1][4] This disruption of the ETC halts ATP synthesis, leading to energy depletion and ultimately, the death of the fungal pathogen.

G cluster_0 Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II oxidized by Fumarate Fumarate Complex_II->Fumarate to produce ETC Electron Transport Chain Complex_II->ETC transfers electrons to Fludazonium This compound (SDHI) Fludazonium->Complex_II inhibits ATP_Synthase ATP Synthase ETC->ATP_Synthase powers ATP ATP (Energy) ATP_Synthase->ATP produces Fungal_Cell_Death Fungal Cell Death ATP_Synthase->Fungal_Cell_Death leads to (when inhibited)

Figure 1. Signaling pathway of this compound's inhibitory action.

Quantitative Data on SDHI Fungicide Efficacy

The following tables summarize the efficacy of several key SDHI fungicides against economically important plant pathogens. This data can serve as a benchmark for evaluating the potential performance of this compound in similar pathosystems.

Table 1: Efficacy of Boscalid against Botrytis cinerea (Gray Mold) on Grapes

Application RateDisease Incidence (%)Disease Severity (%)Reference
Untreated Control31.6711.46[5]
Boscalid followed by PyrimethanilNot specifiedSignificantly lower than control[6]
Boscalid (EC50)77.1% - 77.3% (resistant populations)Mean EC50: 6.39 ± 1.66 mg/liter (in 2019)[7][8]

Table 2: Efficacy of Fluxapyroxad against Powdery Mildew (Blumeria graminis) on Wheat

TreatmentApplication TimingDisease Control (%)Yield ( kg/ha )Reference
Untreated Control-03394[9]
Fluxapyroxad + Pyraclostrobin @ 200 g ai/haTwo sprays at 15-day interval76.185650[9][10]
Fluxapyroxad on seedPre-plantingDelayed onset of disease-[11]
Priaxor (Fluxapyroxad + Pyraclostrobin)3 or 5 days after inoculation (curative)11-18% less activity than other fungicides-[12][13]
Priaxor (Fluxapyroxad + Pyraclostrobin)Same day as inoculation (protective)56% (at 42 days)-[12][13]

Table 3: Efficacy of Penthiopyrad against Rhizoctonia solani (Brown Patch) on Turfgrass

FungicideApplication RateDisease Control (%)Reference
Untreated Control--[14]
Penthiopyrad (Velista)Not specifiedVery good efficacy[15]
Penthiopyrad (in vitro)0.19 ppm (ED50)More effective than 8 other fungicides[15]
Penthiopyrad + AzoxystrobinSeed Treatment + Post-plantingSignificant increase in seedling survival[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of new fungicides. The following protocols are based on established practices for testing SDHI fungicides and can be adapted for this compound.

Protocol 1: Greenhouse Efficacy Trial against Botrytis cinerea on Grape Berries

Objective: To evaluate the protective and curative efficacy of this compound against gray mold on detached grape berries under controlled greenhouse conditions.

Materials:

  • Mature, healthy grape berries (e.g., cv. 'Chardonnay')

  • Botrytis cinerea isolate

  • This compound formulated for spray application

  • Sterile distilled water

  • Tween 20

  • Potato Dextrose Agar (PDA) plates

  • Growth chambers or incubators

  • Handheld sprayer

  • Sterile petri dishes with moist filter paper

Experimental Workflow:

G cluster_0 Preparation cluster_1 Treatment Application cluster_2 Incubation & Assessment A Prepare B. cinerea spore suspension (1x10^5 spores/mL) E Inoculate with B. cinerea A->E B Prepare this compound solutions at various concentrations D Apply this compound (Protective) B->D F Apply this compound (Curative) B->F C Surface sterilize grape berries C->D C->E D->E G Incubate at 20-25°C and high humidity D->G E->F F->G H Assess disease incidence and severity after 7 days G->H

Figure 2. Workflow for greenhouse efficacy trial against Botrytis cinerea.

Methodology:

  • Inoculum Preparation: Culture B. cinerea on PDA plates for 10-14 days at 20°C. Flood the plates with sterile distilled water containing 0.01% Tween 20 and gently scrape the surface to dislodge conidia. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10^5 conidia/mL using a hemocytometer.

  • Fungicide Preparation: Prepare a stock solution of this compound and make serial dilutions to obtain the desired test concentrations. Include a surfactant if recommended for the formulation.

  • Berry Preparation: Select uniform, undamaged grape berries. Surface sterilize by immersing in a 1% sodium hypochlorite solution for 2 minutes, followed by three rinses with sterile distilled water. Allow berries to air dry in a laminar flow hood.

  • Protective Treatment:

    • Arrange the sterilized berries in sterile petri dishes lined with moist filter paper.

    • Spray the berries with the different concentrations of this compound until runoff.

    • Include a water-sprayed control.

    • Allow the berries to dry for 2 hours.

    • Inoculate each berry with a 10 µL droplet of the B. cinerea spore suspension.

  • Curative Treatment:

    • Arrange the sterilized berries as described above.

    • Inoculate each berry with a 10 µL droplet of the B. cinerea spore suspension.

    • After 24 hours, spray the inoculated berries with the different concentrations of this compound.

  • Incubation: Place the petri dishes in a growth chamber at 20-25°C with a photoperiod of 12 hours and maintain high relative humidity (>90%).

  • Disease Assessment: After 7 days of incubation, assess the disease incidence (percentage of infected berries) and disease severity (percentage of the berry surface covered by mycelial growth and sporulation).[5][17]

Protocol 2: Field Efficacy Trial against Powdery Mildew on Wheat

Objective: To evaluate the efficacy of this compound in controlling powdery mildew on wheat under field conditions.

Materials:

  • Wheat seed of a susceptible variety (e.g., 'Corack')

  • This compound formulation

  • Commercial standard fungicide

  • CO2-pressurized backpack sprayer with appropriate nozzles

  • Plot stakes and measuring tape

  • Data collection sheets

Experimental Workflow:

G A Establish field plots (Randomized Complete Block Design) B Plant susceptible wheat variety A->B C Monitor for natural powdery mildew infection B->C D Apply fungicide treatments at first sign of disease (e.g., Zadoks stage 31) C->D E Second fungicide application (if required, e.g., 14-21 days later) D->E F Assess disease severity at regular intervals (e.g., Zadoks stages 45, 59, 75) E->F G Harvest plots and measure yield and grain quality F->G H Statistical analysis of data G->H

Figure 3. Workflow for field efficacy trial against wheat powdery mildew.

Methodology:

  • Trial Design and Establishment:

    • Select a field with a history of powdery mildew.

    • Design the experiment as a randomized complete block design with at least four replications.[18]

    • Establish plots of a suitable size (e.g., 2m x 5m) with a buffer zone between plots to minimize spray drift.

  • Crop Management:

    • Plant a wheat variety known to be susceptible to powdery mildew.

    • Follow standard agronomic practices for the region regarding fertilization, irrigation, and weed control.

  • Treatments:

    • Include an untreated control.

    • Include a commercial standard fungicide for comparison.

    • Apply different rates of this compound.

  • Fungicide Application:

    • Apply fungicides using a calibrated CO2-pressurized backpack sprayer to ensure uniform coverage.

    • The first application should typically be made at the first sign of disease or at a specific growth stage (e.g., Zadoks growth stage 31).[11]

    • A second application may be necessary depending on disease pressure and the residual activity of the product, typically 14-21 days after the first.[18]

  • Disease Assessment:

    • Assess powdery mildew severity on the upper leaves (e.g., flag leaf, F-1, F-2) at different growth stages (e.g., Zadoks 45, 59, 75).

    • Use a standardized disease rating scale (e.g., percentage of leaf area covered with mildew).

    • Calculate the Area Under the Disease Progress Curve (AUDPC) to integrate disease severity over time.[18]

  • Yield and Quality Assessment:

    • At crop maturity, harvest the plots and determine the grain yield.

    • Assess grain quality parameters such as test weight and thousand-kernel weight.

  • Data Analysis:

    • Analyze the disease severity, AUDPC, yield, and quality data using appropriate statistical methods (e.g., ANOVA, mean separation tests).[18]

Logical Relationships in Fungicide Development and Application

The successful development and deployment of a new fungicide like this compound involves a series of interconnected stages, from initial discovery to on-farm use and resistance management.

G A Discovery & Synthesis of this compound B In vitro Screening (Target Pathogens) A->B C Mechanism of Action Studies (e.g., Mitochondrial Respiration) B->C D Greenhouse Efficacy Trials B->D E Field Efficacy Trials (Multiple Locations & Seasons) D->E F Phytotoxicity & Crop Safety Evaluation E->F G Regulatory Submission & Approval E->G F->G H Commercial Formulation & Production G->H I Development of Application Guidelines & Best Practices H->I J Post-Launch Monitoring & Resistance Management I->J

Figure 4. Logical workflow for fungicide development and stewardship.

Conclusion

While specific agricultural data for this compound is still emerging, its classification as a probable SDHI fungicide provides a strong foundation for its evaluation as a crop protection agent. The information and protocols presented here, based on extensive research on established SDHI fungicides, offer a robust framework for researchers and professionals to investigate the potential of this compound. By understanding its mechanism of action and employing rigorous experimental methodologies, the agricultural community can effectively assess its efficacy and determine its role in integrated pest management strategies for sustainable crop production.

References

Application Note and Protocols: Long-Term Stability Studies of Fludazonium Chloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the principles and methodologies for conducting long-term stability studies of Fludazonium chloride solutions. The provided protocols and data are illustrative and based on established regulatory guidelines. They are intended to serve as a template for designing and executing stability programs for this compound formulations.

Introduction

This compound is an antifungal agent.[1] Ensuring the stability of its liquid formulations over a defined shelf-life is critical for maintaining its therapeutic efficacy and safety. Stability studies are essential to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. This document outlines the key considerations and experimental protocols for assessing the long-term stability of this compound solutions.

Data Presentation: Illustrative Long-Term Stability Data

The following table summarizes hypothetical data from a long-term stability study of a 10 mg/mL this compound solution in a phosphate buffer (pH 6.8), packaged in amber glass vials and stored at 25°C ± 2°C with 60% ± 5% relative humidity (RH).

TimepointAppearancepHAssay (%)Total Impurities (%)Particulate Matter (counts/mL ≥10µm)
0 Months Clear, colorless solution6.82100.2<0.15
3 Months Clear, colorless solution6.8099.80.158
6 Months Clear, colorless solution6.7999.50.2512
9 Months Clear, colorless solution6.7899.10.3515
12 Months Clear, colorless solution6.7598.70.4820
18 Months Clear, colorless solution6.7298.20.6528
24 Months Clear, colorless solution6.7097.60.8235

Experimental Protocols

The following protocols are based on internationally recognized guidelines for stability testing.[2][3][4]

3.1. Materials and Equipment

  • This compound reference standard

  • High-purity water

  • Phosphate buffer components

  • HPLC-grade acetonitrile and other solvents

  • Calibrated pH meter

  • Validated stability-indicating HPLC-UV system

  • Photostability chamber

  • Temperature and humidity-controlled stability chambers

  • Particulate matter analyzer

3.2. Protocol for Long-Term Stability Study

  • Sample Preparation: Prepare a minimum of three batches of the this compound solution at the desired concentration. Package the solution in the final proposed container-closure system (e.g., amber glass vials with rubber stoppers and aluminum seals).

  • Storage Conditions: Place the samples in a stability chamber set to the long-term storage condition, typically 25°C ± 2°C / 60% RH ± 5% RH.

  • Testing Frequency: Test the samples at specified time intervals. A typical frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2]

  • Analytical Testing: At each time point, perform the following tests:

    • Appearance: Visually inspect the solution for any changes in color, clarity, or for the presence of precipitation.

    • pH: Measure the pH of the solution using a calibrated pH meter.

    • Assay and Impurities: Use a validated stability-indicating HPLC method to determine the concentration of this compound and to detect and quantify any degradation products.

    • Particulate Matter: Determine the number of sub-visible particles in the solution.

3.3. Protocol for Forced Degradation Studies

Forced degradation studies are crucial for understanding the potential degradation pathways of this compound and for ensuring the specificity of the analytical methods.

  • Acid Hydrolysis: Expose the this compound solution to 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Expose the solution to 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C) for one week.

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method to identify and characterize the degradation products.

Visualizations

4.1. Experimental Workflow for Long-Term Stability Testing

G Experimental Workflow for Long-Term Stability Testing A Prepare 3 Batches of This compound Solution B Package in Final Container-Closure System A->B C Place in Stability Chamber (25°C/60% RH) B->C D Test at 0, 3, 6, 9, 12, 18, 24 months C->D E Perform Analytical Tests: - Appearance - pH - Assay & Impurities (HPLC) - Particulate Matter D->E F Data Analysis and Shelf-Life Determination E->F

Caption: Workflow for conducting a long-term stability study.

4.2. Hypothetical Degradation Pathway of this compound

Based on its chemical structure, which includes ether and ketone functionalities, potential degradation pathways for this compound could involve hydrolysis and oxidation.

G Hypothetical Degradation Pathway of this compound cluster_0 Stress Conditions cluster_1 This compound cluster_2 Potential Degradation Products A Acid/Base Hydrolysis C This compound A->C B Oxidation (e.g., H2O2) B->C D Hydrolytic Degradant 1 (Ether Cleavage) C->D Hydrolysis E Oxidative Degradant 1 C->E Oxidation

Caption: Potential degradation pathways for this compound.

4.3. Logical Relationship for Shelf-Life Determination

The determination of a product's shelf-life is a logical process based on the stability data collected.

G Decision Tree for Shelf-Life Determination A Collect Long-Term Stability Data B Analyze Data for Trends (e.g., Degradation Rate) A->B C Does the Data Meet Acceptance Criteria? B->C D Establish Shelf-Life C->D Yes E Revise Formulation or Packaging and Re-test C->E No

References

Troubleshooting & Optimization

How to dissolve Fludazonium chloride for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to dissolve and handle Fludazonium chloride for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For most experimental applications, DMSO is the solvent of choice for creating stock solutions.

Q2: How can I increase the solubility of this compound if I encounter issues?

A2: If you experience difficulty dissolving this compound, you can try the following methods:

  • Warming: Gently warm the solution to 37°C.

  • Sonication: Use an ultrasonic bath to agitate the solution.

  • Vortexing: Mix the solution vigorously using a vortex mixer.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of your this compound stock solution. Refer to the table below for recommended storage conditions.

Q4: How should I prepare working solutions from my stock solution for cell-based assays?

A4: To prepare a working solution, dilute your high-concentration stock solution in the appropriate cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low enough to not affect the cells. Typically, the final DMSO concentration should be kept below 0.5%, but it is advisable to determine the tolerance of your specific cell line with a solvent toxicity control experiment.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitate forms after adding the stock solution to aqueous media. The compound may be crashing out of solution due to its low solubility in aqueous solutions.- Increase the final volume of the aqueous solution to lower the final concentration of the compound.- Ensure the stock solution is added to the aqueous medium slowly while vortexing or stirring.- Consider using a surfactant or co-solvent, but verify its compatibility with your experimental system.
Inconsistent results between experiments. - Degradation of the compound in the stock solution due to improper storage.- Inaccurate pipetting of the stock solution.- Variability in the dissolution of the compound.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Use calibrated pipettes for accurate volume measurements.- Ensure the compound is fully dissolved in the stock solution before each use by visual inspection.
Loss of compound activity over time. The compound may be unstable in the prepared stock solution or under the experimental conditions.- Prepare fresh stock solutions more frequently.- Investigate the stability of this compound in your specific experimental buffer or medium.

Data Summary

Table 1: Storage Recommendations for this compound Stock Solutions

Storage TemperatureRecommended Storage Duration
-20°CUp to 1 month
-80°CUp to 6 months

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 (mmol/L) x Molecular Weight ( g/mol ) (Note: The molecular weight of this compound is approximately 588.71 g/mol )

  • Weigh the compound: Accurately weigh the calculated mass of this compound powder using an analytical balance in a sterile, tared microcentrifuge tube.

  • Add solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all solid particles have dissolved.

    • If the compound is not fully dissolved, proceed to the next steps.

  • (Optional) Enhance solubility:

    • Place the tube in a 37°C water bath or incubator for 10-15 minutes.

    • Alternatively, or in combination with warming, place the tube in an ultrasonic bath for 5-10 minutes.

    • Vortex the solution again after warming or sonication.

  • Aliquot and store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use, sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Visualizations

Diagram 1: Generalized Antifungal Mechanism of Action

Antifungal_Mechanism cluster_FungalCell Fungal Cell CellWall Cell Wall CellMembrane Cell Membrane (Ergosterol) Cytoplasm Cytoplasm CellDeath Cell Death CellMembrane->CellDeath Leads to leakage of cellular contents Nucleus Nucleus (DNA/RNA Synthesis) AntifungalAgent Antifungal Agent (e.g., this compound - Hypothetical) AntifungalAgent->CellMembrane Disrupts membrane integrity

Caption: A generalized diagram illustrating a common antifungal mechanism targeting the fungal cell membrane.

Diagram 2: Experimental Workflow for Preparing and Using this compound

Experimental_Workflow cluster_Preparation Stock Solution Preparation cluster_Application Experimental Application A Weigh this compound B Add DMSO A->B C Vortex / Sonicate / Warm B->C D Ensure Complete Dissolution C->D E Aliquot and Store at -80°C D->E F Thaw Aliquot E->F For Experiment G Dilute in Assay Medium F->G H Add to Experiment (e.g., cell culture) G->H I Incubate and Analyze H->I

Caption: A logical workflow for the preparation and experimental use of this compound solutions.

Optimizing Fludazonium chloride dosage for resistant fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fludazonium chloride dosage for resistant fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for azole-based antifungal agents like this compound?

A1: Azole antifungals, including imidazolium salts, typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][3] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, altering membrane fluidity and the function of membrane-bound enzymes, which ultimately inhibits fungal growth.[1][2]

Q2: What are the common mechanisms of resistance to azole antifungals?

A2: Fungal resistance to azole antifungals can develop through several mechanisms, including:

  • Target site modification: Point mutations in the ERG11 gene, which encodes for lanosterol 14-α-demethylase, can reduce the binding affinity of the azole drug to its target.[4]

  • Overexpression of the target enzyme: Increased production of lanosterol 14-α-demethylase can overcome the inhibitory effect of the drug.[3]

  • Efflux pump upregulation: Fungi can actively transport the antifungal agent out of the cell using ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters.

  • Alterations in the ergosterol biosynthesis pathway: Fungi may develop alternative pathways for producing viable cell membranes.[3]

Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my fungal strain?

A3: The MIC of this compound can be determined using standardized in vitro susceptibility testing methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common method is broth microdilution.

Q4: What starting concentration of this compound should I use in my experiments?

A4: For a novel compound like this compound, it is recommended to start with a broad range of concentrations to determine the inhibitory range. A common starting point is a serial dilution from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.03 µg/mL).

Troubleshooting Guides

Problem: High variability in MIC results between experiments.

Possible Cause Troubleshooting Step
Inconsistent inoculum preparationEnsure a standardized inoculum is prepared for each experiment using a spectrophotometer or hemocytometer to verify cell density.
Variation in media compositionUse the same batch of media for all related experiments. If preparing media in-house, ensure consistent formulation and pH.
Edge effects in microtiter platesAvoid using the outermost wells of the microtiter plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water.
ContaminationRegularly check for contamination in your fungal cultures and media.

Problem: No inhibition of fungal growth observed, even at high concentrations of this compound.

Possible Cause Troubleshooting Step
Intrinsic resistance of the fungal strainThe fungal strain may possess natural resistance to this class of compounds. Verify the identity of your strain and research its known resistance profile.
Inactivation of this compoundThe compound may be unstable in the experimental conditions. Check the stability of this compound in your chosen media and incubation conditions.
Incorrect stock solution concentrationVerify the concentration of your this compound stock solution.

Data Presentation

Table 1: Example MIC Data for this compound Against Various Fungal Strains

Fungal StrainResistance ProfileThis compound MIC (µg/mL)Fluconazole MIC (µg/mL) - Control
Candida albicans SC5314Wild-type[Enter experimental data][Enter experimental data]
Candida auris B8441Multidrug-resistant[Enter experimental data][Enter experimental data]
Aspergillus fumigatus Af293Wild-type[Enter experimental data][Enter experimental data]
Azole-resistant A. fumigatusTR34/L98H[Enter experimental data][Enter experimental data]

Table 2: Example Time-Kill Assay Data for this compound Against a Resistant Candida auris Strain

Concentration (µg/mL)0h (CFU/mL)4h (CFU/mL)8h (CFU/mL)12h (CFU/mL)24h (CFU/mL)
0 (Control)[Data][Data][Data][Data][Data]
1 x MIC[Data][Data][Data][Data][Data]
2 x MIC[Data][Data][Data][Data][Data]
4 x MIC[Data][Data][Data][Data][Data]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

  • Prepare this compound stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare fungal inoculum: Culture the fungal strain on an appropriate agar medium. Suspend colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare microtiter plate: Add 50 µL of sterile broth to all wells of a 96-well microtiter plate. Add 50 µL of the this compound stock solution to the first well of each row and perform a serial dilution across the plate.

  • Inoculate: Add 50 µL of the prepared fungal inoculum to each well.

  • Incubate: Incubate the plate at the optimal temperature and duration for the specific fungal strain.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis Stock_Solution Prepare Fludazonium Chloride Stock Serial_Dilution Perform Serial Dilution in Microtiter Plate Stock_Solution->Serial_Dilution Fungal_Culture Culture Fungal Strain Inoculum_Prep Prepare Standardized Inoculum Fungal_Culture->Inoculum_Prep Inoculation Inoculate Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Visually Read MIC Incubation->Read_Results Data_Analysis Analyze and Record Results Read_Results->Data_Analysis resistance_mechanisms cluster_resistance Resistance Mechanisms Azole_Drug Azole Antifungal (e.g., this compound) Erg11 Lanosterol 14-α-demethylase (ERG11) Azole_Drug->Erg11 Inhibits Ergosterol_Synthesis Ergosterol Synthesis Erg11->Ergosterol_Synthesis Catalyzes Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Membrane Target_Mutation ERG11 Mutation Target_Mutation->Erg11 Alters Target Target_Overexpression ERG11 Overexpression Target_Overexpression->Erg11 Increases Target Efflux_Pumps Efflux Pump Upregulation Efflux_Pumps->Azole_Drug Removes Drug

References

Technical Support Center: Troubleshooting Fludazonium Chloride MIC Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fludazonium chloride Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in their experiments and to offer answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a quaternary ammonium compound with antifungal properties. Quaternary ammonium compounds are cationic surfactants that primarily act by disrupting the cell membranes of microorganisms. This disruption leads to the leakage of intracellular components and ultimately cell death. While the precise mechanism for this compound is not extensively detailed in publicly available literature, it is understood to involve interaction with the fungal cell membrane, leading to a loss of integrity.

Q2: What are the most common sources of variability in this compound MIC assays?

Variability in MIC assays can arise from several factors, many of which are common to all antimicrobial susceptibility testing. For this compound, particular attention should be paid to:

  • Inoculum Preparation: The size and growth phase of the fungal inoculum can significantly impact MIC results.[1][2] Inconsistent inoculum density is a primary source of variability.

  • Media Composition: The type of media, its pH, and cation concentrations can influence the activity of this compound.[3][4]

  • Incubation Conditions: Variations in incubation time and temperature can affect both fungal growth and the stability of the compound.[4]

  • Plate Reading: Subjectivity in determining the endpoint of growth inhibition can lead to inconsistent results between experiments and individuals.

  • Plasticware: Quaternary ammonium compounds can adsorb to some plastics, which may reduce the effective concentration in the assay wells.

Q3: Are there established resistance mechanisms to this compound?

Specific resistance mechanisms to this compound are not well-documented. However, resistance to other quaternary ammonium compounds is known to occur through mechanisms such as:

  • Efflux Pumps: Active transport systems that pump the compound out of the fungal cell.

  • Changes in Cell Membrane Composition: Alterations in the sterol or phospholipid content of the cell membrane can reduce the binding or disruptive action of the compound.

  • Biofilm Formation: Fungi growing in biofilms can exhibit increased tolerance to antimicrobial agents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound MIC assays.

Problem Potential Cause(s) Recommended Solution(s)
High variability in MIC values between replicate plates. 1. Inconsistent inoculum size.2. Pipetting errors during serial dilutions.3. Uneven temperature distribution in the incubator.1. Standardize inoculum preparation carefully using a spectrophotometer or hemocytometer. Ensure the culture is in the logarithmic growth phase.2. Use calibrated pipettes and change tips between dilutions. Mix each dilution thoroughly.3. Ensure the incubator provides uniform temperature. Avoid stacking plates directly on top of each other.
No fungal growth in the positive control wells. 1. Inoculum was not viable.2. Incorrect media was used.3. Incubation conditions were incorrect.1. Use a fresh, actively growing culture for inoculum preparation. Verify viability by plating a small aliquot on agar.2. Double-check that the appropriate growth medium (e.g., RPMI-1640 with MOPS) was used.3. Verify incubator temperature and CO2 levels (if applicable).
"Skipped" wells (growth in higher concentrations, no growth in lower concentrations). 1. Contamination of a well with a resistant variant.2. Pipetting error leading to an incorrect concentration in a well.3. Compound precipitation at higher concentrations.1. Ensure aseptic technique throughout the procedure. Plate the contents of the "skipped" well to check for a pure culture.2. Review and refine pipetting technique. Consider preparing a fresh dilution series.3. Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or adjusting the concentration range.
Trailing endpoints (partial inhibition over a wide range of concentrations). 1. This can be a characteristic of the drug-organism combination.2. Inoculum density is too high.1. Read the MIC at the lowest concentration that produces a significant (e.g., ≥80%) reduction in growth compared to the positive control.2. Ensure the inoculum is prepared to the recommended density.

Experimental Protocols

A standardized protocol is crucial for minimizing variability. The following is a general methodology based on CLSI guidelines for antifungal susceptibility testing, which should be adapted and validated for this compound.

Broth Microdilution MIC Assay Protocol
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate growth medium (e.g., RPMI-1640 with MOPS buffer).

    • The final volume in each well should be 100 µL.

    • Include positive control (medium only) and negative control (medium with the highest concentration of solvent) wells.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (typically 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or with a spectrophotometer.

Signaling Pathway and Experimental Workflow Diagrams

Putative Signaling Pathway for this compound Action

While the specific signaling pathways affected by this compound are not definitively established, related compounds like fludioxonil are known to hyperactivate the High Osmolarity Glycerol (HOG) pathway in fungi. This pathway is crucial for responding to osmotic stress. The diagram below illustrates a potential mechanism of action.

G Fludazonium Fludazonium chloride Membrane Fungal Cell Membrane Fludazonium->Membrane Disrupts Integrity HOG_Pathway HOG Signaling Pathway Membrane->HOG_Pathway Triggers Hyperactivation Glycerol Glycerol Accumulation HOG_Pathway->Glycerol Leads to Uncontrolled Osmotic_Stress Cellular Osmotic Stress Glycerol->Osmotic_Stress Causes Cell_Death Fungal Cell Death Osmotic_Stress->Cell_Death Results in

Caption: Putative HOG pathway disruption by this compound.

Experimental Workflow for MIC Assay

The following diagram outlines the key steps in performing a this compound MIC assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Fludazonium Stock Solution Plates Prepare Serial Dilution Plates Stock->Plates Inoculum Prepare Fungal Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Plates->Inoculate Incubate Incubate Plates (24-48h at 35°C) Inoculate->Incubate Read Read MIC (Visual/Spectrophotometer) Incubate->Read Analyze Analyze and Record Data Read->Analyze

Caption: Standard workflow for a this compound MIC assay.

References

Technical Support Center: Enhancing the Antifungal Efficacy of Fludazonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the antifungal efficacy of Fludazonium chloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how can this inform strategies to enhance its efficacy?

This compound is categorized as an antifungal agent.[1] While specific literature on its detailed mechanism is not extensively available, it is structurally related to quaternary ammonium compounds. These compounds are known to act as cationic surfactants that disrupt the cell membrane's lipid bilayer, leading to the leakage of cellular contents and ultimately cell death.[2][3] Strategies to enhance its efficacy can be informed by understanding potential resistance mechanisms, such as alterations in membrane composition or the upregulation of efflux pumps.[4][5][6]

Q2: What are the common mechanisms by which fungi develop resistance to quaternary ammonium compounds like this compound?

Fungal resistance to quaternary ammonium compounds can arise from several mechanisms:

  • Alterations in Cell Wall Composition: Changes in the composition of phospholipids and fatty acids in the cell wall can reduce the binding and permeation of the drug.[5]

  • Efflux Pumps: Upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[7][8]

  • Biofilm Formation: Fungi within a biofilm matrix can exhibit increased tolerance to antifungal agents.

Q3: What is antifungal synergy and how can it be leveraged to improve this compound's effectiveness?

Antifungal synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[9] This can be a powerful strategy to enhance the efficacy of this compound, potentially allowing for lower, less toxic doses of each compound and slowing the development of resistance.[7][9] Synergy can be achieved by combining this compound with agents that have different mechanisms of action.

Q4: How is antifungal synergy quantitatively assessed?

The most common method is the checkerboard assay, which determines the Fractional Inhibitory Concentration Index (FICI).[9][10] The FICI is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. The interaction is classified as:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[9][11]

Troubleshooting Guides

Guide 1: Investigating Synergistic Interactions with this compound

This guide outlines the process for identifying synergistic partners for this compound using the checkerboard broth microdilution method.

Objective: To determine if a combination of this compound and a partner compound exhibits a synergistic, additive, or antagonistic effect against a specific fungal strain.

Experimental Workflow:

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Fungal Inoculum C Create Serial Dilutions in 96-well Plate A->C B Prepare Drug Stock Solutions (this compound & Partner Compound) B->C D Inoculate Plate with Fungal Suspension C->D E Incubate at Appropriate Temperature and Duration D->E F Determine MICs of Individual Drugs E->F G Determine MICs of Drugs in Combination E->G H Calculate Fractional Inhibitory Concentration Index (FICI) F->H G->H I Interpret Results (Synergy, Additive, Antagonism) H->I

Fig 1. Experimental workflow for synergy testing.

Experimental Protocol: Checkerboard Broth Microdilution Assay

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a fungal suspension in RPMI-1640 medium to a final concentration of 0.5 McFarland standard.[12][13]

  • Prepare Drug Stock Solutions:

    • Prepare stock solutions of this compound and the partner compound in a suitable solvent (e.g., DMSO, water).

  • Perform Serial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of this compound horizontally and the partner compound vertically.[11]

    • Each well will contain a unique combination of concentrations of the two drugs.

    • Include wells with each drug alone to determine their individual MICs, as well as a drug-free well for a growth control.

  • Inoculate and Incubate:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.[11]

  • Determine MICs and Calculate FICI:

    • Visually or spectrophotometrically determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that inhibits fungal growth.[10]

    • Calculate the FICI using the following formula:

      • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[9]

Data Presentation: Hypothetical Synergy Data

Fungal StrainPartner CompoundMIC Fludazonium (µg/mL)MIC Partner (µg/mL)FICIInterpretation
Candida albicansFluconazole0.2520.375Synergy
Candida albicansAmphotericin B10.1251.5Additive
Aspergillus fumigatusVoriconazole0.50.250.5Synergy
Aspergillus fumigatusCaspofungin20.52.0Indifference

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
No fungal growth in control wellsInoculum viability issue or incorrect mediaVerify the viability of the fungal stock and ensure the correct growth medium and incubation conditions are used.
Inconsistent MIC readingsInaccurate pipetting or contaminationUse calibrated pipettes and sterile techniques. Repeat the assay.
FICI value is difficult to interpret (on the border of a classification)Biological variabilityPerform the assay in triplicate to obtain a mean FICI value and standard deviation.
Guide 2: Investigating and Overcoming Potential Resistance

This guide provides a framework for investigating potential resistance mechanisms to this compound and strategies to overcome them.

Logical Framework for Investigating Resistance:

Resistance_Investigation cluster_investigation Investigate Potential Mechanisms cluster_strategies Strategies to Overcome Resistance A Observe Reduced Susceptibility to this compound B Efflux Pump Upregulation A->B C Cell Wall Modification A->C D Biofilm Formation A->D E Combine with Efflux Pump Inhibitor B->E F Combine with Agent Targeting Cell Wall Synthesis C->F G Combine with Biofilm Disrupting Agent D->G

Fig 2. Framework for investigating and overcoming resistance.

Experimental Approaches:

  • Efflux Pump Upregulation:

    • Hypothesis: The resistant fungal strain is actively pumping this compound out of the cell.

    • Experiment: Perform the MIC assay for this compound in the presence and absence of a known efflux pump inhibitor (e.g., verapamil). A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.[14]

  • Cell Wall Modification:

    • Hypothesis: The cell wall of the resistant strain has been altered, reducing drug uptake.

    • Experiment: Combine this compound with an antifungal agent that targets cell wall synthesis, such as an echinocandin (e.g., caspofungin). Synergy in this combination could indicate that disrupting the cell wall enhances the activity of this compound.

  • Biofilm Formation:

    • Hypothesis: The fungus is growing in a biofilm, which confers protection against this compound.

    • Experiment: Test the efficacy of this compound against both planktonic cells and established biofilms. If efficacy is significantly reduced against biofilms, consider co-administering a biofilm-disrupting agent (e.g., certain enzymes or chelating agents like EDTA).[15]

Hypothetical Data on Overcoming Resistance:

Fungal StrainConditionMIC Fludazonium (µg/mL)Fold Change in MIC
C. albicans (Resistant)Fludazonium alone16-
C. albicans (Resistant)+ Efflux Pump Inhibitor44-fold decrease
C. albicans (Biofilm)Fludazonium alone>64-
C. albicans (Biofilm)+ Biofilm Disruptor16≥4-fold decrease

This technical support center provides a foundational framework for enhancing the antifungal efficacy of this compound. Researchers are encouraged to adapt these protocols and strategies to their specific experimental needs.

References

Technical Support Center: Fludazonium Chloride Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter potential interference from Fludazonium chloride in common colorimetric assays.

FAQs: Potential Interference of this compound

Q1: What is this compound and why might it interfere with my colorimetric assay?

This compound is an antifungal agent.[1][2] Its chemical structure, containing multiple aromatic rings and a positive charge, suggests a potential for interaction with assay reagents.[3][4] While direct interference has not been documented in the literature, its properties warrant caution. Potential interferences could arise from its chemical reactivity, its own color, or its interactions with proteins and dyes.

Q2: My cell viability results (MTT/XTT assay) are inconsistent when using this compound. What could be the cause?

Inconsistencies in MTT or XTT assays in the presence of a test compound can stem from several factors. The compound might directly reduce the tetrazolium salt (MTT or XTT) to formazan, leading to a false-positive signal for cell viability.[5][6] Conversely, the compound could inhibit the cellular enzymes responsible for this reduction, causing a false-negative result. It is also possible that the compound's color absorbs light at the same wavelength as the formazan product, leading to inaccurate readings.

Q3: I am seeing unexpectedly high protein concentrations in my Bradford assay when this compound is present. Why is this happening?

The Bradford assay relies on the binding of Coomassie dye to proteins, which causes a shift in the dye's absorbance maximum.[7] A compound with a strong positive charge or hydrophobic regions, like this compound, might interact with the negatively charged Coomassie dye, mimicking the effect of a protein and leading to an overestimation of the protein concentration.[8]

Q4: How can I test if this compound is interfering with my assay?

A simple control experiment is to run the assay with this compound in the absence of cells or protein. This "cell-free" or "protein-free" control will reveal if the compound itself is causing a change in absorbance.

Troubleshooting Guides

Issue 1: Inconsistent Results in MTT/XTT Cell Viability Assays

Possible Cause 1: Direct Reduction of Tetrazolium Salt

  • Explanation: this compound may have reducing properties that chemically convert MTT or XTT to formazan, independent of cellular metabolic activity. This leads to an artificially high viability reading.

  • Troubleshooting Steps:

    • Prepare a "cell-free" control by adding this compound to the assay medium without cells.

    • Add the MTT or XTT reagent and incubate for the standard duration.

    • Measure the absorbance. A significant increase in absorbance in the cell-free wells containing this compound indicates direct reduction.

Possible Cause 2: Inhibition of Cellular Reductases

  • Explanation: this compound might inhibit the mitochondrial dehydrogenases that are responsible for reducing MTT/XTT in viable cells. This would lead to an underestimation of cell viability.

  • Troubleshooting Steps:

    • Use a positive control (a known viable cell population without the compound) and a negative control (cells killed with a cytotoxic agent).

    • Compare the absorbance of cells treated with this compound to both controls. If the absorbance is unexpectedly low despite other indicators of cell health (e.g., microscopy), enzyme inhibition may be occurring.

Possible Cause 3: Spectral Interference

  • Explanation: this compound in solution might absorb light at or near the same wavelength used to measure the formazan product (around 570 nm for MTT, 450-500 nm for XTT).[9]

  • Troubleshooting Steps:

    • Measure the absorbance spectrum of this compound in the assay buffer.

    • If there is significant absorbance at the measurement wavelength, a background subtraction using a "compound-only" control is necessary.

Issue 2: Inaccurate Protein Concentration in Bradford Assay

Possible Cause 1: Interaction with Coomassie Dye

  • Explanation: The positively charged nature of this compound may cause it to bind to the anionic Coomassie Brilliant Blue G-250 dye, leading to a color change and an overestimation of protein concentration.[8]

  • Troubleshooting Steps:

    • Prepare a "protein-free" blank containing the same concentration of this compound as in your samples.

    • Add the Bradford reagent and measure the absorbance.

    • Subtract this background absorbance from your sample readings.

Possible Cause 2: Precipitation of the Dye-Compound Complex

  • Explanation: The interaction between this compound and the Coomassie dye might lead to the formation of a precipitate, which can scatter light and interfere with absorbance readings.

  • Troubleshooting Steps:

    • Visually inspect the wells or cuvettes for any signs of precipitation after adding the Bradford reagent.

    • If precipitation is observed, consider diluting the sample (if protein concentration allows) to reduce the concentration of this compound.

Quantitative Data Summary

Since no direct studies on this compound interference exist, the following table provides a template for researchers to generate their own data to assess the potential for interference.

AssayControl ExperimentExpected Outcome if Interference OccursMitigation Strategy
MTT/XTT Assay Cell-free assay with this compoundIncreased absorbance, indicating direct reduction of the tetrazolium salt.Subtract the absorbance of the cell-free control from the absorbance of the cell-containing samples.
Absorbance scan of this compound solutionPeak absorbance near the measurement wavelength of the formazan product.Use a "compound-only" background control for subtraction.
Bradford Assay Protein-free assay with this compoundIncreased absorbance, indicating interaction with the Coomassie dye.Subtract the absorbance of the protein-free control from the absorbance of the protein-containing samples.

Experimental Protocols

Protocol 1: Assessing Interference in MTT/XTT Assays
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1]

  • Set up a 96-well plate with the following controls in triplicate:

    • Medium Blank: Cell culture medium only.

    • Cell-Free Compound Control: Medium with various concentrations of this compound.

    • Cell Control: Cells in medium without the compound.

    • Experimental Wells: Cells in medium with various concentrations of this compound.

  • Incubate the plate under standard cell culture conditions for the desired exposure time.

  • Add MTT or XTT reagent to all wells according to the manufacturer's protocol.[10]

  • Incubate for the recommended time to allow for formazan formation.

  • If using MTT , add the solubilization buffer.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Analyze the data: Subtract the medium blank from all readings. Compare the absorbance of the "Cell-Free Compound Control" to the "Medium Blank" to determine direct reduction. Subtract the average absorbance of the corresponding "Cell-Free Compound Control" from the "Experimental Wells" to correct for interference.

Protocol 2: Assessing Interference in the Bradford Assay
  • Prepare a stock solution of this compound.

  • Set up a 96-well plate or cuvettes with the following in triplicate:

    • Buffer Blank: The buffer used to dissolve the protein.

    • Protein-Free Compound Control: Buffer with various concentrations of this compound.

    • Protein Standard Curve: A series of known protein concentrations (e.g., BSA) in the buffer.

    • Experimental Samples: Your protein samples containing this compound.

  • Add the Bradford reagent to all wells/cuvettes.

  • Incubate for the time specified in the manufacturer's protocol.

  • Measure the absorbance at 595 nm.[11]

  • Analyze the data: Subtract the "Buffer Blank" from all readings. Subtract the absorbance of the "Protein-Free Compound Control" from your "Experimental Samples" to correct for interference. Use the corrected absorbance values to determine the protein concentration from the standard curve.

Visualizations

MTT_Interference_Workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis A Medium Blank E Add MTT/XTT Reagent A->E B Cell-Free + Fludazonium B->E H Analyze Data B->H Assess Direct Reduction C Cells Only C->E D Cells + Fludazonium D->E F Incubate E->F G Read Absorbance F->G G->H I Corrected Viability H->I

Caption: Workflow for assessing this compound interference in MTT/XTT assays.

Bradford_Interference_Workflow cluster_prep Sample Preparation cluster_reaction Assay Reaction cluster_analysis Data Analysis P1 Buffer Blank R1 Add Bradford Reagent P1->R1 P2 Protein-Free + Fludazonium P2->R1 A2 Calculate Corrected Absorbance P2->A2 Background Subtraction P3 Protein Standard P3->R1 P4 Sample + Fludazonium P4->R1 R2 Incubate R1->R2 A1 Measure Absorbance at 595 nm R2->A1 A1->A2 A3 Determine Protein Concentration A2->A3

Caption: Workflow for assessing this compound interference in the Bradford assay.

Potential_Interference_Mechanisms cluster_fludazonium This compound cluster_assays Colorimetric Assays cluster_interference Potential Interference FC Fludazonium Chloride Red Direct Reduction of Tetrazolium Salt FC->Red Reducing Properties? Spec Spectral Overlap FC->Spec Inherent Color? Dye Binding to Coomassie Dye FC->Dye Charge/Hydrophobicity? MTT MTT/XTT Assay Bradford Bradford Assay Red->MTT Spec->MTT Dye->Bradford

Caption: Potential mechanisms of this compound interference in colorimetric assays.

References

How to avoid Fludazonium chloride precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid Fludazonium chloride precipitation in culture media.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your culture medium can impact experimental results by altering the effective concentration of the compound and potentially harming cell health.[1] This guide provides a step-by-step approach to identify and resolve these issues.

Issue: Precipitate observed immediately after adding this compound to the culture medium.

Potential Cause Recommended Solution
High Final Concentration The final concentration of this compound may exceed its solubility limit in the aqueous culture medium.
* Action: Perform a serial dilution of your stock solution to determine the maximum soluble concentration in your specific culture medium.
Improper Dilution Technique Adding the DMSO stock solution directly and quickly to the full volume of medium can cause localized high concentrations, leading to precipitation.[2]
* Action: Add the culture medium to the this compound stock solution dropwise while gently vortexing or swirling.[2] This allows for gradual dilution.
Temperature Shock A significant temperature difference between the DMSO stock and the culture medium can reduce solubility.
* Action: Gently warm both the culture medium and the this compound stock solution to 37°C before mixing.[3][4]

Issue: Precipitate forms over time in the incubator.

Potential Cause Recommended Solution
Media Instability Components in the culture medium (e.g., salts, proteins in serum) may interact with this compound over time, causing it to precipitate.[5]
* Action: Prepare fresh media with this compound immediately before each experiment. Avoid storing media containing the compound for extended periods.
pH Shift Changes in the pH of the culture medium due to cell metabolism or CO2 levels can affect the solubility of this compound.
* Action: Ensure your incubator's CO2 levels are properly calibrated. Use buffered media (e.g., HEPES) if pH instability is a persistent issue.
Evaporation Evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[1]
* Action: Maintain proper humidity levels in the incubator and ensure culture vessels are well-sealed to minimize evaporation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in DMSO.[3][4][6] It is recommended to prepare a concentrated stock solution in DMSO.

Q2: How should I prepare the stock solution?

A2: To prepare a stock solution, dissolve this compound in high-quality, sterile DMSO.[7] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath for a short period.[3][4] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]

Q3: What is the maximum recommended concentration of DMSO in the final culture medium?

A3: The final concentration of DMSO in your culture medium should generally be kept below 0.5% (v/v), as higher concentrations can be toxic to cells. It is crucial to determine the specific tolerance of your cell line to DMSO.

Q4: Can I dissolve this compound directly in water or PBS?

A4: Based on its properties, direct dissolution in aqueous solutions like water or PBS is not recommended as it may lead to poor solubility and precipitation. A DMSO stock solution is the preferred method.

Q5: How can I check for precipitation?

A5: Visually inspect the medium for any cloudiness or turbidity after adding this compound.[1] Additionally, examine a sample under a microscope to check for the presence of crystals or amorphous precipitates.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Optional: Ultrasonic bath, 37°C water bath

Procedure:

  • Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved.

  • Optional: If solubility is an issue, warm the tube to 37°C and sonicate for 5-10 minutes.[3][4]

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]

Protocol 2: Dilution of this compound into Culture Medium

This protocol describes the proper technique for diluting the DMSO stock solution into the final culture medium to minimize precipitation.

Materials:

  • This compound DMSO stock solution

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tube

  • Vortex mixer or pipette for mixing

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • In a sterile conical tube, add the required volume of the DMSO stock solution.

  • While gently vortexing or swirling the tube, add the pre-warmed culture medium dropwise to the DMSO stock solution.[2]

  • Continue adding the medium slowly until the final desired volume and concentration are reached.

  • Visually inspect the final solution for any signs of precipitation.

  • Use the freshly prepared medium for your experiment immediately.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Dilution into Culture Medium weigh Weigh Fludazonium Chloride Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution store->thaw Begin Experiment add_stock Add Stock to Sterile Tube thaw->add_stock add_medium Dropwise Addition of Pre-warmed Medium (while mixing) add_stock->add_medium final_volume Reach Final Concentration add_medium->final_volume use_immediately Use Immediately final_volume->use_immediately troubleshooting_logic start Precipitation Observed? timing When is precipitation occurring? start->timing Yes no_precipitate No Precipitation Proceed with Experiment start->no_precipitate No immediate Immediately upon mixing timing->immediate over_time Over time in incubator timing->over_time cause_immediate Potential Causes: - High Concentration - Improper Dilution - Temperature Shock immediate->cause_immediate cause_over_time Potential Causes: - Media Instability - pH Shift - Evaporation over_time->cause_over_time solution_immediate Solutions: - Perform Solubility Test - Add Medium Dropwise - Pre-warm Reagents cause_immediate->solution_immediate solution_over_time Solutions: - Prepare Freshly - Check CO2/Use Buffer - Maintain Humidity cause_over_time->solution_over_time

References

Effect of pH on the stability and activity of Fludazonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide addresses the anticipated effects of pH on the stability and activity of Fludazonium chloride based on the chemical properties of imidazole-based quaternary ammonium antifungal agents. As of the last update, specific experimental data for this compound is not publicly available. The information provided should be used as a general guideline for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of pH on the stability of our this compound solution?

A: Quaternary ammonium compounds are generally more stable in neutral to slightly acidic conditions. Highly alkaline (basic) or strongly acidic pH is expected to accelerate the degradation of this compound. For optimal stability during storage and in experimental buffers, it is recommended to maintain the pH in the range of 4 to 7.

Q2: How does pH influence the antifungal activity of this compound?

A: The antifungal activity of imidazole-based compounds can be pH-dependent. The efficacy of these compounds is often linked to their ability to penetrate the fungal cell membrane. While specific data for this compound is unavailable, for many imidazole antifungals, activity is maintained or even enhanced in slightly acidic conditions, which can facilitate interaction with the fungal cell membrane. Extreme pH values may alter the ionization state of the compound or the fungal cell surface, potentially impacting activity.

Q3: We are observing decreased antifungal efficacy in our experiments. Could the pH of our media be the cause?

A: Yes, the pH of your experimental media could be a significant factor. If the pH of your culture medium is outside the optimal range for this compound activity, you may observe reduced efficacy. It is advisable to measure the pH of your media before and after the experiment to ensure it remains within a suitable range. Consider that microbial growth can also alter the pH of the culture medium.

Q4: What are the visible signs of this compound degradation in solution?

A: Degradation of this compound in solution may not always be visually apparent. However, signs could include a change in color, the formation of precipitates, or a decrease in antifungal activity. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the active compound over time.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent antifungal activity pH of the experimental medium is variable or outside the optimal range.1. Measure and record the pH of your media at the start and end of each experiment. 2. Use buffered media to maintain a stable pH. 3. Test a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0) to determine the optimal pH for your specific assay.
Loss of activity in stored solutions The storage buffer has an inappropriate pH, leading to degradation.1. Prepare stock solutions in a slightly acidic to neutral buffer (pH 4-7). 2. Store solutions at the recommended temperature (typically 2-8°C or -20°C for long-term storage) and protect from light. 3. Perform periodic activity checks on stored solutions to ensure potency.
Precipitate formation in the working solution The pH of the solution is causing the compound to become insoluble.1. Check the pH of the solution where precipitation is observed. 2. Adjust the pH to a more neutral or slightly acidic value. 3. Consider using a different buffer system or a co-solvent to improve solubility.

Data Presentation

As specific quantitative data for the effect of pH on this compound is not available, the following table illustrates the expected qualitative trend in stability and activity based on the general properties of imidazole-based quaternary ammonium compounds.

pH RangeExpected StabilityExpected Antifungal Activity
< 4 (Strongly Acidic) Moderate to LowVariable, may be reduced
4 - 7 (Slightly Acidic to Neutral) HighOptimal
> 7 (Alkaline) LowMay be reduced

Experimental Protocols

Protocol: Assessment of this compound Stability at Different pH Values

This protocol outlines a general method for determining the stability of this compound in solutions of varying pH.

  • Preparation of Buffers:

    • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH. Ensure the buffer components do not interfere with the analytical method.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Dilute the stock solution into each of the prepared buffers to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubation:

    • Divide each buffered solution into aliquots for different time points (e.g., 0, 24, 48, 72 hours).

    • Store the aliquots at a constant temperature (e.g., 25°C or 40°C for accelerated stability testing). Protect from light.

  • Sample Analysis:

    • At each time point, analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.

    • The HPLC method should be capable of separating the parent compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each pH.

    • Plot the percentage remaining versus time for each pH to determine the degradation kinetics.

Mandatory Visualization

G cluster_workflow Experimental Workflow: pH Stability Testing prep_buffers Prepare Buffers (Varying pH) prep_solutions Prepare this compound Solutions in Buffers prep_buffers->prep_solutions incubation Incubate at Constant Temperature prep_solutions->incubation analysis Analyze by HPLC at Time Points incubation->analysis data_analysis Calculate Degradation Kinetics analysis->data_analysis G cluster_pathway Proposed Antifungal Mechanism of Imidazole Quaternary Ammonium Compounds fludazonium This compound cell_membrane Fungal Cell Membrane fludazonium->cell_membrane Penetration lanosterol Lanosterol 14α-demethylase (CYP51) cell_membrane->lanosterol ergosterol_synthesis Ergosterol Biosynthesis lanosterol->ergosterol_synthesis Inhibits ergosterol_depletion Ergosterol Depletion ergosterol_synthesis->ergosterol_depletion Leads to membrane_disruption Membrane Disruption & Increased Permeability ergosterol_depletion->membrane_disruption cell_death Fungal Cell Death membrane_disruption->cell_death

Overcoming challenges in the multi-step synthesis of Fludazonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of Fludazonium chloride.

Frequently Asked Questions (FAQs)

Q1: What are the main stages in the synthesis of this compound?

A1: The synthesis of this compound is a multi-step process that can be broadly divided into two main stages:

  • Synthesis of the Intermediate: Preparation of 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]imidazole. This typically involves the reaction of 1-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)imidazole with 2,4-dichlorobenzyl chloride.

  • Quaternization: The N-alkylation of the imidazole intermediate with a suitable p-fluorobenzoylmethylating agent to form the final this compound product.

Q2: What are the critical parameters to control during the N-alkylation of the imidazole intermediate?

A2: The N-alkylation step is crucial and several parameters must be carefully controlled to ensure optimal yield and purity. These include the choice of solvent, the base used (if any), reaction temperature, and the nature of the alkylating agent. The polarity of the solvent can significantly influence the reaction rate and selectivity.[1] Temperature control is also vital, as higher temperatures can lead to the formation of side products.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: In the synthesis of imidazolium salts, potential side reactions can include over-alkylation, leading to the formation of di-cationic species, or reactions involving impurities in the starting materials. The purity of the alkylating agent is particularly important to prevent the introduction of unwanted functional groups.

Q4: How can the final product, this compound, be purified?

A4: Purification of this compound typically involves crystallization from a suitable solvent system. Common techniques described for similar imidazolium salts include washing the crude product with a non-polar solvent like diisopropyl ether to remove unreacted starting materials, followed by recrystallization from a more polar solvent mixture, such as 4-methyl-2-pentanone and diisopropyl ether.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]imidazole (Intermediate) Incomplete reaction during the etherification of 1-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)imidazole.- Ensure the use of a suitable base (e.g., sodium hydride) to fully deprotonate the alcohol. - Optimize the reaction temperature and time. Prolonged reaction times at a moderate temperature may be necessary. - Use a polar aprotic solvent like DMF to ensure solubility of reactants.
Low yield of this compound (Final Product) Inefficient quaternization of the imidazole intermediate.- Select an appropriate solvent. Acetone or acetonitrile are commonly used for such alkylations.[3][4] - Ensure the alkylating agent (p-fluorobenzoylmethyl halide) is of high purity and used in a slight excess. - Increase the reaction time and/or temperature (e.g., reflux) to drive the reaction to completion.[3][4]
Formation of an oily product instead of a solid The product may be impure or has a low melting point. The presence of residual solvent can also contribute.- Triturate the oily residue with a non-polar solvent like diisopropyl ether or warm xylene to induce solidification.[4] - Subsequent washing with a solvent in which the product is sparingly soluble, such as 2-propanol, can help in purification and solidification.[4]
Difficulty in removing unreacted starting materials Similar solubility profiles of the product and starting materials.- Employ multiple washing steps with a solvent in which the product is insoluble but the starting materials are soluble. - Consider column chromatography for purification if simple washing and recrystallization are ineffective.
Presence of unknown impurities in the final product Side reactions or impurities in the starting materials.- Characterize the impurities using analytical techniques such as NMR and Mass Spectrometry to identify their structure. - Re-purify the starting materials before use. - Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize side product formation.

Experimental Protocols

Synthesis of 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]imidazole (Intermediate - General Procedure)

This protocol is based on analogous etherification reactions.

  • To a solution of 1-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)imidazole in a suitable polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Add a solution of 2,4-dichlorobenzyl chloride in the same solvent dropwise to the reaction mixture.

  • The reaction is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until completion, as monitored by TLC.

  • After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Synthesis of this compound (Final Product - General Procedure)

This protocol is adapted from the synthesis of similar imidazolium salts.[2][3][4]

  • Dissolve 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]imidazole in a suitable solvent such as acetone or acetonitrile.[3][4]

  • Add the alkylating agent, 2-chloro-1-(4-fluorophenyl)ethanone, to the solution. A slight molar excess of the alkylating agent may be used.

  • The reaction mixture is heated to reflux and stirred for an extended period (e.g., 20-40 hours), with reaction progress monitored by TLC.[3][4]

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The resulting residue is treated with a non-polar solvent, such as diisopropyl ether, to precipitate the crude product, which may initially separate as an oil.[4]

  • The crude product is then purified by washing with appropriate solvents (e.g., warm xylene, 2-propanol) and subsequent recrystallization.[4]

Quantitative Data Summary

The following table summarizes representative reaction parameters for the synthesis of imidazolium salts analogous to this compound, based on available literature.

StepReactantsSolventReaction TimeTemperatureReported Yield
Intermediate Formation (Etherification) 1-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)imidazole, 2,4-dichlorobenzyl chlorideDMFSeveral hours60-80 °CNot specified
Final Product (Quaternization) 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]imidazole, 2-bromo-N-(p-methylbenzyl)propionamideAcetonitrile20 hoursReflux~75%[3]
Final Product (Quaternization) 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]imidazole, 2,4-dichlorobenzyl chlorideAcetone40 hoursRefluxNot specified[4]
Final Product (Quaternization) 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]imidazole, p-chlorobenzyl iodideMethylene chloride5 hoursRefluxNot specified[2]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Quaternization Start1 1-(2-(2,4-dichlorophenyl)- 2-hydroxyethyl)imidazole Process1 Etherification in DMF Start1->Process1 Reagent1 2,4-dichlorobenzyl chloride + Base (e.g., NaH) Reagent1->Process1 Intermediate 1-[2,4-dichloro-β-(2,4- dichlorobenzyloxy)phenethyl]imidazole Process1->Intermediate Process2 N-Alkylation in Acetone/Acetonitrile Intermediate->Process2 Reagent2 2-chloro-1-(4-fluorophenyl)ethanone Reagent2->Process2 Product_Crude Crude this compound Process2->Product_Crude Purification Purification (Washing/Recrystallization) Product_Crude->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product? Check_Step Which Step is Problematic? Start->Check_Step Step1_Issues Step 1: Intermediate Synthesis Issues Check_Step->Step1_Issues Step 1 Step2_Issues Step 2: Quaternization Issues Check_Step->Step2_Issues Step 2 Purification_Issues Purification Issues Check_Step->Purification_Issues Purification Sol_Step1_Base Incomplete Deprotonation? -> Use stronger base/longer reaction time Step1_Issues->Sol_Step1_Base Sol_Step1_Reactivity Low Reactivity? -> Increase temperature, check reagent purity Step1_Issues->Sol_Step1_Reactivity Sol_Step2_Solvent Inefficient Reaction? -> Change solvent, increase temperature/time Step2_Issues->Sol_Step2_Solvent Sol_Step2_SideRxn Side Products Formed? -> Lower temperature, purify starting materials Step2_Issues->Sol_Step2_SideRxn Sol_Pur_Oily Oily Product? -> Triturate with non-polar solvent Purification_Issues->Sol_Pur_Oily Sol_Pur_Impure Persistent Impurities? -> Recrystallize from different solvent system or use chromatography Purification_Issues->Sol_Pur_Impure

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Mitigating Fludazonium Chloride Cytotoxicity in Host-Pathogen Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fludazonium chloride. The focus is on identifying and mitigating potential cytotoxic effects on host cells during in vitro and in vivo host-pathogen studies.

This compound is an anti-fungal agent used in the treatment and prevention of superficial and systemic fungal infections.[1][2] When using this and other anti-fungal compounds in research, it is crucial to distinguish between the intended effect on the pathogen and any unintended cytotoxic effects on the host cells.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is classified as an anti-fungal agent.[1][2] While specific details on its mechanism of action are not extensively published in the provided search results, fungicides often work by disrupting essential cellular processes in fungi. It is important to note that some of these processes may have homologs in host cells, which can lead to off-target cytotoxic effects.

Q2: I am observing significant host cell death in my experiments with this compound, even at low concentrations. What could be the cause?

A2: Significant host cell death, even at low concentrations, could be due to several factors:

  • High sensitivity of the host cell line: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Incorrect concentration range: The effective concentration against the pathogen may be cytotoxic to the host cells.

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.

  • Extended exposure time: Prolonged exposure to the compound can lead to cumulative toxic effects.

Q3: How can I determine the optimal concentration of this compound that is effective against the pathogen but minimally toxic to the host cells?

A3: To determine the optimal concentration, you should establish a therapeutic window by performing dose-response experiments on both the pathogen and the host cells separately. This involves:

  • Determining the Minimum Inhibitory Concentration (MIC) or EC50 (50% effective concentration) for the pathogen.

  • Determining the IC50 (50% inhibitory concentration) for the host cells.

  • Comparing these values to identify a concentration range that is effective against the pathogen while maintaining high host cell viability.

Q4: Are there any general strategies to reduce the cytotoxicity of fungicides in cell culture?

A4: Yes, several strategies can be employed:

  • Reduce exposure time: Limit the duration of treatment to the minimum time required to observe an effect on the pathogen.

  • Use a lower, effective concentration: Based on your dose-response curves, use the lowest concentration that still effectively inhibits the pathogen.

  • Co-treatment with antioxidants: If the cytotoxicity is mediated by oxidative stress, co-treatment with antioxidants like N-acetylcysteine may help. Some fungicidal drugs have been shown to induce the production of reactive oxygen species (ROS).[3]

  • Change the delivery method: Encapsulating the drug in nanoparticles or liposomes can sometimes improve targeted delivery to the pathogen and reduce host cell toxicity.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity results between experiments.
Possible Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a consistent number of cells are seeded in each well. Perform cell counts before seeding.
Variations in drug preparation Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization.
Contamination of cell cultures Regularly check for microbial contamination. Mycoplasma contamination can alter cellular responses.
Inconsistent incubation times Use a precise timer for drug exposure periods.
Problem 2: The anti-fungal effect is only seen at concentrations that are highly toxic to the host cells.
Possible Cause Troubleshooting Step
Narrow therapeutic window Consider using a different, less cytotoxic anti-fungal agent if possible.
Host cell type is particularly sensitive If feasible for your research question, switch to a more robust host cell line.
Synergistic toxicity with media components Test the cytotoxicity of this compound in different types of culture media.
The pathogen is resistant Verify the sensitivity of your fungal strain to this compound. Fungicide resistance can develop in pathogen populations.[4]

Quantitative Data Summary

The following tables provide illustrative examples of data that should be generated to assess the cytotoxicity of a compound like this compound.

Table 1: Illustrative Cytotoxicity of this compound on Different Host Cell Lines.

Cell LineTypeIC50 (µM) after 24h Exposure
HepG2 Human Liver Carcinoma45.8
A549 Human Lung Carcinoma62.3
BJ Fibroblasts Human Foreskin Fibroblast35.1
CHO-K1 Hamster Ovary75.6

Note: These are example values. Actual IC50 values must be determined experimentally. The cytotoxicity of fungicides can be dose-dependent and vary significantly between cell lines.[5][6]

Table 2: Illustrative Comparison of Efficacy against a Pathogen and Host Cell Cytotoxicity.

CompoundPathogen EC50 (µM) (Candida albicans)Host Cell IC50 (µM) (HepG2)Therapeutic Index (IC50/EC50)
This compound (Example) 5.245.88.8
Fungicide B (Example) 8.125.33.1

Note: A higher therapeutic index is desirable as it indicates greater selectivity for the pathogen.

Experimental Protocols

Protocol 1: Determination of IC50 in Host Cells using MTT Assay
  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include wells with untreated cells (negative control) and a solvent control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Host-Pathogen Co-culture Assay
  • Host Cell Seeding: Seed host cells in a 24-well plate and allow them to adhere and form a monolayer.

  • Pathogen Preparation: Prepare a suspension of the fungal pathogen at a known concentration.

  • Infection: Infect the host cell monolayer with the pathogen at a specific multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add this compound at various concentrations (determined from previous experiments) to the wells.

  • Incubation: Co-incubate for a predetermined time, sufficient to allow for infection and for the anti-fungal to take effect.

  • Assessment:

    • Host Cell Viability: Measure host cell viability using methods like Trypan Blue exclusion or a live/dead cell staining kit.

    • Pathogen Load: Quantify the pathogen load by plating serial dilutions of the supernatant (for extracellular pathogens) or cell lysates (for intracellular pathogens) on appropriate agar plates and counting colony-forming units (CFUs).

Visualizations

G Workflow for Assessing and Mitigating Cytotoxicity cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Mitigation A Determine IC50 on Host Cells B Determine MIC/EC50 on Pathogen A->B C Co-culture Experiment with a Range of Concentrations B->C D Assess Host Cell Viability and Pathogen Load C->D E High Host Cytotoxicity Observed? D->E F Reduce Exposure Time E->F Yes G Add Antioxidants E->G Yes H Modify Drug Delivery E->H Yes I Optimized Protocol E->I No F->C G->C H->C

Caption: Experimental workflow for assessing and mitigating the cytotoxicity of this compound.

G Hypothetical Signaling Pathway for Fungicide-Induced Cytotoxicity Fungicide This compound Mitochondria Mitochondria Fungicide->Mitochondria ROS Increased ROS Production Mitochondria->ROS DNA_Damage DNA Damage ROS->DNA_Damage Caspase Caspase Activation ROS->Caspase DNA_Damage->Caspase Apoptosis Apoptosis Caspase->Apoptosis Antioxidants Antioxidants (e.g., N-acetylcysteine) Antioxidants->ROS

Caption: Potential signaling pathway for this compound-induced host cell apoptosis via oxidative stress.

G Troubleshooting Logic for Unexpected Host Cell Death Start High Host Cell Death Observed Check_Concentration Is the concentration too high? Start->Check_Concentration Check_Exposure Is the exposure time too long? Start->Check_Exposure Check_Solvent Is the solvent causing toxicity? Start->Check_Solvent Check_Contamination Is the culture contaminated? Start->Check_Contamination Action_Concentration Perform new dose-response curve Check_Concentration->Action_Concentration Yes Action_Exposure Reduce incubation time Check_Exposure->Action_Exposure Yes Action_Solvent Run a solvent-only control Check_Solvent->Action_Solvent Yes Action_Contamination Test for mycoplasma and bacteria Check_Contamination->Action_Contamination Yes

Caption: A logical guide for troubleshooting unexpected host cell death in experiments.

References

Technical Support Center: Fludazonium Chloride Resistance in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific mode of action and resistance mechanisms of Fludazonium chloride in fungi is not extensively available in the public domain. This resource provides general strategies for overcoming fungicide resistance based on known mechanisms for related compounds, such as other quaternary ammonium compounds (QACs). The troubleshooting guides and FAQs are designed to offer a framework for researchers encountering unexpected results, but they should be adapted based on experimental observations.

Troubleshooting Guide

This guide addresses common issues researchers may face during in-vitro experiments with this compound.

Observed Problem Potential Cause Suggested Troubleshooting Step
High Minimum Inhibitory Concentration (MIC) in initial screening Intrinsic resistance of the fungal species.1. Confirm Identity: Verify the fungal species through molecular methods (e.g., ITS sequencing). 2. Literature Review: Search for published MIC data for the specific fungal species against QACs. 3. Positive Control: Include a known susceptible fungal strain in your assay.
Loss of efficacy after repeated exposure Development of acquired resistance.1. Isolate and Culture: Sub-culture colonies growing at or above the previously determined MIC. 2. MIC Shift Assay: Determine the MIC of the sub-cultured strain to confirm a shift in susceptibility. 3. Gene Expression Analysis: Investigate the upregulation of genes associated with efflux pumps (e.g., ABC transporters, MFS).
Inconsistent results between replicates Biofilm formation in the assay.1. Microscopic Examination: Visually inspect wells for biofilm formation. 2. Crystal Violet Assay: Quantify biofilm production. 3. Alternative Assay: Consider using a biofilm-specific susceptibility assay.
Antagonistic effect when combined with other compounds Chemical interaction or induction of resistance pathways.1. Checkerboard Assay: Systematically test different concentration combinations to determine the nature of the interaction (synergistic, additive, antagonistic). 2. Pathway Analysis: Investigate if the second compound is a known inducer of stress response or efflux pump expression.

Frequently Asked Questions (FAQs)

Q1: What is the likely mode of action of this compound?

While specific data for this compound is limited, as a quaternary ammonium compound (QAC), its primary mode of action is likely the disruption of fungal cell membranes. The positively charged nitrogen atom interacts with the negatively charged phospholipids in the membrane, leading to a loss of membrane integrity and leakage of cellular contents.

Q2: What are the most probable mechanisms of resistance to this compound in fungi?

Based on resistance mechanisms to other QACs and general antifungal resistance, the following are plausible:

  • Alterations in Cell Membrane Composition: Changes in the sterol and phospholipid content of the fungal membrane can reduce the binding affinity of this compound.

  • Overexpression of Efflux Pumps: Fungi can upregulate ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters that actively pump the compound out of the cell.

  • Biofilm Formation: Fungi enclosed in a biofilm matrix may have reduced exposure to the compound and exhibit increased tolerance.

Q3: How can I test for efflux pump-mediated resistance in my fungal isolate?

A common method is to determine the MIC of this compound in the presence and absence of an efflux pump inhibitor (EPI). A significant decrease in the MIC in the presence of an EPI suggests the involvement of efflux pumps.

Q4: Are there strategies to overcome or mitigate the development of resistance?

Yes, several strategies can be explored:

  • Combination Therapy: Using this compound in combination with other antifungal agents that have different modes of action can create a synergistic effect and reduce the likelihood of resistance emerging.

  • Use of Adjuvants: Certain compounds can enhance the efficacy of fungicides by increasing their penetration or inhibiting resistance mechanisms.

  • Alternating Treatments: Rotating the use of this compound with other fungicides can prevent the selection pressure that drives the development of resistance.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Collect spores or yeast cells and suspend them in sterile saline. Adjust the suspension to a concentration of 1-5 x 10^5 CFU/mL.

  • Prepare Drug Dilutions: Create a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the fungal species for 24-48 hours.

  • Reading: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control well.

Visualizing Potential Resistance Mechanisms

The following diagrams illustrate hypothetical pathways and workflows related to this compound resistance.

G cluster_cell Fungal Cell FC Fludazonium Chloride Membrane Cell Membrane FC->Membrane Disrupts Efflux Efflux Pump (ABC/MFS) FC->Efflux Substrate for Target Membrane Integrity Membrane->Target Loss of Efflux->FC Expels Resistance Resistance Mechanisms Resistance->Membrane Alters Composition Resistance->Efflux Upregulates

Caption: Hypothetical mode of action and resistance to this compound.

G start High MIC Observed step1 Confirm Species ID (ITS Sequencing) start->step1 step2 Assess for Efflux Pump Activity (EPI Assay) step1->step2 If confirmed step3 Analyze Membrane Composition (GC-MS) step2->step3 If positive end Identify Resistance Mechanism step2->end If negative step4 Sequence Target-Related Genes step3->step4 step4->end

Caption: Experimental workflow for investigating this compound resistance.

Technical Support Center: Purification of Crude Fludazonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Fludazonium chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in crude this compound, a quaternary ammonium imidazolium salt, may include:

  • Unreacted starting materials: Such as the parent imidazole derivative and the alkylating agent.

  • Side products: Resulting from incomplete reactions or side reactions.

  • Color impurities: Often colored degradation products or residual catalysts.[1]

  • Solvent residues: Organic solvents used during the synthesis.

  • Water: Due to the hygroscopic nature of many ionic liquids and salts.[2]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for quaternary ammonium and imidazolium salts like this compound are:

  • Recrystallization: A highly effective method for obtaining high-purity crystalline solids.[1][3]

  • Solvent Washing/Trituration: Useful for removing soluble impurities from the solid product.

  • Activated Carbon Treatment: Effective for removing colored impurities.[1][4]

  • Column Chromatography: Can be used for purification but may be challenging due to the ionic nature of the compound.[5]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.

  • UV-Vis Spectroscopy: Can be used for quantitative analysis and to check for colored impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct NMR signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting Guides

Issue 1: The crude product is an oil or a viscous, non-crystalline solid.
  • Possible Cause: Presence of significant amounts of impurities or residual solvent that depress the melting point and inhibit crystallization. Ionic liquids themselves can be difficult to crystallize.[1]

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating.[6]

    • Solvent Washing: Wash the crude material with a non-polar solvent in which this compound is insoluble (e.g., diethyl ether, hexane) to remove non-polar impurities.[4][6] Repeat the washing several times.

    • Precipitation: Dissolve the crude product in a minimal amount of a good solvent (e.g., isopropanol, acetonitrile) and then add a poor solvent (e.g., diethyl ether, ethyl acetate) dropwise until the product precipitates.[7]

    • Chromatography: If other methods fail, consider using normal-phase ion-pair chromatography.[5]

Issue 2: The product remains colored (yellow or brown) after initial purification.
  • Possible Cause: Presence of colored impurities, which are common in imidazolium salts.[1]

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal.[4] Stir the mixture for a short period, then filter through celite to remove the charcoal.

    • Recrystallization: Multiple recrystallizations may be necessary to remove colored impurities.

Issue 3: Low recovery after recrystallization.
  • Possible Cause:

    • The chosen recrystallization solvent system has high solubility for this compound even at low temperatures.

    • Too much solvent was used.

    • The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests to find a solvent or solvent system where this compound is soluble at high temperatures but poorly soluble at low temperatures.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

    • Concentrate the Mother Liquor: If significant product remains in the filtrate (mother liquor), concentrate it and attempt a second crop of crystals.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair. For imidazolium salts, common choices include isopropanol/diethyl ether, acetonitrile/toluene, or ethanol.[1]

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen "good" solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a "poor" solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Purification by Solvent Washing (Trituration)
  • Solvent Choice: Select a solvent in which this compound is poorly soluble, but the impurities are soluble (e.g., diethyl ether, ethyl acetate, or hexane).[6]

  • Procedure:

    • Place the crude solid in a flask.

    • Add the chosen solvent and stir or sonicate the suspension for 15-30 minutes at room temperature.

    • Allow the solid to settle.

    • Decant or filter off the solvent.

  • Repeat: Repeat the washing process 2-3 times with fresh solvent.

  • Drying: Dry the purified solid under high vacuum.

Data Presentation

Table 1: Illustrative Comparison of Purification Techniques for Crude this compound

Purification MethodPurity by HPLC (%)Yield (%)ColorNotes
Crude Product85.2100Yellowish-BrownStarting material for purification.
Single Recrystallization98.575Off-whiteGood for removing most impurities.
Solvent Washing92.190Light YellowEffective for removing non-polar impurities with high recovery.
Activated Carbon + Recrystallization99.268WhiteBest for removing color, but may lead to lower yield.
Column Chromatography>99.550WhiteHighest purity but lowest yield and more complex procedure.

Note: The data in this table is illustrative and intended for comparative purposes only. Actual results will vary depending on the nature and quantity of impurities in the crude product.

Visualizations

Purification_Workflow Crude Crude Fludazonium Chloride Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Add Activated Carbon (Optional) Dissolve->Charcoal if colored Cool Slow Cooling Dissolve->Cool if not colored HotFilter Hot Filtration Charcoal->HotFilter HotFilter->Cool Crystals Crystal Formation Cool->Crystals FilterWash Filter and Wash Crystals Crystals->FilterWash Dry Dry Purified Product FilterWash->Dry

Caption: Recrystallization workflow for this compound.

Troubleshooting_Logic Start Crude Product (Oil or Viscous Solid) RemoveSolvent High Vacuum Drying Start->RemoveSolvent Wash Wash with Non-polar Solvent RemoveSolvent->Wash Precipitate Precipitate from Good/Poor Solvent Pair Wash->Precipitate Result Crystalline Solid Precipitate->Result

Caption: Troubleshooting steps for non-crystalline crude product.

References

Validation & Comparative

Antifungal Potency: A Comparative Analysis of Benzalkonium Chloride and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The query for "Fludazonium chloride" did not yield information on a recognized antifungal agent. It is highly probable that this name is a misspelling. Based on phonetic similarity and the context of antifungal agents, this guide will provide a comparison between the widely used quaternary ammonium compound, Benzalkonium Chloride , and the common triazole antifungal, Fluconazole . This comparison offers a valuable analysis of two distinct classes of antifungal agents.

Introduction

The effective control of fungal pathogens is a critical challenge in healthcare and various industries. Benzalkonium chloride, a quaternary ammonium compound, and fluconazole, a triazole antifungal, represent two different classes of agents with distinct mechanisms of action and antifungal spectrums. This guide provides a detailed comparison of their antifungal potency, supported by experimental data and methodologies, to aid researchers and professionals in drug development and application.

Quantitative Data Summary

The antifungal potency of an agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in fungal death.

Table 1: Comparative Antifungal Potency (MIC/MFC) of Benzalkonium Chloride and Fluconazole against Various Fungal Species.

Fungal SpeciesBenzalkonium Chloride (µg/mL)Fluconazole (µg/mL)
Aspergillus nigerMIC: 0.1 - 4.0[1]MIC: Generally high, often considered resistant
Aspergillus ochraceusMIC: 0.1 - 4.0[1]MIC: Not widely reported, but Aspergillus spp. often show high MICs[2]
Aspergillus spp. (general)MIC: 0.03 - 0.15, MFC: 0.075 - 0.45[3]MIC: Highly variable, some species resistant[2]
Candida albicansMIC: ≤16 (for hyaline fungi)[4]MIC: 0.25 - 2.0[5]
Candida glabrataMIC: ≤16 (for hyaline fungi)[4]MIC: 4.0 - 32[5]
Candida kruseiMIC: ≤16 (for hyaline fungi)[4]MIC: 16 - ≥64 (often intrinsically resistant)[5]
Candida parapsilosisMIC: ≤16 (for hyaline fungi)[4]MIC: 1.0 - 8.0[5]
Candida tropicalisMIC: ≤16 (for hyaline fungi)[4]MIC: 1.0 - 8.0[5]
Cryptococcus neoformansNot widely reportedMIC: 2.0 - 16[6]
Fusarium solaniInhibition at 100[7]Not a primary agent for Fusarium spp.
Fusarium oxysporumInhibition at 100[7]Not a primary agent for Fusarium spp.

Note: MIC and MFC values can vary depending on the specific strain, testing method, and experimental conditions.

Mechanisms of Antifungal Action

The fundamental difference in the antifungal activity of benzalkonium chloride and fluconazole lies in their distinct mechanisms of action.

Benzalkonium Chloride: As a cationic surfactant, benzalkonium chloride's primary mode of action is the disruption of the fungal cell membrane.[8][9] Its positively charged nitrogen atom interacts with the negatively charged components of the fungal cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[8] This non-specific, physical disruption makes the development of resistance less likely compared to targeted enzyme inhibitors.

Fluconazole: Fluconazole is a highly selective inhibitor of a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[10][11][12] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[2][13] By inhibiting ergosterol synthesis, fluconazole disrupts membrane structure and function, leading to the inhibition of fungal growth (fungistatic activity).[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action for each compound and a general workflow for determining Minimum Inhibitory Concentration.

Benzalkonium_Chloride_Mechanism BAC Benzalkonium Chloride (Cationic Surfactant) Membrane Fungal Cell Membrane (Negatively Charged) BAC->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action of Benzalkonium Chloride.

Fluconazole_Mechanism Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Fluconazole->Lanosterol_Demethylase Binds to and Inhibits Inhibition Inhibition Fluconazole->Inhibition Ergosterol Ergosterol (Essential for Membrane Integrity) Lanosterol_Demethylase->Ergosterol Catalyzes Conversion Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Disrupted_Membrane Disrupted Cell Membrane Ergosterol->Disrupted_Membrane Depletion leads to Inhibition->Ergosterol Blocks Synthesis Growth_Inhibition Fungal Growth Inhibition (Fungistatic) Disrupted_Membrane->Growth_Inhibition

Caption: Mechanism of action of Fluconazole.

MIC_Workflow Start Start: Prepare Fungal Inoculum and Antifungal Dilutions Inoculate Inoculate Microtiter Plate Wells with Fungal Suspension and Serial Dilutions of Antifungal Agent Start->Inoculate Incubate Incubate at Optimal Temperature and Duration (e.g., 24-48 hours) Inoculate->Incubate Observe Observe for Visible Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Observe->Determine_MIC

References

Comparative Efficacy of Fludazonium Chloride and Other Quaternary Ammonium Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungicidal efficacy of Fludazonium chloride and other prominent quaternary ammonium compounds (QACs). This document synthesizes available experimental data to facilitate informed decisions in the development and application of antifungal agents.

Executive Summary

This compound, a quaternary ammonium compound, demonstrates fungicidal activity through the disruption of microbial cell membranes. While direct comparative efficacy data between this compound and other QACs remains limited in publicly accessible literature, this guide provides a comprehensive overview of the known efficacy of representative QACs, such as benzalkonium chloride and cetrimide, against key fungal pathogens. The primary mechanism of action for QACs involves binding to and disrupting the fungal cell membrane, leading to the leakage of intracellular components and ultimately, cell death.

Comparative Efficacy of Quaternary Ammonium Fungicides

Quaternary ammonium compounds are a broad class of disinfectants and antiseptics with proven efficacy against a wide range of microorganisms, including fungi. Their cationic nature allows them to interact with and disrupt the negatively charged cell membranes of fungi.

FungicideFungal SpeciesMIC (µg/mL)Reference(s)
Benzalkonium chloride Aspergillus flavus4.64 (GM)[1]
Aspergillus niger complex3.77 (GM)[1]
Penicillium spp.1-16[1]
Cladosporium spp.1-16[1]
Hyaline fungi≤ 16[2]
Dematiaceous fungi8-16[2]
Candida albicans-[3]
Candida krusei-[3]
Candida parapsilosis-[3]
Aspergillus ochraceusIneffective at 0.5%[3]
Cetrimide Candida albicans-[3]
Candida krusei-[3]
Candida parapsilosis-[3]
Aspergillus ochraceusIneffective at 0.5%[3]
Hyaline fungi≤ 16[2]
Dematiaceous fungi8-16[2]

GM: Geometric Mean

Note: The efficacy of benzalkonium chloride and cetrimide against the three Candida species was described as rapid disinfection at a 0.5% concentration, though specific MIC values were not provided in the source.[3] Conversely, both compounds were found to be relatively ineffective against Aspergillus ochraceus at the same concentration.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of fungicidal efficacy. These protocols can be adapted for the comparative testing of this compound and other quaternary ammonium fungicides.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 standard for filamentous fungi.[1][2]

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed.

  • A suspension of conidia or sporangiospores is prepared in sterile saline or a suitable buffer containing a wetting agent (e.g., Tween 80).

  • The suspension is adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.

2. Antifungal Agent Preparation:

  • Stock solutions of the quaternary ammonium compounds are prepared in a suitable solvent (e.g., sterile distilled water).

  • Serial two-fold dilutions of the antifungal agents are prepared in RPMI-1640 medium buffered with MOPS (morpholinepropanesulfonic acid) to the desired concentration range.

3. Microdilution Plate Setup:

  • 100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate.

  • 100 µL of the prepared fungal inoculum is added to each well.

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

4. Incubation:

  • The microtiter plates are incubated at 35°C for 48-72 hours.

5. Reading the Results:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed with the naked eye.

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is an extension of the MIC determination.

1. Subculturing:

  • Following the MIC reading, a small aliquot (e.g., 10-20 µL) is taken from each well showing no visible growth.

  • The aliquot is subcultured onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

2. Incubation:

  • The agar plates are incubated at a suitable temperature until growth is visible in the positive control subculture.

3. Reading the Results:

  • The MFC is defined as the lowest concentration of the antifungal agent that results in no fungal growth on the subculture agar, indicating at least a 99.9% reduction in the initial inoculum.

Signaling Pathways and Mechanisms of Action

The primary mode of action for quaternary ammonium fungicides is the disruption of the fungal cell membrane's integrity.[4]

G QAC Quaternary Ammonium Compound (Cationic) Binding Electrostatic Binding QAC->Binding Interaction FungalCell Fungal Cell Membrane (Negatively Charged) FungalCell->Binding Disruption Membrane Disruption & Permeability Increase Binding->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: General mechanism of action for quaternary ammonium fungicides.

While the direct impact of this compound on specific fungal signaling pathways is not yet well-documented, research on other fungicides provides insights into potential areas of investigation. For instance, the phenylpyrrole fungicide fludioxonil has been shown to activate the High-Osmolarity Glycerol (HOG) pathway, a mitogen-activated protein kinase (MAPK) cascade involved in the fungal stress response.[2][5] The hyperactivation of this pathway by the fungicide leads to detrimental effects on fungal growth and infection processes.[2][5] Future research could explore whether this compound or other QACs exert any secondary effects on fungal signaling cascades beyond direct membrane disruption.

G Fungicide Fungicide (e.g., Fludioxonil) SensorKinase Sensor Kinase Fungicide->SensorKinase Hyperactivates MAPKKK MAP Kinase Kinase Kinase SensorKinase->MAPKKK Phosphorylates MAPKK MAP Kinase Kinase MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (e.g., Hog1) MAPKK->MAPK Phosphorylates StressResponse Stress Response Genes MAPK->StressResponse Activates Transcription CellCycle Cell Cycle Arrest & Glycerol Production MAPK->CellCycle

Caption: Example of a fungal signaling pathway affected by a fungicide.

Conclusion

This compound, as a quaternary ammonium compound, is expected to exhibit broad-spectrum antifungal activity primarily through the disruption of fungal cell membranes. While direct comparative studies are needed to definitively position its efficacy relative to other QACs, the existing data on compounds like benzalkonium chloride provide a valuable framework for initial assessment. The experimental protocols outlined in this guide offer a standardized approach for conducting such comparative efficacy studies. Further research into the potential secondary effects of this compound on fungal signaling pathways could reveal additional mechanisms of action and inform the development of more effective and targeted antifungal strategies.

References

Investigating Cross-Resistance Between Fludazonium Chloride and Azole Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fludazonium chloride and azole antifungals, with a focus on the potential for cross-resistance. We will delve into their mechanisms of action, present hypothetical experimental data for comparison, and provide detailed protocols for key experiments to facilitate further research in this area.

Introduction to the Antifungal Agents

This compound: A synthetic antifungal agent belonging to the quaternary ammonium compound (QAC) class. While its precise molecular target is not fully elucidated, its antifungal activity is attributed to the disruption of fungal cell membrane integrity.

Azole Antifungals: A major class of antifungal drugs that specifically inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to impaired membrane function and inhibition of fungal growth.[1] Azoles are generally considered fungistatic.

Comparative Mechanism of Action

The primary difference in the mechanism of action between this compound and azole antifungals lies in their molecular targets. Azoles have a specific target in the ergosterol biosynthesis pathway, while this compound, as a QAC, is thought to have a more general disruptive effect on the cell membrane.

The fungicidal or fungistatic nature of this compound is not definitively established in the readily available literature, whereas azoles are primarily fungistatic.

Investigating Cross-Resistance: A Hypothetical Study

Given the distinct mechanisms of action, the potential for direct cross-resistance, where a single mutation confers resistance to both drug classes, is considered low. However, indirect cross-resistance mechanisms could exist. For instance, alterations in the fungal cell membrane composition or the upregulation of multidrug efflux pumps could potentially confer reduced susceptibility to both agents.

To investigate this, a hypothetical study could be conducted on a panel of clinical isolates of Candida albicans with known susceptibility profiles to azoles.

Hypothetical Minimum Inhibitory Concentration (MIC) Data

The following table summarizes hypothetical MIC data for this compound and Fluconazole (an azole) against a panel of Candida albicans isolates. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Isolate IDFluconazole MIC (µg/mL)This compound MIC (µg/mL)Interpretation
CA-00120.5Susceptible to both
CA-00240.5Susceptible to both
CA-003 (Azole-R)641Azole Resistant, Fludazonium Susceptible
CA-004 (Azole-R)1282Azole Resistant, Fludazonium Susceptible
CA-005 (Hypothetical Cross-R)12816Resistant to both

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.

Materials:

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal stock solutions (this compound, Fluconazole)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.

Checkerboard Assay for Synergy and Antagonism

Objective: To assess the interaction between two antifungal agents (e.g., this compound and an azole) and determine if their combined effect is synergistic, additive, indifferent, or antagonistic.

Materials:

  • Same as for MIC determination.

Procedure:

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of Drug A (e.g., this compound) horizontally and Drug B (e.g., Fluconazole) vertically.

    • This creates a matrix of wells with various combinations of concentrations of the two drugs.

  • Inoculation and Incubation:

    • Inoculate and incubate the plate as described for the MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation of FICI values:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizations

Antifungal_Mechanisms cluster_Azole Azole Antifungals cluster_Fludazonium This compound (QAC) Azole Azole (e.g., Fluconazole) Lanosterol_Demethylase Lanosterol 14α-demethylase (Erg11p) Azole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Fungal_Cell_Membrane_A Fungal Cell Membrane Ergosterol_Synthesis->Fungal_Cell_Membrane_A Component of Fungal_Cell_Membrane_F Fungal Cell Membrane Fludazonium This compound Fludazonium->Fungal_Cell_Membrane_F Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Fungal_Cell_Membrane_F->Membrane_Disruption Leads to

Caption: Mechanisms of action for Azole antifungals and this compound.

Experimental_Workflow start Start: Fungal Isolate Panel mic_testing MIC Determination (this compound & Azole) start->mic_testing data_analysis Analyze MIC Data for Potential Cross-Resistance mic_testing->data_analysis checkerboard Checkerboard Assay (Synergy/Antagonism) data_analysis->checkerboard mechanism_studies Mechanism of Resistance Studies (e.g., Gene Expression, Efflux Pump Activity) data_analysis->mechanism_studies end Conclusion on Cross-Resistance checkerboard->end mechanism_studies->end

Caption: Experimental workflow for investigating cross-resistance.

Conclusion

Based on their distinct mechanisms of action, the likelihood of direct target-based cross-resistance between this compound and azole antifungals is low. However, the possibility of indirect cross-resistance through mechanisms such as altered membrane composition or efflux pump upregulation warrants further investigation. The provided experimental protocols offer a framework for researchers to systematically evaluate the potential for cross-resistance and to explore the underlying molecular mechanisms. Such studies are crucial for understanding the full spectrum of activity of novel antifungal agents like this compound and for guiding their effective clinical use.

References

Fludazonium Chloride: Unraveling its Activity Against Clinically Relevant Fungi Remains a Scientific Pursuit

Author: BenchChem Technical Support Team. Date: November 2025

Despite being identified as an antifungal agent, publicly available scientific literature lacks the detailed experimental data necessary to validate the activity and mechanism of action of Fludazonium chloride against clinically relevant fungi. As a result, a comprehensive comparison with other antifungal alternatives, as requested by researchers, scientists, and drug development professionals, cannot be compiled at this time.

This compound, also known by its identifiers R23633 and NSC-351149, is listed in several chemical and scientific databases as a compound with antifungal properties, intended for the treatment of both superficial and systemic fungal infections. However, a thorough review of existing scientific publications, clinical trial registries, and research databases reveals a significant gap in the availability of in-depth studies.

Currently, there is no accessible data detailing the in vitro susceptibility of various fungal pathogens to this compound, which would typically be presented as Minimum Inhibitory Concentration (MIC) values. Furthermore, information regarding its in vivo efficacy in animal models of fungal infections is not present in the public domain.

The core requirements for a comparative guide, including structured tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be met due to this absence of primary research. Key information that remains unavailable includes:

  • Spectrum of Antifungal Activity: No data is available to delineate which specific fungal species (e.g., Candida spp., Aspergillus spp., Cryptococcus spp.) are susceptible to this compound and to what extent.

  • Mechanism of Action: The molecular target and the specific signaling pathways disrupted by this compound in fungal cells have not been described in the accessible literature.

  • Comparative Efficacy: Without performance data, a comparison against established antifungal agents such as azoles (e.g., fluconazole, voriconazole), echinocandins (e.g., caspofungin), or polyenes (e.g., amphotericin B) is not possible.

  • Experimental Protocols: Methodologies for key experiments, a crucial component for scientific assessment and reproducibility, have not been published.

Until research studies detailing the antifungal profile of this compound are published, its potential as a viable clinical agent remains unsubstantiated. The scientific community awaits the dissemination of such data to properly evaluate its therapeutic promise and position it within the existing armamentarium of antifungal drugs.

Comparative Efficacy Analysis: Amphotericin B vs. Alternative Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature and pharmacological databases did not yield any information on a compound named "Fludazonium chloride." It is possible that this name is a misspelling, a developmental codename that was not publicly disclosed, or refers to a compound not active as an antifungal agent. Therefore, a direct comparison of its efficacy against the established antifungal drug Amphotericin B cannot be provided.

As a comprehensive alternative for researchers, scientists, and drug development professionals, this guide presents a detailed comparison between the widely used antifungal agent Amphotericin B and another prominent antifungal, Fluconazole . This comparison is supported by experimental data from various studies to provide a clear understanding of their respective performance.

Amphotericin B: The Polyene Powerhouse

Amphotericin B has been a cornerstone in the treatment of invasive fungal infections for over five decades[1]. It belongs to the polyene class of antifungals and exhibits a broad spectrum of activity against many pathogenic fungi.

Mechanism of Action

The primary mechanism of action for Amphotericin B involves binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of transmembrane channels or pores. The creation of these pores disrupts the membrane's integrity, causing leakage of essential intracellular components, such as monovalent ions (K+, Na+, H+, and Cl-), which ultimately leads to fungal cell death[1][2][3][4]. Additionally, Amphotericin B can induce oxidative stress within the fungal cell[1][4].

It is important to note that Amphotericin B can also bind to cholesterol in mammalian cell membranes, which is the basis for its associated toxicity[1][3][4]. Liposomal formulations of Amphotericin B have been developed to reduce nephrotoxicity by altering the drug's distribution[1][4][5].

Fluconazole: A Triazole Alternative

Fluconazole is a synthetic triazole antifungal agent that is widely used for the treatment and prevention of superficial and systemic fungal infections.

Mechanism of Action

Unlike Amphotericin B, Fluconazole's mechanism of action does not involve direct binding to the cell membrane. Instead, it inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, Fluconazole disrupts the synthesis of ergosterol, leading to a dysfunctional cell membrane and inhibition of fungal growth.

Comparative Efficacy: Amphotericin B vs. Fluconazole

The efficacy of Amphotericin B and Fluconazole has been compared in various clinical settings, particularly in the treatment of candidemia (Candida bloodstream infections).

Quantitative Data Summary
Outcome MeasureAmphotericin BFluconazoleStudy PopulationKey Findings & Citations
Overall Treatment Success (Candidemia) 79%70%Non-neutropenic patientsNo statistically significant difference in effectiveness.[6]
Total Mortality (Candidemia) Odds Ratio: 1.06ReferenceMeta-analysis of 6 studiesNo significant difference in total mortality.[7][8]
Candida-attributable Mortality Odds Ratio: 1.00ReferenceMeta-analysis of 3 RCTsNo significant difference in candida-specific mortality.[7][8]
Clinical Response (Candidemia) Odds Ratio: 1.14ReferenceMeta-analysis of 3 RCTsNo significant difference in clinical response.[7][8]
Mycological Cure (Oropharyngeal Candidosis) 31%46%Patients undergoing radiotherapyFluconazole showed a higher mycological cure rate.[9]
Improvement in Clinical Signs (Oropharyngeal Candidosis) 72%92%Patients undergoing radiotherapyFluconazole led to a greater improvement in clinical signs.[9]
Drug-Related Toxicity Higher IncidenceLower IncidenceMeta-analysis of 6 studiesAmphotericin B is significantly more toxic, particularly regarding renal function.[7][8]
Empiric Antifungal Therapy (Febrile Neutropenia) 46% Success56% SuccessCancer patientsFluconazole was as effective as and less toxic than Amphotericin B.[10]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

A common method to assess the in vitro efficacy of antifungal agents is the determination of the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Isolate Preparation: Fungal isolates are cultured on appropriate agar plates. A standardized inoculum of fungal conidia or yeast cells is prepared in a liquid medium such as RPMI 1640.

  • Drug Dilution: The antifungal agents (Amphotericin B and Fluconazole) are serially diluted in the liquid medium to create a range of concentrations.

  • Inoculation: The standardized fungal inoculum is added to each well of a microtiter plate containing the different drug concentrations. A drug-free well serves as a growth control.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that produces no visible growth of the fungus.[11]

Clinical Trial for Candidemia

Study Design: A multicenter, randomized, controlled trial.

Methodology:

  • Patient Population: Patients with at least one positive blood culture for a Candida species and a neutrophil count of ≥500 per cubic millimeter.[6]

  • Randomization: Patients are randomly assigned to receive either intravenous Amphotericin B (e.g., 0.5 to 0.6 mg per kilogram of body weight per day) or intravenous Fluconazole (e.g., 400 mg per day).[6]

  • Treatment Duration: Treatment is continued for a specified period after the last positive blood culture (e.g., 14 days).[6]

  • Outcome Assessment: The primary outcome is treatment success, defined as the resolution of all signs and symptoms of the infection and eradication of the Candida species from the bloodstream. Secondary outcomes include mortality and adverse events. Outcomes are assessed by investigators blinded to the treatment assignment.[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action Diagram

cluster_AmphotericinB Amphotericin B Pathway cluster_Fluconazole Fluconazole Pathway AmB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leakage Ion Leakage (K+, Na+, H+, Cl-) Pore->Leakage Death Fungal Cell Death Leakage->Death Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase Fluconazole->LanosterolDemethylase Inhibits ErgosterolSynthesis Ergosterol Synthesis LanosterolDemethylase->ErgosterolSynthesis Blocks MembraneDisruption Dysfunctional Cell Membrane ErgosterolSynthesis->MembraneDisruption GrowthInhibition Fungal Growth Inhibition MembraneDisruption->GrowthInhibition Start Patient with Candidemia Inclusion Inclusion Criteria Met (e.g., Positive Blood Culture) Start->Inclusion Randomization Randomization Inclusion->Randomization GroupA Treatment Group A: Amphotericin B Randomization->GroupA GroupB Treatment Group B: Fluconazole Randomization->GroupB Treatment Administer Treatment (e.g., 14 days post-last positive culture) GroupA->Treatment GroupB->Treatment FollowUp Follow-up and Data Collection Treatment->FollowUp Outcome Primary Outcome Assessment (Treatment Success) FollowUp->Outcome Analysis Statistical Analysis Outcome->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

References

Spectroscopic Characterization of Azole Antifungals: A Comparative Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic methods for the structural confirmation of two prominent imidazole-based antifungal agents: Clotrimazole and Econazole. While the primary focus of this guide was intended to be Fludazonium chloride, a comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific experimental spectroscopic data for this compound. However, the principles and methodologies detailed herein for Clotrimazole and Econazole serve as a robust framework for the spectroscopic analysis of related azole antifungals, including this compound, should the data become accessible.

The structural integrity of pharmaceutical compounds is paramount for their safety and efficacy. Spectroscopic techniques are indispensable tools for elucidating and confirming the chemical structure of active pharmaceutical ingredients (APIs). This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural confirmation of Clotrimazole and Econazole, offering a comparative perspective on their characteristic spectral features.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for Clotrimazole and Econazole, providing a basis for their differentiation and structural confirmation.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound Technique Solvent Chemical Shifts (δ) in ppm
Clotrimazole ¹H NMRCDCl₃6.85-7.45 (m, 17H, Ar-H), 7.60 (s, 1H, Imidazole-H)
¹³C NMRCDCl₃75.2 (C-Trityl), 119.8, 121.5, 126.5, 127.9, 128.3, 129.8, 130.2, 134.5, 137.2, 142.8 (Ar-C & Imidazole-C)
Econazole ¹H NMRDMSO-d₆4.20 (d, 2H, -CH₂-), 5.15 (t, 1H, -CH-), 6.90-7.60 (m, 10H, Ar-H & Imidazole-H)
¹³C NMRDMSO-d₆48.5 (-CH₂-), 70.1 (-CH-), 118.9, 121.7, 127.5, 128.2, 128.9, 129.4, 130.1, 133.8, 136.5, 137.2, 144.3 (Ar-C & Imidazole-C)

Table 2: Mass Spectrometry and Infrared Spectroscopic Data

Compound Technique Key Data
Clotrimazole Mass Spectrometry (EI)m/z (%): 344 (M⁺), 277 ([M-C₆H₅Cl]⁺), 165 (Trityl cation)
IR Spectroscopy (KBr, cm⁻¹)3063 (Ar C-H str), 1585 (Ar C=C str), 1493 (Ar C=C str), 764 (C-Cl str)[1]
Econazole Mass Spectrometry (ESI)m/z: 381 [M+H]⁺
IR Spectroscopy (KBr, cm⁻¹)3109 (Ar C-H str), 1585 (Ar C=C str), 1450 (Ar C=C str), 1089 (C-O-C str), 740 (C-Cl str)

Table 3: UV-Vis Spectroscopic Data

Compound Solvent λmax (nm)
Clotrimazole Methanol220, 250[2][3]
Econazole Methanol220, 265, 272, 280

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable spectroscopic analysis. The following are generalized procedures for the techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

    • EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source. Acquire the spectrum, which will show the molecular ion and characteristic fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce structural information.

3. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1]

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).[2][3]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the spectroscopic analysis and biological activity of azole antifungals.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis & Confirmation Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR Infrared Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Spectral_Data Acquisition of Spectral Data NMR->Spectral_Data MS->Spectral_Data IR->Spectral_Data UV_Vis->Spectral_Data Interpretation Interpretation of Spectra & Fragmentation Spectral_Data->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: General workflow for the structural confirmation of a pharmaceutical compound using multiple spectroscopic techniques.

Azole_Antifungal_Pathway Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Azole_Antifungals Azole Antifungals (e.g., Clotrimazole, Econazole) Azole_Antifungals->Inhibition

Caption: Simplified signaling pathway showing the mechanism of action of azole antifungals.

References

In Vivo Efficacy of Fludazonium Chloride in a Murine Model of Systemic Candidiasis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, specific in vivo studies validating "Fludazonium chloride" in a murine model of candidiasis have not been published. This guide provides a comparative framework using Benzalkonium chloride, a representative quaternary ammonium compound with known anti-Candida activity, as a surrogate to illustrate the potential in vivo validation process and to compare its hypothetical performance against the well-established antifungal agent, Fluconazole. The data presented for Benzalkonium chloride is illustrative and based on the general properties of quaternary ammonium compounds.

This guide offers a comparative overview of the in vivo efficacy of a representative quaternary ammonium compound, Benzalkonium chloride, and the widely used triazole antifungal, Fluconazole, in a murine model of systemic candidiasis. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their potential therapeutic performance, supported by experimental data and detailed methodologies.

Comparative Efficacy Data

The following tables summarize the quantitative data from hypothetical and published studies on the in vivo efficacy of Benzalkonium chloride and Fluconazole in a murine model of systemic candidiasis.

Table 1: Survival Rate of Mice with Systemic Candidiasis

Treatment GroupDosageAdministration RouteSurvival Rate (%) at Day 21 Post-Infection
Vehicle Control (Saline)-Intraperitoneal10
Benzalkonium Chloride (Hypothetical) 1 mg/kg Intraperitoneal 40
Benzalkonium Chloride (Hypothetical) 5 mg/kg Intraperitoneal 60
Fluconazole10 mg/kgOral80[1]
Fluconazole20 mg/kgOral90[2]

Table 2: Fungal Burden in Kidneys of Infected Mice

Treatment GroupDosageAdministration RouteMean Fungal Burden (Log10 CFU/g of kidney tissue) at Day 5 Post-Infection
Vehicle Control (Saline)-Intraperitoneal7.5
Benzalkonium Chloride (Hypothetical) 1 mg/kg Intraperitoneal 6.2
Benzalkonium Chloride (Hypothetical) 5 mg/kg Intraperitoneal 5.1
Fluconazole10 mg/kgOral4.3[1]
Fluconazole20 mg/kgOral3.5[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Murine Model of Systemic Candidiasis

A standardized murine model of systemic candidiasis is utilized to evaluate the in vivo efficacy of antifungal agents.

1. Animal Model:

  • Species: Female BALB/c mice, 6-8 weeks old, weighing 20-25g.

  • Housing: Mice are housed in a specific pathogen-free facility with ad libitum access to food and water.

2. Inoculum Preparation:

  • Strain: Candida albicans SC5314 is cultured on Sabouraud Dextrose Agar (SDA) plates at 30°C for 24-48 hours.

  • Suspension: A single colony is inoculated into Yeast Peptone Dextrose (YPD) broth and incubated at 30°C with shaking for 18 hours. The yeast cells are harvested by centrifugation, washed three times with sterile phosphate-buffered saline (PBS), and resuspended in PBS. The cell density is determined using a hemocytometer and adjusted to the desired concentration.

3. Infection Protocol:

  • Route: Mice are infected via intravenous (IV) injection into the lateral tail vein.

  • Inoculum Size: Each mouse receives an inoculum of 1 x 105 Colony Forming Units (CFU) of C. albicans in a volume of 100 µL.

4. Treatment Regimen:

  • Benzalkonium Chloride (Hypothetical): Administered intraperitoneally (IP) once daily for 7 consecutive days, starting 24 hours post-infection.

  • Fluconazole: Administered orally (PO) via gavage once daily for 7 consecutive days, starting 24 hours post-infection.

  • Vehicle Control: A control group receives sterile saline via the same administration route and schedule.

5. Efficacy Assessment:

  • Survival Study: A cohort of mice from each group is monitored daily for 21 days, and the survival rate is recorded.

  • Fungal Burden Determination: On day 5 post-infection, a separate cohort of mice is euthanized. The kidneys are aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA plates, and the CFU are counted after incubation at 30°C for 48 hours to determine the fungal burden per gram of tissue.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment candida_culture Candida albicans Culture inoculum_prep Inoculum Preparation candida_culture->inoculum_prep infection Intravenous Infection of Mice inoculum_prep->infection treatment_groups Treatment Groups: - Vehicle Control - Benzalkonium Chloride - Fluconazole infection->treatment_groups survival Survival Monitoring (21 days) treatment_groups->survival fungal_burden Fungal Burden in Kidneys (Day 5) treatment_groups->fungal_burden G cluster_qac Benzalkonium Chloride (Quaternary Ammonium Compound) cluster_candida Candida albicans Cell qac Positively Charged Head Group cell_membrane Cell Membrane (Negatively Charged) qac->cell_membrane Electrostatic Interaction hydrophobic_tail Hydrophobic Tail hydrophobic_tail->cell_membrane Insertion into Lipid Bilayer membrane_disruption Membrane Disruption cell_membrane->membrane_disruption leakage Leakage of Cytoplasmic Contents membrane_disruption->leakage cell_death Cell Death leakage->cell_death

References

Comparative Analysis of Fludazonium Chloride and Fludioxonil Against Fusarium: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide aimed to provide a detailed, data-driven comparison of these two fungicides for researchers, scientists, and drug development professionals. However, the current body of scientific literature does not support a parallel assessment. This document will, therefore, summarize the available information on fludioxonil's action against Fusarium and highlight the existing knowledge gap regarding Fludazonium chloride.

Fludioxonil: A Well-Characterized Fungicide Against Fusarium

Fludioxonil is a non-systemic phenylpyrrole fungicide with a unique mode of action, making it a valuable tool for managing a broad spectrum of fungal plant diseases, including those caused by Fusarium species.

Mechanism of Action

Fludioxonil's primary mode of action involves the disruption of the high-osmolarity glycerol (HOG) signaling pathway in fungi.[1][2][3] This interference leads to the inhibition of transport-associated phosphorylation of glucose, which in turn reduces the growth of the fungal mycelium.[4] Specifically, fludioxonil is thought to target a histidine kinase in the HOG pathway, disrupting crucial cellular processes like signal transduction and spore germination.[1][3] This multi-faceted disruption of the fungal life cycle contributes to its effectiveness.

The Fungicide Resistance Action Committee (FRAC) classifies fludioxonil under FRAC Code 12, recognizing its unique target site in signal transduction.

Efficacy Against Fusarium

Numerous studies have demonstrated the efficacy of fludioxonil against various Fusarium species. It is widely used as a seed treatment to protect crops like cereals, maize, and cotton from seed-borne and soil-borne Fusarium.

Quantitative data from various studies, often presented as the effective concentration required to inhibit 50% of fungal growth (EC50), underscores its potency. For instance, baseline sensitivity studies on Fusarium pseudograminearum, the causal agent of Fusarium crown rot in wheat, have established mean EC50 values for fludioxonil at approximately 0.0613 ± 0.0347 μg/mL.[5] Another study on Fusarium graminearum, the primary cause of Fusarium head blight, reported a mean EC50 value of 0.13 ± 0.12 μg/mL for a collection of isolates.[1]

Table 1: Summary of Fludioxonil Efficacy Data against Fusarium Species

Fusarium SpeciesCropParameterValue (μg/mL)Reference
F. pseudograminearumWheatMean EC500.0613 ± 0.0347[5]
F. graminearumWheatMean EC500.13 ± 0.12[1]
Experimental Protocols

The determination of fungicide efficacy, such as EC50 values, typically involves in vitro mycelial growth inhibition assays. A generalized workflow for such an experiment is outlined below.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis isolate Fusarium Isolate Culture inoculate Inoculation of Media with Fungal Plugs isolate->inoculate media Fungicide-Amended Growth Media media->inoculate incubate Incubation at Controlled Temperature inoculate->incubate measure Measurement of Colony Diameter incubate->measure calculate Calculation of Growth Inhibition measure->calculate ec50 Determination of EC50 Value calculate->ec50

Generalized workflow for determining fungicide EC50 values.

A detailed protocol involves the following steps:

  • Fungal Isolate Preparation: Fusarium species are cultured on a suitable medium, such as potato dextrose agar (PDA), to obtain actively growing mycelia.

  • Fungicide Stock Solution: A stock solution of the fungicide is prepared in an appropriate solvent.

  • Media Amendment: The fungicide stock solution is serially diluted and added to the molten growth medium to achieve a range of final concentrations. A control medium without the fungicide is also prepared.

  • Inoculation: Mycelial plugs from the edge of an actively growing fungal colony are transferred to the center of the fungicide-amended and control plates.

  • Incubation: The inoculated plates are incubated at a specific temperature (e.g., 25°C) in the dark for a defined period.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition data against the logarithm of the fungicide concentrations.

This compound: An Overview of Available Information

In contrast to fludioxonil, there is a significant lack of publicly available scientific literature on the efficacy and mode of action of this compound specifically against plant pathogenic Fusarium species.

Searches for "this compound" primarily yield information identifying it as an anti-fungal agent, with a registered CAS number of 53597-28-7. However, these references do not provide data on its use in agriculture, its spectrum of activity against plant pathogens, or its mechanism of action in fungal cells.

Some search results point to the activity of other quaternary ammonium compounds (QACs), such as benzalkonium chloride, as disinfectants against Fusarium. While this compound belongs to this broader chemical class, direct extrapolation of efficacy and mode of action is not scientifically valid.

The absence of a registered FRAC code for this compound further indicates that its mode of action has not been classified by this international body, which is a standard practice for agricultural fungicides.

Conclusion and Future Directions

Based on the currently available public information, a direct comparative analysis of this compound and fludioxonil against Fusarium is not feasible. Fludioxonil is a well-established fungicide with a known mode of action and demonstrated efficacy against various Fusarium species. In contrast, the scientific literature lacks the necessary data to assess the performance of this compound in an agricultural context for the control of Fusarium.

For researchers, scientists, and drug development professionals, this represents a significant knowledge gap. Future research should focus on:

  • In vitro and in vivo efficacy studies of this compound against a range of economically important Fusarium species.

  • Elucidation of the precise mechanism of action of this compound in fungal cells.

  • Direct comparative studies of this compound and existing fungicides like fludioxonil to determine its relative performance and potential for resistance management strategies.

Until such data becomes available, any decisions regarding the use of these compounds for Fusarium management must be based on the robust body of evidence available for fludioxonil.

References

A Guide to Assessing the Synergistic Effects of Fludazonium Chloride with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates innovative strategies to enhance the efficacy of existing and novel therapeutic agents. One such strategy is the use of combination therapy, where two or more drugs are administered concurrently to achieve a greater therapeutic effect than the sum of their individual effects—a phenomenon known as synergy. This guide provides a framework for evaluating the potential synergistic interactions between the novel antimicrobial agent, Fludazonium chloride, and other established antimicrobial compounds. While specific experimental data on this compound combinations are not yet publicly available, this document outlines the established methodologies and data presentation formats that would be employed in such an investigation.

Quantitative Analysis of Synergistic Effects

The synergistic, additive, indifferent, or antagonistic effect of combining antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration (FIC) Index. This index is derived from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination. The interaction is classified based on the calculated ΣFIC value.[1][2][3]

Table 1: Hypothetical Synergistic Activity of this compound with Various Antimicrobial Agents against Staphylococcus aureus

Antimicrobial Agent (Drug B)This compound MIC Alone (µg/mL)Drug B MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Drug B MIC in Combination (µg/mL)FIC Index (ΣFIC)Interpretation
Vancomycin210.50.1250.375Synergy
Gentamicin24111.0Additive
Ciprofloxacin20.520.251.5Indifference
Penicillin28483.0Indifference

Interpretation of FIC Index:

  • Synergy: ΣFIC ≤ 0.5[1][4][5]

  • Additive: 0.5 < ΣFIC ≤ 1.0[2]

  • Indifference: 1.0 < ΣFIC ≤ 4.0[1][4][5]

  • Antagonism: ΣFIC > 4.0[1][4][5]

Experimental Protocols

A standardized and reproducible methodology is crucial for accurately determining the nature of antimicrobial interactions. The checkerboard microdilution assay is a commonly employed in vitro method for this purpose.[1][6]

Checkerboard Microdilution Assay
  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and the second antimicrobial agent are prepared at a concentration significantly higher than their respective MICs. A series of two-fold dilutions are then made for each agent.

  • Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of this compound are dispensed. Along the y-axis, decreasing concentrations of the second antimicrobial agent are dispensed. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Each plate includes wells with each drug alone to redetermine the MIC, as well as a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Collection: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. The combination of concentrations in the first non-turbid well represents the MIC of the drug combination.

  • Calculation of FIC Index: The FIC index is calculated using the following formula:

    • FIC of Drug A (this compound) = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • ΣFIC = FIC of Drug A + FIC of Drug B[4]

Visualizing Experimental Workflow and Potential Mechanisms

Diagrams are essential for representing complex relationships and workflows in a clear and concise manner.

Synergy_Analysis_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis cluster_results Interpretation start Select Antimicrobial Agents prep_solutions Prepare Stock Solutions start->prep_solutions prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum setup_plate Set up 96-well Plate Dilutions prep_solutions->setup_plate inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs (Alone & Combination) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret ΣFIC calc_fic->interpret

Caption: Workflow for determining antimicrobial synergy using the checkerboard method.

A potential mechanism for synergy could involve one agent increasing the permeability of the bacterial cell membrane, thereby facilitating the entry of the second agent.[7]

Signaling_Pathway cluster_membrane Bacterial Cell Membrane membrane Cell Membrane target Intracellular Target (e.g., DNA, Ribosomes) inhibition Inhibition of Bacterial Growth target->inhibition fludazonium This compound permeability Increased Membrane Permeability fludazonium->permeability Action A drug_b Antimicrobial Agent B drug_b->target Action B permeability->drug_b Facilitates Entry

Caption: Hypothetical mechanism of synergy: membrane permeabilization.

References

Benchmarking in Antifungal Drug Development: A Comparative Look at Emerging Candidates

Author: BenchChem Technical Support Team. Date: November 2025

A critical bottleneck in the development of new antifungal agents is the lack of publicly available, directly comparable data for many investigational compounds. A case in point is Fludazonium chloride (NSC-351149), an antifungal agent identified in chemical databases.[1] Despite its classification as a potential treatment for superficial and systemic fungal infections, a comprehensive review of scientific literature and clinical trial registries reveals a significant absence of published data on its mechanism of action, in vitro efficacy, and spectrum of activity.[2][3][4][5] This data deficiency makes a direct, evidence-based comparison of this compound against new antifungal drug candidates an impossible task at present.

For researchers, scientists, and drug development professionals, this highlights a broader challenge in the field: the need for transparent and accessible preclinical and clinical data to facilitate informed decision-making and accelerate the discovery of novel therapeutics. While a direct benchmark of this compound is not feasible, this guide will provide a comparative overview of several promising new antifungal drug candidates that are currently in various stages of development. This information is intended to serve as a valuable resource for the scientific community, offering insights into the evolving landscape of antifungal therapies.

A New Wave of Antifungal Candidates

The pipeline of new antifungal drugs features several innovative compounds with novel mechanisms of action, offering hope against multidrug-resistant fungal pathogens. The following sections provide a snapshot of some of these key candidates.

Data Summary of New Antifungal Drug Candidates

The following table summarizes available in vitro activity (Minimum Inhibitory Concentration - MIC) for a selection of new antifungal drug candidates against common fungal pathogens. It is important to note that MIC values can vary between studies depending on the specific isolates and testing methodologies used.

Drug CandidateMechanism of ActionCandida albicans MIC Range (µg/mL)Aspergillus fumigatus MIC Range (µg/mL)Cryptococcus neoformans MIC Range (µg/mL)
Olorofim Inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.Not Active0.015 - 0.25Not Reported
Ibrexafungerp Inhibits (1,3)-β-D-glucan synthase, a critical component of the fungal cell wall.0.03 - 20.015 - 80.5 - 2
Fosmanogepix Inhibits the fungal enzyme Gwt1, which is involved in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.0.008 - 0.250.015 - 0.120.015 - 0.06
Rezafungin A next-generation echinocandin that inhibits (1,3)-β-D-glucan synthase.≤0.008 - 0.25≤0.008 - 0.120.5 - 2

Note: Data compiled from various sources. MIC ranges are illustrative and may not represent the full spectrum of activity.

Experimental Protocols

Standardized methodologies are crucial for the accurate evaluation and comparison of antifungal drug candidates. The following outlines a general protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

MIC Determination for Yeasts (Broth Microdilution Method)
  • Inoculum Preparation:

    • Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is then diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution:

    • The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared yeast suspension.

    • The plate is incubated at 35°C for 24-48 hours.

  • MIC Reading:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

Visualizing Mechanisms and Workflows

To better understand the processes involved in antifungal drug development and action, graphical representations are invaluable.

Antifungal_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_ergosterol Ergosterol Biosynthesis cluster_glucan Cell Wall Synthesis cluster_pyrimidine Pyrimidine Biosynthesis Cell_Wall Cell Wall (Target for Echinocandins, Ibrexafungerp) Cell_Membrane Cell Membrane (Target for Azoles, Polyenes) Nucleus Nucleus Ribosomes Ribosomes Mitochondrion Mitochondrion Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-α-demethylase UDP_Glucose UDP_Glucose Beta_1_3_D_Glucan Beta_1_3_D_Glucan UDP_Glucose->Beta_1_3_D_Glucan (1,3)-β-D-glucan synthase Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Azoles Azoles Azoles->Lanosterol Inhibits Echinocandins Echinocandins Echinocandins->UDP_Glucose Inhibits Olorofim Olorofim Olorofim->Dihydroorotate Inhibits

Figure 1: Simplified schematic of the mechanisms of action for major antifungal classes.

Antifungal_Development_Workflow Target_Identification Target Identification and Validation Lead_Discovery Lead Discovery (High-Throughput Screening) Target_Identification->Lead_Discovery Lead_Optimization Lead Optimization (Medicinal Chemistry) Lead_Discovery->Lead_Optimization Preclinical_Development Preclinical Development (In Vitro & In Vivo Testing) Lead_Optimization->Preclinical_Development IND_Submission Investigational New Drug (IND) Application Preclinical_Development->IND_Submission Clinical_Trials Clinical Trials (Phase I, II, III) IND_Submission->Clinical_Trials NDA_Submission New Drug Application (NDA) Submission Clinical_Trials->NDA_Submission FDA_Review Regulatory Review and Approval NDA_Submission->FDA_Review Post_Marketing Post-Marketing Surveillance FDA_Review->Post_Marketing

Figure 2: A generalized workflow for antifungal drug discovery and development.

References

Safety Operating Guide

Personal protective equipment for handling Fludazonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Fludazonium chloride based on available data for similar compounds, such as Benzalkonium Chloride. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Always consult the official SDS provided by your supplier for definitive guidance.

This compound is an antifungal agent intended for research purposes. Due to its chemical structure, it is prudent to handle it with the same precautions as other quaternary ammonium compounds, which can be corrosive and cause severe skin and eye damage.[1][2] This guide offers procedural, step-by-step advice to ensure the safe handling and disposal of this compound in a laboratory setting.

Key Safety Information

The following table summarizes crucial safety data extrapolated from information on Benzalkonium Chloride, a related compound.

Hazard ClassificationPotential Health EffectsFirst Aid Measures
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3] Skin Contact: Remove contaminated clothing and rinse skin immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3] Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][3]
Skin Corrosion/Irritation Causes severe skin burns.[1]Remove contaminated clothing and rinse the affected area with copious amounts of water. Seek immediate medical attention.[3]
Serious Eye Damage/Irritation Causes serious eye damage and may lead to blindness.[1][5][2]Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.[2][3]

Operational Plan for Handling this compound

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure safety showers and eyewash stations are readily accessible and in good working order.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1] Ensure gloves are inspected before use and disposed of properly after handling.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol formation, use a NIOSH-approved respirator.[4]

3. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Do not breathe dust or vapors.[3]

  • Prepare solutions in a designated area within a chemical fume hood.

  • Wash hands thoroughly after handling.[1]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage confirm_sds Confirm SDS Availability don_ppe Don Appropriate PPE confirm_sds->don_ppe Proceed if available prep_workspace Prepare Workspace in Fume Hood don_ppe->prep_workspace weigh_compound Weigh Compound prep_workspace->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_workspace Decontaminate Workspace conduct_experiment->decontaminate_workspace dispose_waste Dispose of Waste Properly decontaminate_workspace->dispose_waste store_compound Store Compound Securely dispose_waste->store_compound

Caption: Workflow for the safe handling of this compound.

Disposal Plan for this compound

Proper disposal is essential to prevent environmental contamination and ensure compliance with regulations.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be considered hazardous waste.

  • Collect these materials in a designated, labeled, and sealed hazardous waste container.

2. Unused Compound and Solutions:

  • Do not dispose of this compound or its solutions down the drain.[4]

  • Collect unused material and solutions in a clearly labeled hazardous waste container.

3. Disposal Procedure:

  • Follow your institution's and local regulations for the disposal of chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound.

G Disposal Workflow for this compound start Experiment Complete segregate Segregate Waste: - Contaminated Solids - Liquid Waste start->segregate label_waste Label Waste Containers (Hazardous Chemical Waste) segregate->label_waste store_waste Store Waste in Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Waste Disposed by EHS contact_ehs->end

Caption: Step-by-step disposal plan for this compound waste.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.